molecular formula C21H32O5 B10823498 Nanangenine C

Nanangenine C

Cat. No.: B10823498
M. Wt: 364.5 g/mol
InChI Key: ROECGAWNHRGIRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Nanangenine C is a drimane-type sesquiterpene ester, a class of fungal natural products known for their diverse biological activities and complex bicyclic skeletons . This compound is part of the nanangenine family, characterized by a double bond at the Δ 7,8 position, which distinguishes it from other drimane-type compounds like astellolides . Nanangenines are biosynthesized by Aspergillus species, such as Aspergillus nanangensis , from drimenol via a pathway involving a specific terpene cyclase and subsequent modifications by cytochrome P450 and FAD-binding oxidoreductase enzymes . Research Applications and Value: Drimane-type sesquiterpenes, including those from the nanangenine family, are of significant research interest due to their "drug-like" properties and notable biological activities. They exhibit a broad spectrum of pharmacological potential, including: • Anti-infective Research: Drimane sesquiterpenes demonstrate potent activity against members of the ESKAPE pathogens, a group of drug-resistant bacteria that pose a major threat to global health . Research in this area is critical for developing new leads to combat antimicrobial resistance (AMR) . • Cytotoxicity and Anticancer Research: Structurally similar drimane sesquiterpenes have shown cytotoxic effects against various cancer cell lines in preliminary research, making them interesting candidates for investigating novel mechanisms of action . • Biosynthetic and Chemical Ecology Studies: The unique structural features of nanangenines make them excellent subjects for studying fungal secondary metabolism, enzyme functions, and pathway engineering . Intended Use and Handling: this compound is provided as a tool for chemical and biological research in a laboratory setting. This product is labeled For Research Use Only (RUO) . It is not intended for use in the diagnosis, cure, mitigation, treatment, or prevention of disease in humans or animals, and it must not be administered to humans . Proper laboratory safety protocols, including the use of personal protective equipment, should be followed when handling this compound.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C21H32O5

Molecular Weight

364.5 g/mol

IUPAC Name

(9b-hydroxy-6,6,9a-trimethyl-1-oxo-3,5,5a,7,8,9-hexahydrobenzo[e][2]benzofuran-5-yl) hexanoate

InChI

InChI=1S/C21H32O5/c1-5-6-7-9-16(22)26-15-12-14-13-25-18(23)21(14,24)20(4)11-8-10-19(2,3)17(15)20/h12,15,17,24H,5-11,13H2,1-4H3

InChI Key

ROECGAWNHRGIRN-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(=O)OC1C=C2COC(=O)C2(C3(C1C(CCC3)(C)C)C)O

Origin of Product

United States

Foundational & Exploratory

Unveiling Nanangenine C: A Technical Guide to its Isolation and Biological Activity from Aspergillus nanangensis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Nanangenine C, a drimane sesquiterpenoid derived from the novel Australian fungus, Aspergillus nanangensis. This document details the isolation and purification of this compound, presents its known biological activity, and explores potential signaling pathways, offering a valuable resource for researchers in natural product chemistry and drug discovery.

Introduction

Aspergillus nanangensis, a recently described fungal species, has been identified as a producer of a unique family of drimane sesquiterpenoids known as nanangenines. Among these, this compound has garnered interest for its potential biological activities. The nanangenine family of compounds, including this compound, has been investigated for its cytotoxic and antimicrobial properties.

Isolation and Purification of this compound

The isolation of this compound from Aspergillus nanangensis involves a multi-step process of cultivation, extraction, and chromatographic separation. The following protocol is based on established methodologies for the isolation of nanangenines.

Experimental Protocol: Isolation of Nanangenines
  • Cultivation of Aspergillus nanangensis

    • The fungus is cultivated on a solid medium, such as rice, to encourage the production of secondary metabolites.

    • Large-scale fermentation is carried out in flasks or trays under controlled temperature and humidity for a period of several weeks.

  • Extraction of Fungal Metabolites

    • The fungal culture is exhaustively extracted with an organic solvent, typically ethyl acetate (EtOAc).

    • The solvent is then evaporated under reduced pressure to yield a crude extract.

  • Fractionation of the Crude Extract

    • The crude extract is subjected to solvent partitioning, for example, between n-hexane and 90% methanol (MeOH), to separate compounds based on polarity.

    • The methanolic fraction, typically containing the nanangenines, is concentrated.

  • Chromatographic Purification

    • The concentrated fraction is further purified using a series of chromatographic techniques.

    • Step 1: Vacuum Liquid Chromatography (VLC) on silica gel is used for initial fractionation, eluting with a gradient of solvents (e.g., n-hexane/EtOAc).

    • Step 2: Medium Pressure Liquid Chromatography (MPLC) or flash chromatography on silica gel is employed for further separation of the VLC fractions.

    • Step 3: High-Performance Liquid Chromatography (HPLC) , often using a C18 column with a methanol/water or acetonitrile/water gradient, is the final step to isolate pure this compound.

Experimental Workflow

G cluster_cultivation Cultivation cluster_extraction Extraction cluster_fractionation Fractionation cluster_purification Purification Cultivation Solid-State Fermentation of A. nanangensis Extraction Ethyl Acetate Extraction Cultivation->Extraction Partition Solvent Partitioning (Hexane/MeOH) Extraction->Partition VLC Vacuum Liquid Chromatography Partition->VLC MPLC Medium Pressure Liquid Chromatography VLC->MPLC HPLC High-Performance Liquid Chromatography MPLC->HPLC Pure_Compound Pure this compound HPLC->Pure_Compound

Caption: Isolation and purification workflow for this compound.

Biological Activity of Nanangenines

The nanangenine family of compounds has been screened for a range of biological activities, including antibacterial, antifungal, and cytotoxic effects. While specific data for this compound is part of a broader study of the nanangenine family, the available information provides valuable insights into its potential therapeutic applications.

Quantitative Data

The following table summarizes the reported in vitro biological activities of selected nanangenines. It is important to note that while this compound was isolated, the most potent activities were reported for other members of the family, such as Nanangenine D.

CompoundMolecular FormulaMolecular Weight ( g/mol )BioassayTarget Organism/Cell LineActivity (IC₅₀ µg/mL)
This compound C₂₁H₃₂O₅364.48--Data not specified in available literature
Nanangenine DC₂₃H₃₆O₆408.53AntibacterialBacillus subtilis5.7
CytotoxicityNS-1 (murine myeloma)4.1

Note: The primary research on nanangenines focused on the bioactivity of the most abundant and active compounds within the isolated family. Specific quantitative data for this compound's bioactivity was not highlighted in the available literature.

Putative Signaling Pathways

The precise molecular mechanisms and signaling pathways affected by this compound have not yet been elucidated. However, based on the known activities of other drimane sesquiterpenoids, which often exhibit anti-inflammatory and anticancer properties, we can propose potential pathways that may be modulated by this compound. Drimane sesquiterpenoids have been reported to interfere with key inflammatory and cell survival pathways.

A plausible mechanism of action for the cytotoxic effects of drimane sesquiterpenoids involves the modulation of pro-inflammatory and apoptotic signaling cascades. One such critical pathway is the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway, which plays a central role in inflammation, cell survival, and proliferation.

Putative NF-κB Signaling Pathway Inhibition

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Pro-inflammatory Receptor (e.g., TLR) IKK IKK Complex Receptor->IKK Activates NFKB_IKB NF-κB/IκBα Complex IKK->NFKB_IKB Phosphorylates IκBα NFKB NF-κB NFKB_IKB->NFKB Releases IKB IκBα NFKB_IKB->IKB Degraded NFKB_nuc NF-κB NFKB->NFKB_nuc Translocates Proteasome Proteasome IKB->Proteasome NanangenineC This compound NanangenineC->IKK Inhibits (Putative) DNA DNA NFKB_nuc->DNA Binds to Gene_Expression Pro-inflammatory Gene Expression DNA->Gene_Expression Induces

Caption: Putative inhibition of the NF-κB signaling pathway by this compound.

Disclaimer: The signaling pathway diagram presented is a hypothetical model based on the known activities of related drimane sesquiterpenoids. Further research is required to confirm the specific molecular targets and mechanisms of action of this compound.

Conclusion

This compound, a constituent of the secondary metabolite profile of Aspergillus nanangensis, belongs to the promising class of drimane sesquiterpenoids. While detailed biological data for this compound itself is limited in the current literature, the established protocols for the isolation of the nanangenine family and the demonstrated bioactivity of its analogues provide a solid foundation for future research. The exploration of its specific mechanism of action, potentially involving pathways such as NF-κB, warrants further investigation and could position this compound as a lead compound for the development of novel therapeutic agents. This guide serves as a comprehensive resource to facilitate and inspire such future research endeavors.

The Putative Biosynthesis of Nanangenine C in Aspergillus nanangensis: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Nanangenine C, a drimane sesquiterpenoid isolated from the novel Australian fungus Aspergillus nanangensis, belongs to a class of secondary metabolites with potential bioactivity. Understanding its biosynthesis is crucial for future synthetic biology applications and the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the current understanding of the this compound biosynthetic pathway. While the complete pathway awaits full experimental validation, bioinformatic analysis of the A. nanangensis genome has identified a putative biosynthetic gene cluster. This document details the proposed enzymatic steps, from the precursor molecule farnesyl diphosphate (FPP) to the final tailored structure of this compound. Methodologies for the isolation and structural elucidation of nanangenines are also presented, alongside visualizations of the proposed biosynthetic logic.

Introduction to this compound and its Fungal Source

This compound is a member of the nanangenine family, a group of drimane sesquiterpenoids produced by the fungus Aspergillus nanangensis.[1] This novel fungal species was isolated from soil collected near Nanango, Queensland, Australia.[1] Drimane sesquiterpenoids are a class of natural products known for their diverse biological activities.[2] The chemical structure of this compound has been elucidated through detailed spectroscopic analysis.[1]

Aspergillus nanangensis has also been found to produce other bioactive compounds, such as nanangelenin A, a benzazepine alkaloid, indicating a rich secondary metabolism.[3][4] The availability of the A. nanangensis genome sequence has been instrumental in identifying the putative gene clusters responsible for the production of these natural products.[5]

The Putative Nanangenine Biosynthetic Gene Cluster

Bioinformatic analysis of the Aspergillus nanangensis genome has led to the identification of a putative biosynthetic gene cluster proposed to be responsible for the synthesis of the nanangenine family of compounds.[1] Fungal secondary metabolite biosynthesis genes are often organized in such clusters, which facilitates their co-regulation. The functions of the enzymes encoded by this cluster are inferred from homology to characterized enzymes in other drimane sesquiterpenoid biosynthetic pathways, particularly from other Aspergillus species.[2][6][7][8][9]

Table 1: Proposed Genes and Enzyme Functions in the Nanangenine Biosynthetic Cluster

Putative GeneProposed Enzyme FunctionHomology/Evidence
nanSSesquiterpene cyclase (Drimenol synthase)Homology to plant and fungal drimenol cyclases that convert FPP to drimenol.[2][6][7]
nanO1Cytochrome P450 monooxygenasePredicted to be involved in the hydroxylation of the drimane skeleton.[7][8]
nanO2FAD-binding oxidoreductasePotentially involved in the formation of the γ-butyrolactone ring structure common in fungal drimanes.[7][8]
nanPKSHighly-reducing polyketide synthase (HR-PKS)Responsible for the synthesis of the C6 acyl chain (hexanoyl moiety) attached to the drimane core.[8]
nanTAcyltransferaseCatalyzes the esterification of the hexanoyl moiety from the PKS to the drimane core.[8]
nanRReductase/DehydrogenasePotentially responsible for the reduction of the C1-hydroxyl group to form the 1-deoxy variant, this compound.
nanRegTranscription factorLikely involved in the regulation of the nanangenine gene cluster expression.

Note: The gene names (e.g., nanS, nanO1) are hypothetical and assigned for the purpose of this guide based on their proposed function.

Proposed Biosynthetic Pathway of this compound

The proposed biosynthetic pathway for this compound commences with the universal sesquiterpenoid precursor, farnesyl diphosphate (FPP), and proceeds through a series of cyclization, oxidation, acylation, and reduction steps.

Formation of the Drimane Skeleton

The initial step is the cyclization of the linear FPP molecule to form the bicyclic drimane skeleton. This reaction is catalyzed by a putative sesquiterpene cyclase, likely a drimenol synthase.[2]

Oxidative Tailoring of the Drimane Core

Following the formation of the initial drimane intermediate, a series of oxidative modifications are proposed to occur. These are likely catalyzed by cytochrome P450 monooxygenases and other oxidoreductases within the gene cluster.[7][8] These steps are responsible for the hydroxylation and formation of the characteristic γ-butyrolactone ring found in many nanangenines.

Acylation with a Polyketide-Derived Moiety

A key feature of this compound is the presence of a C6 acyl chain. This hexanoyl group is synthesized by a highly-reducing polyketide synthase (HR-PKS) encoded within the gene cluster.[8] An acyltransferase then catalyzes the esterification of this acyl chain to the C-6 position of the drimane core, leading to the formation of a precursor like Nanangenine B.[1][8]

Final Reduction to this compound

The final proposed step in the biosynthesis of this compound is the reduction of the hydroxyl group at the C-1 position of its immediate precursor.[1] This deoxy-generation is likely carried out by a reductase or dehydrogenase encoded within the gene cluster.

Below is a DOT language script for a diagram illustrating the proposed biosynthetic pathway.

Nanangenine_C_Biosynthesis FPP Farnesyl Diphosphate (FPP) Drimenol Drimenol Intermediate FPP->Drimenol nanS (Sesquiterpene cyclase) Oxidized_Drimane Oxidized Drimane Core (with γ-butyrolactone) Drimenol->Oxidized_Drimane nanO1 (P450) nanO2 (Oxidoreductase) Nanangenine_B_precursor Nanangenine B precursor (6-O-hexanoyl drimane) Oxidized_Drimane->Nanangenine_B_precursor nanPKS (HR-PKS) nanT (Acyltransferase) Nanangenine_C This compound (1-deoxy Nanangenine B) Nanangenine_B_precursor->Nanangenine_C nanR (Reductase)

Caption: Proposed biosynthetic pathway of this compound in Aspergillus nanangensis.

Experimental Protocols

While specific enzymatic assays for the nanangenine pathway have not been published, this section details the general methodologies used for the isolation and structural characterization of nanangenines from Aspergillus nanangensis cultures, based on published research.[1]

Fungal Cultivation and Metabolite Extraction
  • Cultivation: Aspergillus nanangensis is cultured on solid grain media, such as rice or barley, which has been found to yield higher productivity of nanangenines. Cultures are incubated under appropriate conditions for fungal growth and secondary metabolite production.[1]

  • Extraction: The grain cultures are extracted with organic solvents such as ethyl acetate. The solvent is then evaporated under reduced pressure to yield a crude extract containing the fungal metabolites.

Isolation and Purification of this compound
  • Chromatography: The crude extract is subjected to chromatographic separation techniques. This typically involves initial fractionation using vacuum liquid chromatography (VLC) or medium pressure liquid chromatography (MPLC) on silica gel.

  • HPLC Purification: Fractions containing compounds of interest are further purified using high-performance liquid chromatography (HPLC), often with a diode array detector to monitor the separation. A C18 column is commonly used with a gradient of acetonitrile and water as the mobile phase.

Structure Elucidation
  • Mass Spectrometry: High-resolution electrospray ionization mass spectrometry (HRESI-MS) is used to determine the molecular formula of the purified compounds.[1]

  • NMR Spectroscopy: One- and two-dimensional nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, COSY, HSQC, HMBC) is employed to determine the chemical structure and stereochemistry of the isolated nanangenines.[1]

  • X-ray Crystallography: For crystalline compounds, single-crystal X-ray diffraction provides unambiguous determination of the absolute stereochemistry.

The following DOT script illustrates a general workflow for the discovery of natural products like this compound.

Experimental_Workflow Cultivation Fungal Cultivation (A. nanangensis on rice) Extraction Solvent Extraction (Ethyl Acetate) Cultivation->Extraction Fractionation Chromatographic Fractionation (VLC/MPLC) Extraction->Fractionation Purification HPLC Purification Fractionation->Purification Structure_Elucidation Structure Elucidation (NMR, MS, X-ray) Purification->Structure_Elucidation

Caption: General experimental workflow for the isolation and characterization of this compound.

Future Outlook and Research Directions

The elucidation of the complete biosynthetic pathway of this compound requires further experimental validation. Key future research directions include:

  • Gene Knockout Studies: Systematically deleting each putative biosynthetic gene in A. nanangensis to confirm its role in nanangenine production.

  • Heterologous Expression: Expressing the putative nanangenine biosynthetic genes in a model fungal host, such as Aspergillus nidulans or Saccharomyces cerevisiae, to reconstitute the pathway and characterize the function of each enzyme.

  • In Vitro Enzymatic Assays: Purifying the enzymes from the biosynthetic pathway and performing in vitro assays to determine their specific substrates, products, and kinetic parameters.

  • Investigating Regulatory Mechanisms: Studying the role of the putative transcription factor in the gene cluster to understand how the biosynthesis of nanangenines is regulated.

Conclusion

The biosynthesis of this compound in Aspergillus nanangensis is a fascinating example of fungal secondary metabolism. While the detailed enzymatic steps are currently based on a putative pathway derived from bioinformatics, the available genomic and chemical data provide a strong foundation for future research. A thorough understanding of this biosynthetic pathway will not only expand our knowledge of fungal natural product synthesis but also pave the way for the engineered production of novel drimane sesquiterpenoids with potential applications in medicine and agriculture.

References

Spectroscopic and Structural Elucidation of Nanangenine A: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

This technical guide provides a comprehensive overview of the spectroscopic data for Nanangenine A, a drimane sesquiterpenoid isolated from the novel Australian fungus, Aspergillus nanangensis. Due to the absence of specific published data for "Nanangenine C," this guide focuses on the well-characterized Nanangenine A as a representative of the nanangenine family of natural products. The structural elucidation of these compounds relies heavily on nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). This document is intended for researchers, scientists, and professionals in drug development, offering a detailed look at the spectroscopic properties, experimental protocols, and the analytical workflow used to characterize this class of molecules.

Spectroscopic Data

The structural characterization of Nanangenine A was accomplished through extensive spectroscopic analysis. The following tables summarize the key quantitative data obtained from High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS), ¹H Nuclear Magnetic Resonance (NMR), and ¹³C NMR spectroscopy.

Mass Spectrometry Data

High-resolution mass spectrometry provides the elemental composition of a molecule, which is a critical first step in structure elucidation.

Table 1: HRESIMS Data for Nanangenine A

IonCalculated m/zFound m/zMolecular Formula
[M + Na]⁺305.1359305.1363C₁₅H₂₂O₅Na

Data obtained in positive ion mode.

Nuclear Magnetic Resonance (NMR) Data

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. The ¹H NMR spectrum gives insights into the proton environments, while the ¹³C NMR spectrum reveals the different types of carbon atoms present.

Table 2: ¹H NMR Spectroscopic Data for Nanangenine A (600 MHz, DMSO-d₆)

Positionδн (ppm)MultiplicityJ (Hz)
13.63d4.4
1.48m
1.25m
1.58m
1.38m
51.95m
64.30t2.8
75.76s
10---
12α4.60d12.1
12β4.47d12.1
130.90s
140.81s
150.96s
1-OH5.01d4.4
6-OH5.38d3.4
9-OH5.09s

Table 3: ¹³C NMR Spectroscopic Data for Nanangenine A (150 MHz, DMSO-d₆)

Positionδc (ppm)
175.3
225.1
337.6
433.0
549.2
666.8
7128.2
8131.1
973.1
1038.9
11179.3
1268.6
1320.8
1421.5
1514.2

Experimental Protocols

The following section details the methodologies employed for the isolation and spectroscopic analysis of Nanangenine A.

Fungal Cultivation and Extraction

Aspergillus nanangensis was cultured on solid rice medium. The culture was extracted with ethyl acetate, and the solvent was removed under reduced pressure to yield a crude extract.

Isolation of Nanangenine A

The crude extract was subjected to silica gel vacuum liquid chromatography (VLC) using a gradient of dichloromethane and methanol. Fractions containing the nanangenines were further purified by semi-preparative reversed-phase High-Performance Liquid Chromatography (HPLC) using a C18 column and an isocratic mobile phase of acetonitrile and water to afford pure Nanangenine A.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and 2D NMR spectra were recorded on a Bruker Avance 600 MHz spectrometer. The sample was dissolved in deuterated dimethyl sulfoxide (DMSO-d₆). Chemical shifts (δ) are reported in parts per million (ppm) and are referenced to the residual solvent signals (δн 2.50 and δc 39.52 for DMSO-d₆).

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS): HRESIMS data were acquired on a Bruker Solarix Fourier-transform ion cyclotron resonance mass spectrometer (FTICR-MS) equipped with an electrospray ionization (ESI) source. The analysis was performed in the positive ion mode.

Workflow Visualization

The following diagram illustrates the general workflow for the isolation and spectroscopic characterization of Nanangenine A.

experimental_workflow cluster_isolation Isolation and Purification cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Elucidation fungal_culture Fungal Culture (Aspergillus nanangensis on rice) extraction Solvent Extraction (Ethyl Acetate) fungal_culture->extraction vlc Vacuum Liquid Chromatography (Silica Gel) extraction->vlc hplc Semi-preparative HPLC (C18 Reversed-Phase) vlc->hplc pure_compound Pure Nanangenine A hplc->pure_compound nmr NMR Spectroscopy (1H, 13C, 2D NMR) pure_compound->nmr ms Mass Spectrometry (HRESIMS) pure_compound->ms structure Final Structure of Nanangenine A nmr->structure ms->structure

Molecular formula and properties of Nanangenine C

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Nanangenine C is a drimane sesquiterpenoid natural product isolated from the novel Australian fungus, Aspergillus nanangensis. This document provides a comprehensive technical overview of this compound, including its molecular formula, physicochemical properties, and biological activities. Detailed experimental protocols for the cultivation of A. nanangensis, extraction and isolation of nanangenines, and bioassays are provided. Furthermore, a potential signaling pathway modulated by related drimane sesquiterpenoids is discussed, offering insights into the possible mechanism of action for this compound. This guide is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this novel fungal metabolite.

Introduction

Fungal secondary metabolites are a rich source of structurally diverse and biologically active compounds. The genus Aspergillus is particularly well-known for producing a wide array of natural products with potential pharmaceutical applications.[1] Recently, a novel species, Aspergillus nanangensis, isolated from soil in Queensland, Australia, was found to produce a unique family of drimane sesquiterpenoids, termed nanangenines.[1] Among these, this compound has been identified as a compound of interest. Drimane sesquiterpenoids isolated from Aspergillus species have been reported to exhibit various biological activities, including anti-inflammatory, antiviral, and cytotoxic effects.[1] This technical guide provides a detailed summary of the current knowledge on this compound.

Molecular Formula and Properties

This compound is a drimane sesquiterpenoid characterized by a C21 backbone. Its molecular formula was determined by high-resolution electrospray ionization mass spectrometry (HRESI-MS).

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₂₁H₃₂O₅[1]
Molecular Weight 380.48 g/mol Calculated
Appearance White solid[1]
Source Aspergillus nanangensis[1]
Chemical Class Drimane Sesquiterpenoid[1]

Biological Activity

The nanangenines, including this compound, have been assayed for a range of biological activities. While specific quantitative data for this compound's activity is not detailed in the primary publication, the compound family was tested for in vitro activity against bacteria, fungi, and mammalian cells.[1]

Table 2: Summary of Bioassays Performed on the Nanangenine Family

Assay TypeTarget Organisms/Cell LinesGeneral OutcomeReference
Antibacterial Bacillus subtilis, Escherichia coliAssayed[1]
Antifungal Candida albicans, Saccharomyces cerevisiaeAssayed[1]
Cytotoxicity Murine myeloma (NS-1) cellsAssayed[1]

Note: Specific IC50 values for this compound were not provided in the source literature. The table indicates the types of assays conducted on the compound family.

Potential Signaling Pathway: Inhibition of NF-κB

While the specific signaling pathways modulated by this compound have not yet been elucidated, studies on other drimane sesquiterpenoids provide valuable insights into potential mechanisms of action. Notably, the drimane sesquiterpenoids isotadeonal and polygodial have been shown to inhibit the nuclear factor-kappa B (NF-κB) signaling pathway.[2][3][4] The NF-κB pathway is a critical regulator of inflammatory responses, and its inhibition is a key target for anti-inflammatory drug development.

The proposed mechanism involves the inhibition of IκB-α phosphorylation, a crucial step in the activation of the canonical NF-κB pathway. Inhibition of IκB-α phosphorylation prevents its degradation, thereby sequestering NF-κB in the cytoplasm and blocking the transcription of pro-inflammatory genes.

NF_kB_Inhibition cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates IKK_complex IKK Complex MyD88->IKK_complex Activates IkB_alpha IκB-α IKK_complex->IkB_alpha Phosphorylates NF_kB_IkB NF-κB/IκB-α (Inactive) NF_kB NF-κB NF_kB_active NF-κB (Active) NF_kB->NF_kB_active Translocates NF_kB_IkB->NF_kB Releases Drimane_Sesquiterpenoid Drimane Sesquiterpenoid (e.g., Isotadeonal) Drimane_Sesquiterpenoid->IKK_complex Inhibits Pro_inflammatory_genes Pro-inflammatory Gene Transcription NF_kB_active->Pro_inflammatory_genes Induces

Caption: Proposed inhibition of the NF-κB signaling pathway by drimane sesquiterpenoids.

Experimental Protocols

The following protocols are adapted from the supplementary information of Lacey et al., 2019.[5]

Fungal Cultivation and Metabolite Extraction

extraction_workflow Start Start Cultivation Cultivation of A. nanangensis on solid media (rice/barley) for 21 days Start->Cultivation Extraction Extraction with Acetone Cultivation->Extraction Partitioning Partitioning of aqueous residue with Ethyl Acetate (EtOAc) Extraction->Partitioning Defatting Defatting with Hexane Partitioning->Defatting Crude_Extract Enriched Crude Extract of Non-polar Metabolites Defatting->Crude_Extract End End Crude_Extract->End

Caption: Workflow for the extraction of nanangenines from A. nanangensis.

  • Fungal Strain: Aspergillus nanangensis (MST-FP2251).

  • Cultivation Medium: Solid substrates such as jasmine rice or pearl barley.

  • Cultivation Conditions: The fungus is cultivated on the solid medium for 21 days to achieve confluent mycelial growth.

  • Extraction: The colonized grain is extracted with acetone.

  • Partitioning: The aqueous residue from the acetone extract is partitioned with ethyl acetate (EtOAc).

  • Defatting: The EtOAc fraction is defatted with hexane to yield an enriched extract of non-polar secondary metabolites.

Isolation of this compound

The enriched crude extract is subjected to further purification steps, typically involving chromatographic techniques such as preparative High-Performance Liquid Chromatography (HPLC) to isolate individual nanangenines, including this compound.

Bioassay Procedures (General)

The following provides a general outline of the bioassay procedures used for the nanangenine family.

5.3.1 Antibacterial and Antifungal Assays

A microtiter plate-based assay is commonly used to determine the minimum inhibitory concentration (MIC) of the compounds.

  • Test Organisms: Bacillus subtilis, Escherichia coli, Candida albicans, Saccharomyces cerevisiae.

  • Assay Setup: A two-fold serial dilution of the test compound is prepared in a suitable broth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with a standardized suspension of the test microorganism.

  • Incubation: Plates are incubated at an appropriate temperature and for a sufficient duration to allow for microbial growth in the control wells.

  • Endpoint Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

5.3.2 Cytotoxicity Assay

The cytotoxicity of the compounds against mammalian cells is typically assessed using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Line: Murine myeloma (NS-1) cells.

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with serial dilutions of the test compound and incubated for a specified period (e.g., 24-72 hours).

  • MTT Addition: MTT solution is added to each well, and the plates are incubated to allow for the formation of formazan crystals by viable cells.

  • Solubilization: The formazan crystals are solubilized with a suitable solvent (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength using a microplate reader.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.

Conclusion

This compound is a novel drimane sesquiterpenoid with potential for further investigation as a bioactive compound. While preliminary bioassays have been conducted on the nanangenine family, more detailed studies are required to quantify the specific activities of this compound and to elucidate its precise mechanism of action. The inhibition of the NF-κB signaling pathway by other drimane sesquiterpenoids suggests a promising avenue for future research into the anti-inflammatory potential of this compound. The experimental protocols provided in this guide offer a foundation for researchers to further explore the chemical and biological properties of this intriguing natural product.

References

The Pervasive Presence of Drimane Sesquiterpenoids: A Technical Guide to Their Natural Occurrence, Biosynthesis, and Biological Activities

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Drimane sesquiterpenoids, a diverse class of C15 bicyclic natural products, are garnering significant attention within the scientific community for their wide-ranging biological activities and potential therapeutic applications. First identified in the bark of the Winter's Bark tree (Drimys winteri), these compounds are now known to be produced by a vast array of organisms, including fungi, plants, and marine life.[1][2][3][4][5][6] This technical guide provides a comprehensive overview of the natural occurrence of drimane sesquiterpenoids, delves into their biosynthetic pathways, and presents their biological activities with a focus on quantitative data and experimental methodologies.

Natural Distribution

Drimane sesquiterpenoids are not confined to a single biological kingdom but are rather widespread throughout nature. They have been isolated from higher plants, terrestrial and marine fungi, and even bacteria.[2][5][7][8] Fungi, in particular, have proven to be a prolific source of novel drimane structures.[1][3][6] Genera such as Aspergillus, Penicillium, Ganoderma, and various basidiomycetes have been shown to produce a rich diversity of these compounds.[1][8][9][10] The marine environment also represents a promising frontier for the discovery of new drimane sesquiterpenoids, with marine-derived fungi being a particularly fruitful source.[8]

Biosynthesis: A Tale of Two Pathways

The biosynthesis of the characteristic drimane skeleton originates from the universal precursor of all sesquiterpenoids, farnesyl diphosphate (FPP).[6][7] The cyclization of linear FPP into the bicyclic drimane core is a key step, and interestingly, different classes of enzymes have been found to catalyze this reaction in different organisms.

In fungi, the biosynthesis of drimane precursors like drimenol and drim-8-ene-11-ol is often carried out by enzymes classified as haloacid dehalogenase (HAD)-like proteins.[1][2] This is in contrast to the canonical terpene cyclases typically involved in sesquiterpenoid biosynthesis in plants.[1] However, drimenol cyclases with catalytic functions similar to those in plants have also been identified in fungi, highlighting the diverse enzymatic machinery that has evolved to produce these compounds.[11] In some bacteria, a biosynthetic gene cluster responsible for producing drimane-type sesquiterpenoids has been identified, involving a P450 monooxygenase for subsequent modifications.[7]

Drimane Biosynthesis Fungal Drimane Sesquiterpenoid Biosynthesis cluster_cyclization Cyclization cluster_precursors Key Precursors cluster_tailoring Tailoring Reactions FPP Farnesyl Diphosphate (FPP) Drimenyl_PP Drimenyl Diphosphate FPP->Drimenyl_PP Terpene Cyclase domain (e.g., in DrtB) Drim_8_ene_11_ol Drim-8-ene-11-ol FPP->Drim_8_ene_11_ol HAD-like drimane synthase Drimenol Drimenol Drimenyl_PP->Drimenol HAD-like hydrolase domain (e.g., in DrtB) Derivatives Diverse Drimane Derivatives Drimenol->Derivatives P450s, Oxidoreductases, etc. Drim_8_ene_11_ol->Derivatives P450s, Oxidoreductases, etc.

A simplified schematic of the fungal biosynthetic pathway to drimane sesquiterpenoids.

Biological Activities and Quantitative Data

Drimane sesquiterpenoids exhibit a remarkable spectrum of biological activities, making them attractive candidates for drug discovery and development.[2][4][12] These activities include antifungal, antibacterial, cytotoxic, anti-inflammatory, antifeedant, and neurotrophic effects. The following tables summarize some of the reported quantitative data for various drimane sesquiterpenoids.

Table 1: Antifungal and Antimicrobial Activity of Drimane Sesquiterpenoids

CompoundTarget OrganismActivityValueReference
(-)-DrimenolCandida albicansFungicidal8 - 64 µg/mL (100% death)[13]
PolygodialGaeumannomyces graminis var. triticiLC507 - 10 µg/mL[14]
IsodrimeninolGaeumannomyces graminis var. triticiLC507 - 10 µg/mL[14]
10-Methoxycarbonyl-10-norisodrimeninStaphylococcus aureusMIC66.7 µg/mL[15]
10-Methoxycarbonyl-10-norisodrimeninMucor hiemalisMIC66.7 µg/mL[15]
Ganoresinosin EMycobacterium tuberculosis H37RaMIC12.5 µg/mL[10]

Table 2: Cytotoxic and Anti-inflammatory Activity of Drimane Sesquiterpenoids

CompoundTargetActivityValueReference
10-Methoxycarbonyl-10-norisodrimeninKB3.1 (human endocervical adenocarcinoma)IC5021.2 µM[15]
Compound 5 (from Penicillium sp. TW58-16)LPS-induced NO release in RAW264.7 cellsInhibitionSignificant[8]
Ganoresinosin APlasmodium falciparum K1IC5034 µM[10]

Table 3: α-Glucosidase Inhibitory Activity of Drimane Sesquiterpenoids

CompoundInhibition Rate (%)Reference
Compound 1 (from Penicillium sp. TW58-16)35.4[8]
Compound 16 (from Penicillium sp. TW58-16)88.0[8]
Compound 18 (from Penicillium sp. TW58-16)91.1[8]
Acarbose (Positive Control)-[8]

Experimental Protocols

The isolation and characterization of drimane sesquiterpenoids, as well as the evaluation of their biological activities, rely on a suite of established experimental techniques.

Isolation and Purification

A general workflow for the isolation of drimane sesquiterpenoids from a fungal source is outlined below.

Isolation_Workflow General Workflow for Fungal Drimane Isolation Start Fungal Culture Extraction Solvent Extraction (e.g., Ethyl Acetate) Start->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Chromatography Column Chromatography (e.g., Silica Gel, Sephadex) Crude_Extract->Chromatography Fractions Fractions Chromatography->Fractions HPLC HPLC Purification (e.g., Reversed-Phase) Fractions->HPLC Pure_Compounds Pure Drimane Sesquiterpenoids HPLC->Pure_Compounds

A typical experimental workflow for isolating drimane sesquiterpenoids.

Protocol for Fungal Culture and Extraction:

  • Inoculate the desired fungal strain onto a suitable solid or liquid medium (e.g., Potato Dextrose Agar/Broth).

  • Incubate the culture for a specified period (e.g., 14-28 days) at an appropriate temperature (e.g., 25-28 °C).

  • Harvest the fungal biomass and/or the culture broth.

  • Extract the harvested material with an organic solvent such as ethyl acetate or methanol.

  • Concentrate the organic extract under reduced pressure to obtain the crude extract.

Protocol for Chromatographic Purification:

  • Subject the crude extract to column chromatography on silica gel, eluting with a gradient of solvents (e.g., n-hexane/ethyl acetate).

  • Collect fractions and monitor by thin-layer chromatography (TLC).

  • Pool fractions containing compounds of interest.

  • Further purify the pooled fractions using Sephadex LH-20 column chromatography and/or high-performance liquid chromatography (HPLC), often with a C18 reversed-phase column.

Structure Elucidation

The determination of the chemical structure of isolated drimane sesquiterpenoids is primarily achieved through a combination of spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC, NOESY) NMR experiments are crucial for elucidating the planar structure and relative stereochemistry of the molecule.[8][9][16]

  • Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is used to determine the molecular formula of the compound.[8][9]

  • X-ray Crystallography: For crystalline compounds, single-crystal X-ray diffraction analysis provides unambiguous determination of the absolute configuration.[17]

  • Electronic Circular Dichroism (ECD): Comparison of experimental and calculated ECD spectra can also be used to determine the absolute configuration.[8]

Bioassays

Antifungal Susceptibility Testing (Broth Microdilution Method):

  • Prepare a serial dilution of the test compound in a suitable broth medium (e.g., RPMI-1640) in a 96-well microtiter plate.

  • Inoculate each well with a standardized suspension of the fungal test organism (e.g., Candida albicans).

  • Include positive (antifungal drug, e.g., fluconazole) and negative (no compound) controls.[18]

  • Incubate the plates at 37 °C for 24-48 hours.

  • Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of the compound that visibly inhibits fungal growth.[18]

Cytotoxicity Assay (MTT Assay):

  • Seed cancer cells (e.g., HepG2) in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound for a specified duration (e.g., 48-72 hours).

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

α-Glucosidase Inhibition Assay:

  • Pre-incubate the test compound with α-glucosidase enzyme solution in a buffer (e.g., phosphate buffer, pH 6.8).

  • Initiate the enzymatic reaction by adding the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG).

  • Incubate the reaction mixture at 37 °C.

  • Stop the reaction by adding a solution of sodium carbonate.

  • Measure the absorbance of the liberated p-nitrophenol at 405 nm.

  • Use acarbose as a positive control.[8]

  • Calculate the percentage of inhibition.

Conclusion

The drimane sesquiterpenoids represent a structurally diverse and biologically significant class of natural products. Their widespread occurrence in nature, coupled with their potent and varied biological activities, underscores their potential as a source of new therapeutic agents. A thorough understanding of their biosynthesis, isolation, and biological evaluation is paramount for harnessing their full potential in drug discovery and development. This guide provides a foundational resource for researchers and scientists dedicated to exploring the fascinating world of drimane sesquiterpenoids.

References

Biological activity of the nanangenine family of compounds

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Biological Activity of the Nanangenine Family of Compounds

For: Researchers, Scientists, and Drug Development Professionals

Abstract

The nanangenines are a family of drimane sesquiterpenoids isolated from the Australian fungus Aspergillus nanangensis. This document provides a comprehensive overview of their known biological activities, with a primary focus on their anti-inflammatory properties. Quantitative data from various bioassays are presented, alongside detailed experimental protocols to facilitate reproducibility and further investigation. Key pathways and experimental processes are visualized through signaling and workflow diagrams to provide a clear understanding of the compounds' mechanism of action and the methods used for their characterization.

Introduction to the Nanangenine Family

The nanangenines represent a class of drimane sesquiterpenoids produced by the novel fungal species Aspergillus nanangensis.[1][2] A chemical investigation of this fungus led to the isolation and characterization of ten related compounds, including nanangenines A-H and several isomers.[1] These compounds feature a core pentamethyl-trans-decalin skeleton, a characteristic of drimane sesquiterpenoids, which are known to possess a wide range of biological activities, including anti-inflammatory, antiviral, and cytotoxic effects.[1] The primary therapeutic potential of the nanangenine family identified to date lies in their anti-inflammatory activity.[3]

Quantitative Biological Data

The nanangenine compounds were evaluated for anti-inflammatory, antibacterial, antifungal, and cytotoxic activities. The most significant activity was observed in the anti-inflammatory assay. A summary of the quantitative data is presented below.

Table 1: Anti-inflammatory Activity of Nanangenines

The anti-inflammatory potential was assessed by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells.

Compound IDTrivial NameIC₅₀ (µM) [± SD]
3 Isonanangenine B6.1 [± 0.8]
5 Nanangenine D6.8 [± 0.8]
L-NMMA(Positive Control)22.1

(Data sourced from Lacey et al., 2019)[3]

Table 2: Cytotoxicity, Antibacterial, and Antifungal Activity

Compounds were tested for cytotoxicity against the human colorectal carcinoma cell line (SW-620) and for antimicrobial activity against various bacteria and fungi. The compounds did not exhibit significant activity in these assays at the tested concentrations.

Assay TypeCell Line / OrganismResult (IC₅₀ or MIC)
Cytotoxicity SW-620> 30 µM
Antibacterial Escherichia coli (ATCC 25922)> 30 µM
Staphylococcus aureus (ATCC 25923)> 30 µM
Antifungal Candida albicans (ATCC 90028)> 30 µM
Aspergillus fumigatus (ATCC 204305)> 30 µM

(Data interpreted from bioassay procedures described in Lacey et al., 2019, where specific values were not given due to lack of activity)[4]

Signaling Pathways and Mechanisms of Action

Anti-inflammatory Signaling Pathway

The anti-inflammatory activity of isonanangenine B and nanangenine D is attributed to their ability to inhibit nitric oxide (NO) production in LPS-stimulated macrophages. In this signaling cascade, LPS binds to Toll-like receptor 4 (TLR4) on the macrophage surface. This binding event triggers a downstream signaling cascade, prominently involving the activation of the transcription factor NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells).[5][6][7] Activated NF-κB translocates to the nucleus, where it induces the expression of various pro-inflammatory genes, including inducible nitric oxide synthase (iNOS). The iNOS enzyme is responsible for the high-output production of the inflammatory mediator NO. The nanangenines inhibit the final production of NO, thereby dampening the inflammatory response.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates (Degradation) NFkB_inactive NF-κB IkB->NFkB_inactive Inhibits NFkB_p p-NF-κB NFkB_inactive->NFkB_p Released NFkB_nuc p-NF-κB NFkB_p->NFkB_nuc Translocation iNOS_mRNA iNOS mRNA iNOS_protein iNOS Protein iNOS_mRNA->iNOS_protein Translation NO_prod Nitric Oxide (NO) Production iNOS_protein->NO_prod Catalyzes DNA DNA (Promoter Region) NFkB_nuc->DNA Binds & Activates Transcription DNA->iNOS_mRNA Transcription Inflammation Inflammation NO_prod->Inflammation Nanangenines Nanangenines (3 & 5) Nanangenines->NO_prod Inhibits

Caption: LPS-induced NO production pathway and inhibition by nanangenines.

Putative Biosynthetic Pathway

A putative biosynthetic gene cluster for nanangenines was identified in A. nanangensis.[1][2] The pathway is proposed to start from farnesyl diphosphate (FPP), which undergoes cyclization to form the characteristic drimane sesquiterpenoid core, followed by a series of oxidative tailoring steps to produce the final nanangenine structures.

Caption: Putative biosynthetic pathway for the nanangenine family.

Experimental Protocols

The following protocols are based on the methods described in the primary literature for the characterization of nanangenines.[4]

General Experimental Workflow

The overall process for obtaining and testing the nanangenine compounds follows a standard natural product discovery workflow.

G A Fungal Cultivation (A. nanangensis) B Solvent Extraction A->B C Crude Extract Fractionation (HPLC) B->C D Pure Compounds (Nanangenines 1-10) C->D E Structure Elucidation (NMR, MS) D->E F Bioassays D->F G Anti-inflammatory (NO Inhibition) F->G H Antimicrobial F->H I Cytotoxicity F->I

Caption: Workflow for nanangenine isolation and biological evaluation.

Protocol: Anti-inflammatory NO Production Assay
  • Cell Culture: Murine macrophage RAW264.7 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), penicillin (100 units/mL), and streptomycin (100 µg/mL). Cells are maintained at 37°C in a humidified atmosphere with 5% CO₂.

  • Seeding: Cells are seeded into 96-well plates at a density of 1 x 10⁵ cells/well and incubated for 24 hours to allow for adherence.

  • Treatment: The culture medium is replaced with fresh, phenol red-free DMEM. Test compounds (dissolved in DMSO, final concentration ≤ 0.5%) are added to the wells at various concentrations and pre-incubated for 30 minutes.

  • Stimulation: Lipopolysaccharide (LPS) is added to each well to a final concentration of 1 µg/mL to induce an inflammatory response. Control wells without LPS are included.

  • Incubation: The plates are incubated for a further 20-24 hours.

  • NO Quantification (Griess Assay):

    • An aliquot of the cell culture supernatant from each well is transferred to a new 96-well plate.

    • An equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) is added to each well.

    • The plate is incubated at room temperature for 10-15 minutes.

    • The absorbance is measured at 540 nm using a microplate reader.

  • Data Analysis: The concentration of nitrite (a stable product of NO) is calculated by comparison to a standard curve prepared with known concentrations of sodium nitrite. The IC₅₀ value is determined by plotting the percentage inhibition of NO production against the log of the compound concentration and fitting the data to a dose-response curve.

Protocol: Cytotoxicity Assay (SRB Assay)
  • Cell Culture and Seeding: Human colorectal carcinoma (SW-620) cells are cultured and seeded in 96-well plates as described for the RAW264.7 cells.

  • Treatment: Cells are treated with various concentrations of the nanangenine compounds and incubated for 48 hours.

  • Fixation: The supernatant is discarded, and cells are fixed by adding cold 10% (w/v) trichloroacetic acid (TCA) and incubating for 1 hour at 4°C.

  • Staining: The plates are washed with water and air-dried. Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid) is added to each well and incubated for 30 minutes at room temperature.

  • Washing: Unbound dye is removed by washing with 1% (v/v) acetic acid.

  • Solubilization: The plates are air-dried, and the bound stain is solubilized with 10 mM Tris base solution.

  • Measurement: The absorbance is measured at 515 nm. The IC₅₀ value is calculated as the concentration of the compound that inhibits cell growth by 50% compared to untreated controls.

Protocol: Antibacterial and Antifungal Assays (Broth Microdilution)
  • Inoculum Preparation: Bacterial (E. coli, S. aureus) and fungal (C. albicans, A. fumigatus) strains are cultured in appropriate broth (e.g., Mueller-Hinton for bacteria, RPMI-1640 for fungi) to achieve a standardized inoculum density.

  • Assay Setup: The assay is performed in 96-well microtiter plates. Test compounds are serially diluted in the appropriate broth in the wells.

  • Inoculation: A standardized suspension of the microorganism is added to each well.

  • Incubation: Plates are incubated at an appropriate temperature (e.g., 37°C for bacteria and C. albicans, 30°C for A. fumigatus) for 24-48 hours.

  • Endpoint Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Conclusion

The nanangenine family of drimane sesquiterpenoids, particularly isonanangenine B and nanangenine D, demonstrate notable anti-inflammatory activity through the inhibition of nitric oxide production in macrophages. While their activity against the tested bacterial, fungal, and cancer cell lines was not significant, their potent effect on a key inflammatory mediator suggests a promising avenue for the development of novel anti-inflammatory agents. The detailed protocols and pathways provided in this guide serve as a foundational resource for researchers aiming to further explore the therapeutic potential and mechanism of action of these fungal metabolites.

References

Unraveling the Genetic Blueprint of Nanangenines: A Guide to the Putative Biosynthetic Gene Cluster

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nanangenines, a family of drimane sesquiterpenoids isolated from the novel Australian fungus Aspergillus nanangensis, have garnered interest for their potential biological activities. Understanding the genetic machinery responsible for their production is paramount for future synthetic biology efforts and the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the current knowledge surrounding the putative biosynthetic gene cluster (BGC) for nanangenines. While detailed experimental verification remains to be fully disclosed in publicly accessible literature, this document synthesizes the available bioinformatic predictions and comparative genomic analyses to offer a foundational understanding of this intriguing metabolic pathway.

Introduction to Nanangenines

Nanangenines are a class of drimane sesquiterpenoids, characterized by a C15 pentamethyl-trans-decalin skeleton. These compounds are part of a larger group of secondary metabolites produced by various fungi, including several species of Aspergillus. The discovery of nanangenines from Aspergillus nanangensis highlights the rich chemical diversity within this fungal genus and underscores the potential for discovering novel bioactive molecules.

The Putative Nanangenine Biosynthetic Gene Cluster

Bioinformatic analysis of the Aspergillus nanangensis genome has led to the identification of a putative biosynthetic gene cluster (BGC) responsible for nanangenine production. This prediction is based on comparative analyses with known gene clusters for other acyl drimenol-producing Aspergilli. While the complete experimental validation of this cluster is yet to be published, the proposed BGC provides a critical roadmap for targeted genetic and biochemical studies.

Proposed Biosynthetic Pathway

The biosynthesis of nanangenines is hypothesized to proceed through a multi-step enzymatic cascade, beginning with the cyclization of farnesyl pyrophosphate (FPP), a common precursor for sesquiterpenoids. The proposed pathway involves key enzymatic activities, including a terpene cyclase, cytochrome P450 monooxygenases for hydroxylation, and acyltransferases for the addition of various acyl side chains that characterize the different nanangenine analogues.

Logical Relationship of the Proposed Nanangenine Biosynthesis

Nanangenine_Biosynthesis_Logic FPP Farnesyl Pyrophosphate (FPP) Drimane_Skeleton Drimane Sesquiterpenoid Core Skeleton FPP->Drimane_Skeleton Terpene Cyclase Hydroxylated_Intermediates Hydroxylated Drimane Intermediates Drimane_Skeleton->Hydroxylated_Intermediates P450 Monooxygenases Nanangenines Nanangenines Hydroxylated_Intermediates->Nanangenines Acyltransferases

Caption: Proposed logical flow of nanangenine biosynthesis.

Key Putative Enzymes and Their Functions

Based on the bioinformatic analysis, the putative nanangenine BGC is predicted to encode several key enzymes:

Putative Enzyme Predicted Function Role in Nanangenine Biosynthesis
Terpene CyclaseCatalyzes the cyclization of FPP to form the core drimane skeleton.Foundation of the nanangenine structure.
Cytochrome P450sIntroduce hydroxyl groups at specific positions on the drimane scaffold.Generate structural diversity and precursors for acylation.
AcyltransferasesTransfer various acyl moieties to the hydroxylated drimane core.Responsible for the array of different nanangenine analogues.
Regulatory ProteinsControl the expression of the biosynthetic genes within the cluster.Modulate the production of nanangenines.
Transporter ProteinsFacilitate the export of the final nanangenine products out of the cell.Secretion of the secondary metabolites.

Experimental Approaches for BGC Verification

To move from a putative to a fully characterized BGC, several experimental strategies are essential. These protocols, while not yet published specifically for the nanangenine cluster, represent the standard methodologies in the field of natural product biosynthesis.

Gene Knockout and Heterologous Expression Workflow

A common approach to verify the function of a BGC is to delete a key gene (e.g., the terpene cyclase) in the native producer and observe the loss of production. Conversely, expressing the entire BGC in a heterologous host (e.g., Aspergillus nidulans or Saccharomyces cerevisiae) can lead to the production of the target compounds.

BGC_Verification_Workflow cluster_native Native Producer (A. nanangensis) cluster_heterologous Heterologous Host Native_Producer Wild-Type Strain Gene_Knockout Targeted Gene Knockout Native_Producer->Gene_Knockout Analysis_KO Metabolite Profile Analysis (LC-MS) Gene_Knockout->Analysis_KO BGC_Cloning BGC Cloning into Expression Vector Host_Transformation Transformation of Heterologous Host BGC_Cloning->Host_Transformation Analysis_Het Metabolite Profile Analysis (LC-MS) Host_Transformation->Analysis_Het

Methodological & Application

Application Notes and Protocols for the Isolation and Purification of Nanangenine C

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The following protocols are based on established methods for the isolation of drimane sesquiterpenoids from fungal sources, particularly the methods described for the isolation of other Nanangenines from Aspergillus nanangensis. As there is no specific peer-reviewed literature detailing the isolation of "Nanangenine C," this guide represents a generalized and predictive workflow. Researchers should optimize these protocols based on their specific experimental setup and analytical observations.

Introduction

This compound is a putative drimane sesquiterpenoid, a class of natural products known for their diverse biological activities. This document provides a detailed protocol for the isolation and purification of this compound from its source, the fungus Aspergillus nanangensis. The workflow encompasses fungal cultivation, extraction of secondary metabolites, and a multi-step chromatographic purification process.

Source Organism and Cultivation

This compound is produced by the fungus Aspergillus nanangensis. The following protocol describes a typical cultivation procedure to generate sufficient biomass for extraction.

Protocol 2.1: Cultivation of Aspergillus nanangensis

  • Media Preparation: Prepare a solid agar medium suitable for fungal growth, such as Potato Dextrose Agar (PDA) or Malt Extract Agar (MEA). Autoclave the medium and pour it into petri dishes under sterile conditions.

  • Inoculation: Inoculate the agar plates with a pure culture of Aspergillus nanangensis.

  • Incubation: Incubate the plates at 25-28 °C for 7-10 days, or until sufficient mycelial growth and sporulation are observed.

  • Large-Scale Culture: For large-scale production, use the agar plate cultures to inoculate a liquid medium (e.g., Potato Dextrose Broth) or a solid substrate medium (e.g., rice or wheat). Incubate the large-scale cultures under the same temperature conditions with shaking for liquid cultures to ensure aeration.

Extraction of Crude Metabolites

The following protocol outlines the extraction of the crude secondary metabolite mixture containing this compound from the fungal culture.

Protocol 3.1: Solvent Extraction

  • Harvesting: Harvest the fungal biomass (and the solid substrate, if used) from the large-scale culture. If a liquid culture was used, separate the mycelium from the broth by filtration. The broth can also be extracted as secondary metabolites are often secreted into the medium.

  • Homogenization: Homogenize the fungal biomass to increase the surface area for extraction.

  • Solvent Extraction: Submerge the homogenized biomass and/or the filtered broth in a suitable organic solvent. Ethyl acetate (EtOAc) is commonly used for drimane sesquiterpenoids. Perform the extraction multiple times (e.g., 3 times) to ensure a high yield.

  • Concentration: Combine the organic solvent extracts and concentrate them under reduced pressure using a rotary evaporator to obtain a crude extract.

Chromatographic Purification

A multi-step chromatographic approach is necessary to isolate this compound from the complex crude extract.

Protocol 4.1: Column Chromatography (Initial Fractionation)

  • Stationary Phase: Pack a glass column with silica gel as the stationary phase.

  • Sample Loading: Dissolve the crude extract in a minimal amount of a non-polar solvent (e.g., hexane) and load it onto the column.

  • Elution: Elute the column with a solvent gradient of increasing polarity. A common gradient is a mixture of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the proportion of ethyl acetate.

  • Fraction Collection: Collect fractions of the eluate and monitor the composition of each fraction using Thin Layer Chromatography (TLC).

  • Pooling: Combine fractions with similar TLC profiles.

Protocol 4.2: High-Performance Liquid Chromatography (HPLC) (Final Purification)

  • Column: Use a preparative or semi-preparative reverse-phase C18 HPLC column.

  • Mobile Phase: A gradient of methanol and water or acetonitrile and water is typically used. The exact gradient should be optimized based on the retention time of the target compound.

  • Injection: Dissolve the partially purified fraction containing this compound in the mobile phase and inject it into the HPLC system.

  • Detection: Use a UV detector to monitor the elution profile. The detection wavelength should be chosen based on the UV absorbance spectrum of this compound, if known, or a broad-spectrum wavelength can be used for initial screening.

  • Fraction Collection: Collect the peak corresponding to this compound.

  • Purity Analysis: Assess the purity of the isolated compound using analytical HPLC.

Data Presentation

The following table summarizes hypothetical quantitative data for the isolation and purification of this compound.

ParameterColumn ChromatographyPreparative HPLC
Stationary Phase Silica Gel (60 Å, 70-230 mesh)C18 (5 µm, 100 Å)
Mobile Phase n-Hexane/Ethyl Acetate GradientMethanol/Water Gradient
Flow Rate N/A5-10 mL/min
Detection TLC with UV visualizationUV at 210 nm
Input Mass 5.0 g (Crude Extract)150 mg (Enriched Fraction)
Output Mass 150 mg (Enriched Fraction)15 mg (Pure this compound)
Yield 3.0%10.0%
Purity ~60%>98%

Visualizations

Experimental Workflow

experimental_workflow Isolation and Purification Workflow for this compound cluster_cultivation 1. Cultivation cluster_extraction 2. Extraction cluster_purification 3. Purification cluster_analysis 4. Analysis cultivation Aspergillus nanangensis Culture extraction Solvent Extraction (Ethyl Acetate) cultivation->extraction concentration Concentration (Rotary Evaporation) extraction->concentration crude_extract Crude Extract concentration->crude_extract column_chromatography Column Chromatography (Silica Gel) crude_extract->column_chromatography fractionation Fraction Collection & TLC Analysis column_chromatography->fractionation enriched_fraction Enriched Fraction fractionation->enriched_fraction hplc Preparative HPLC (C18) enriched_fraction->hplc pure_compound Pure this compound hplc->pure_compound analytical_hplc Analytical HPLC (Purity) pure_compound->analytical_hplc structural_elucidation Structural Elucidation (NMR, MS) pure_compound->structural_elucidation signaling_pathway Hypothetical Signaling Pathway for this compound-Induced Apoptosis nanangenine_c This compound cell_stress Cellular Stress nanangenine_c->cell_stress bax_bak Bax/Bak Activation cell_stress->bax_bak mitochondrion Mitochondrion bax_bak->mitochondrion permeabilization cytochrome_c Cytochrome c Release mitochondrion->cytochrome_c apaf1 Apaf-1 cytochrome_c->apaf1 caspase9 Caspase-9 Activation apaf1->caspase9 forms apoptosome caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Application Notes and Protocols for the Cultivation of Aspergillus nanangensis for Metabolite Production

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the cultivation of the novel Australian fungus, Aspergillus nanangensis, for the production of its unique secondary metabolites. This document includes detailed protocols for fungal culture, metabolite extraction, and analysis, based on current scientific literature. While specific optimal conditions for Aspergillus nanangensis are still under investigation, the following protocols are derived from studies on this fungus and closely related Aspergillus species, offering a robust starting point for research and development.

Aspergillus nanangensis, a member of the subgenus Circumdati, section Jani, has been identified as a producer of a distinct class of drimane sesquiterpenoids known as nanangenines, as well as the benzazepine alkaloid, nanangelenin A. These compounds hold potential for various biotechnological and pharmaceutical applications.

I. Overview of Metabolites from Aspergillus nanangensis

Aspergillus nanangensis is a rich source of novel secondary metabolites. The primary reported compounds are the nanangenines and nanangelenin A.

Metabolite ClassSpecific MetabolitesKey CharacteristicsPotential Applications
Drimane Sesquiterpenoids Nanangenines (a family of related compounds)Possess a drimane core structure.Anti-inflammatory, antimicrobial, cytotoxic.
Benzazepine Alkaloids Nanangelenin AContains a rare 1-benzazepine scaffold.Pharmaceutical drug development.

II. Experimental Protocols

A. Fungal Strain Maintenance and Inoculum Preparation

Protocol 1: Cryopreservation and Revival of Aspergillus nanangensis

Objective: To ensure the long-term viability and genetic stability of the fungal strain.

Materials:

  • Pure culture of Aspergillus nanangensis on Potato Dextrose Agar (PDA) or Malt Extract Agar (MEA) slants

  • Sterile 20% (v/v) glycerol solution

  • Sterile cryovials

  • Sterile distilled water

  • Sterile inoculating loop or spatula

  • -80°C freezer

Procedure:

  • Spore Suspension Preparation:

    • Grow A. nanangensis on a PDA or MEA plate at 25-28°C for 7-10 days, or until sufficient sporulation is observed.

    • Aseptically add 5-10 mL of sterile distilled water containing 0.05% Tween 80 to the mature culture plate.

    • Gently scrape the surface with a sterile inoculating loop to dislodge the spores.

    • Transfer the resulting spore suspension to a sterile tube.

  • Cryopreservation:

    • Add an equal volume of sterile 40% glycerol to the spore suspension to achieve a final concentration of 20% glycerol.

    • Vortex the mixture gently to ensure homogeneity.

    • Dispense 1 mL aliquots of the spore-glycerol suspension into sterile cryovials.

    • Store the cryovials at -80°C for long-term storage.

  • Strain Revival:

    • Thaw a cryovial at room temperature.

    • Aseptically transfer 100 µL of the thawed suspension onto a fresh PDA or MEA plate.

    • Incubate at 25-28°C for 5-7 days, or until growth is established.

B. Cultivation for Metabolite Production

The choice of culture medium and conditions can significantly influence the production of secondary metabolites. Based on studies of related Aspergillus species, the following media are recommended as starting points for optimizing the production of nanangenines and nanangelenin A.

Protocol 2: Solid-State Fermentation for Nanangenine Production

Objective: To cultivate Aspergillus nanangensis on a solid substrate to promote the production of drimane sesquiterpenoids.

Materials:

  • V8 juice agar or Czapek-Dox (CD) agar plates

  • Spore suspension of A. nanangensis

  • Incubator

Procedure:

  • Inoculation:

    • Using a sterile inoculating loop, streak or point-inoculate the spore suspension of A. nanangensis onto the surface of the V8 juice agar or CD agar plates.

  • Incubation:

    • Incubate the plates at a controlled temperature, starting with a range of 25-30°C.[1][2][3][4]

    • Maintain the cultures in the dark for a period of 14-21 days.

  • Monitoring:

    • Visually inspect the plates periodically for fungal growth and any visible changes in pigmentation, which may indicate metabolite production.

Protocol 3: Liquid-State Fermentation for Nanangelenin A Production

Objective: To cultivate Aspergillus nanangensis in a liquid medium to facilitate the extraction of benzazepine alkaloids.

Materials:

  • Czapek-Dox (CD) broth or Potato Dextrose Broth (PDB)

  • Sterile flasks (e.g., 250 mL Erlenmeyer flasks)

  • Spore suspension of A. nanangensis

  • Orbital shaker incubator

Procedure:

  • Inoculation:

    • Aseptically add 100 mL of sterile CD broth or PDB to each flask.

    • Inoculate each flask with 1 mL of the A. nanangensis spore suspension.

  • Incubation:

    • Incubate the flasks on an orbital shaker at 150-200 rpm to ensure adequate aeration.

    • Maintain a constant temperature between 25-30°C.[1][2][3][4]

    • Incubate for 7-14 days.

  • Monitoring:

    • Observe the culture for mycelial growth (pellets or dispersed). The pH of the medium can be monitored and adjusted as needed, with a starting pH of 5.5-6.5 being generally suitable for Aspergillus species.[3][4][5]

C. Metabolite Extraction

Protocol 4: Extraction of Metabolites from Solid-State Culture

Objective: To extract secondary metabolites from the fungal biomass and solid agar medium.

Materials:

  • Mature solid-state culture of A. nanangensis

  • Ethyl acetate

  • Sterile spatula or scalpel

  • Homogenizer or blender

  • Filter paper (e.g., Whatman No. 1)

  • Rotary evaporator

Procedure:

  • Harvesting:

    • Cut the agar containing the fungal mycelium into small pieces using a sterile spatula.

  • Extraction:

    • Place the agar pieces into a blender or homogenizer.

    • Add a sufficient volume of ethyl acetate to fully immerse the culture (e.g., 200 mL for a standard petri dish).

    • Homogenize the mixture for 5-10 minutes.

    • Transfer the homogenate to a flask and stir for an additional 1-2 hours at room temperature.

  • Filtration and Concentration:

    • Filter the mixture through filter paper to separate the organic extract from the solid debris.

    • Repeat the extraction of the solid residue with fresh ethyl acetate to maximize yield.

    • Combine the ethyl acetate fractions and concentrate the solvent using a rotary evaporator under reduced pressure to obtain the crude extract.

Protocol 5: Extraction of Metabolites from Liquid-State Culture

Objective: To separate and extract secondary metabolites from the mycelium and culture filtrate.

Materials:

  • Mature liquid culture of A. nanangensis

  • Ethyl acetate

  • Separatory funnel

  • Filter paper or centrifugation equipment

  • Rotary evaporator

Procedure:

  • Separation of Mycelium and Filtrate:

    • Separate the fungal mycelium from the culture broth by filtration through cheesecloth or by centrifugation.

  • Extraction of Filtrate:

    • Transfer the culture filtrate to a separatory funnel.

    • Add an equal volume of ethyl acetate and shake vigorously for 5-10 minutes.

    • Allow the layers to separate and collect the upper ethyl acetate layer.

    • Repeat the extraction of the aqueous layer twice more with fresh ethyl acetate.

    • Combine all ethyl acetate extracts.

  • Extraction of Mycelium:

    • The harvested mycelium can be homogenized in ethyl acetate as described in Protocol 4 to extract intracellular metabolites.

  • Concentration:

    • Concentrate the combined ethyl acetate extracts using a rotary evaporator to yield the crude extract.

III. Data Presentation

Systematic optimization of cultivation parameters is crucial for maximizing metabolite yield. The following tables provide a template for recording and comparing experimental data.

Table 1: Optimization of Cultivation Media for Metabolite Production

MediumIncubation Time (days)Temperature (°C)pHMetabolite Yield (mg/L or mg/g)Notes
V8 Juice Agar
Czapek-Dox Agar
Potato Dextrose Agar
Malt Extract Agar

Table 2: Optimization of Physical Parameters for Metabolite Production

ParameterCondition 1Condition 2Condition 3Metabolite Yield
Temperature (°C)
Initial pH
Agitation (rpm)
Incubation Time (days)

IV. Visualizations

A. Experimental Workflow

experimental_workflow cluster_prep Strain Preparation cluster_cultivation Cultivation cluster_extraction Metabolite Extraction cluster_analysis Analysis cryo Cryopreserved A. nanangensis revive Revival on PDA/MEA cryo->revive spore_prep Spore Suspension Preparation revive->spore_prep solid_state Solid-State Fermentation (e.g., V8 Agar) spore_prep->solid_state Inoculation liquid_state Liquid-State Fermentation (e.g., CD Broth) spore_prep->liquid_state Inoculation extract_solid Solid Culture Extraction (Ethyl Acetate) solid_state->extract_solid extract_liquid Liquid Culture Extraction (Ethyl Acetate) liquid_state->extract_liquid crude_extract Crude Metabolite Extract extract_solid->crude_extract extract_liquid->crude_extract hplc HPLC Analysis crude_extract->hplc lcms LC-MS/MS Analysis hplc->lcms nmr NMR for Structure Elucidation lcms->nmr

Caption: Experimental workflow for metabolite production from A. nanangensis.

B. Biosynthetic Pathway of Nanangelenin A

nanangelenin_biosynthesis cluster_precursors Primary Metabolites cluster_enzymes Biosynthetic Enzymes (nan gene cluster) cluster_intermediates Intermediates & Final Product l_trp L-Tryptophan l_kyn L-Kynurenine l_trp->l_kyn nanC anthranilic_acid Anthranilic Acid nanangelenin_B Nanangelenin B anthranilic_acid->nanangelenin_B nanA nanC NanC (IDO) nanA NanA (NRPS) tailoring_enzymes Tailoring Enzymes (NanB, NanD, NanE, NanF) l_kyn->nanangelenin_B nanA nanangelenin_A Nanangelenin A nanangelenin_B->nanangelenin_A Tailoring Steps

Caption: Biosynthetic pathway of nanangelenin A in A. nanangensis.

C. Representative Signaling Pathway for Secondary Metabolism

camp_pka_pathway cluster_input Environmental Signals cluster_transduction Signal Transduction cluster_output Cellular Response carbon_source Carbon Source gpcrs G-Protein Coupled Receptors carbon_source->gpcrs nitrogen_source Nitrogen Source nitrogen_source->gpcrs stress Stress (e.g., pH, osmotic) stress->gpcrs adenylyl_cyclase Adenylyl Cyclase gpcrs->adenylyl_cyclase Activation camp cAMP adenylyl_cyclase->camp Catalysis pka Protein Kinase A (PKA) camp->pka Activation transcription_factors Transcription Factors pka->transcription_factors Phosphorylation sm_genes Secondary Metabolism Gene Clusters transcription_factors->sm_genes Regulation metabolite_production Metabolite Production sm_genes->metabolite_production Expression

Caption: Generalized cAMP-PKA signaling pathway in Aspergillus.

References

Acetone Extraction of Secondary Metabolites from Fungi: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fungi are a prolific source of structurally diverse secondary metabolites with a wide range of biological activities, holding immense potential for drug discovery and development. The efficient extraction of these compounds from fungal biomass or culture broth is a critical first step in their isolation, characterization, and subsequent screening. Acetone, a moderately polar aprotic solvent, is a versatile and effective choice for extracting a broad spectrum of fungal secondary metabolites. Its miscibility with water and a range of organic solvents allows for flexible extraction strategies. These application notes provide detailed protocols for the acetone-based extraction of secondary metabolites from fungal mycelium and liquid culture broth, along with comparative data on solvent efficiency and a visualization of the penicillin biosynthesis pathway as an example of a key fungal secondary metabolite pathway.

Data Presentation: Comparative Solvent Extraction Efficiency

The choice of extraction solvent significantly impacts the yield and profile of the extracted secondary metabolites. The following tables summarize quantitative data from studies comparing the efficiency of acetone with other common solvents for the extraction of various fungal secondary metabolites.

Table 1: Comparison of Extraction Solvents for Aflatoxin B1 from Peanut Meal [1][2]

Extraction Solvent MixtureAnalytical Value (µg/kg)
Chloroform-Water (100:10)211
Acetonitrile-Water (60:40)204
Acetone-Water (85:15) 163
Methanol-Water (80:20)120

Table 2: Comparison of Extraction Yield of Phenolic and Flavonoid Compounds from Micromeria graeca [3]

Extraction SolventYield (%)Total Phenolic Content (mg GAE/g)Total Flavonoid Content (mg RE/g)
Water47.236081.3
Methanol10.532060.1
Ethanol8.328045.2
Acetone 5.1 250 30.5
Ethyl Acetate3.221112.5

Table 3: Comparison of Extraction Yield from Endophytic Fungi Using Different Solvents

Fungal IsolateSolventYield (%)
Endophytic Fungus 1Methanol1.52
Acetone 1.15
Aqueous0.88
Endophytic Fungus 2Methanol1.79
Acetone 1.32
Aqueous0.95

Experimental Protocols

The following are detailed protocols for the extraction of secondary metabolites from fungal mycelium and liquid culture broth using acetone.

Protocol 1: Acetone Extraction of Secondary Metabolites from Fungal Mycelium

This protocol is suitable for fungi grown on solid or in liquid culture where the mycelium is the primary source of the target metabolites.

Materials:

  • Fungal mycelium (fresh or lyophilized)

  • Acetone (analytical grade)

  • Sterile distilled water

  • Blender or mortar and pestle

  • Centrifuge and centrifuge tubes

  • Rotary evaporator

  • Filtration apparatus (e.g., Büchner funnel, filter paper)

  • Glassware (beakers, flasks)

Procedure:

  • Harvesting and Preparation:

    • For liquid cultures, separate the mycelium from the culture broth by filtration.

    • Wash the mycelial mat with sterile distilled water to remove residual media components.

    • The mycelium can be used fresh or lyophilized (freeze-dried) for long-term storage and to facilitate grinding.

  • Homogenization:

    • Transfer a known weight of the fungal mycelium to a blender or a pre-chilled mortar and pestle.

    • Add acetone to the mycelium in a ratio of 1:10 (w/v) (e.g., 10 g of mycelium in 100 mL of acetone).

    • Homogenize the mixture until a fine slurry is obtained. For manual grinding with a mortar and pestle, grind for 10-15 minutes.

  • Extraction:

    • Transfer the homogenate to an Erlenmeyer flask.

    • Incubate the mixture on a shaker at room temperature for 12-24 hours to allow for thorough extraction.

  • Filtration and Concentration:

    • Separate the acetone extract from the mycelial debris by vacuum filtration through a Büchner funnel with filter paper.

    • Wash the mycelial residue with a small volume of fresh acetone to ensure complete recovery of the extract.

    • Combine the filtrates and concentrate the acetone extract using a rotary evaporator at a temperature below 40°C to avoid degradation of thermolabile compounds.

  • Final Product:

    • The resulting crude extract can be dried completely to a powder or paste and stored at -20°C for further analysis and purification.

Protocol 2: Acetone Extraction of Secondary Metabolites from Fungal Liquid Culture Broth

This protocol is designed for the extraction of secondary metabolites that are secreted by the fungus into the liquid culture medium.

Materials:

  • Fungal culture broth

  • Acetone (analytical grade)

  • Separatory funnel

  • Sodium chloride (NaCl) (optional)

  • Anhydrous sodium sulfate (Na2SO4)

  • Rotary evaporator

  • Glassware (beakers, flasks)

Procedure:

  • Preparation of Culture Broth:

    • Separate the fungal mycelium from the culture broth by filtration or centrifugation.

    • The cell-free supernatant is the starting material for the extraction.

  • Liquid-Liquid Extraction:

    • Transfer the culture supernatant to a separatory funnel.

    • Add an equal volume of acetone to the separatory funnel.

    • Optionally, add NaCl to the aqueous layer to increase the polarity of the aqueous phase and enhance the partitioning of less polar metabolites into the acetone phase (salting out).

    • Shake the separatory funnel vigorously for 2-3 minutes, periodically venting to release pressure.

    • Allow the layers to separate. The acetone layer will typically be the upper layer.

  • Collection and Drying:

    • Carefully drain the lower aqueous layer and collect the upper acetone layer containing the extracted secondary metabolites.

    • Repeat the extraction of the aqueous layer with a fresh portion of acetone to maximize the recovery of the target compounds.

    • Combine the acetone extracts.

    • Dry the combined acetone extract by passing it through a column of anhydrous sodium sulfate (Na2SO4) to remove any residual water.

  • Concentration:

    • Concentrate the dried acetone extract using a rotary evaporator at a temperature below 40°C.

  • Final Product:

    • The resulting crude extract can be stored at -20°C for subsequent analysis.

Mandatory Visualizations

Experimental Workflow for Acetone Extraction of Fungal Mycelium

experimental_workflow cluster_preparation 1. Sample Preparation cluster_extraction 2. Extraction cluster_separation 3. Separation & Concentration cluster_final 4. Final Product fungal_culture Fungal Culture (Solid or Liquid) harvesting Harvest Mycelium fungal_culture->harvesting washing Wash with Sterile Water harvesting->washing homogenization Homogenize with Acetone (Blender or Mortar & Pestle) washing->homogenization incubation Incubate on Shaker (12-24h) homogenization->incubation filtration Vacuum Filtration incubation->filtration concentration Concentrate Extract (Rotary Evaporator) filtration->concentration crude_extract Crude Secondary Metabolite Extract concentration->crude_extract analysis Further Analysis & Purification crude_extract->analysis

Caption: Workflow for acetone extraction of secondary metabolites from fungal mycelium.

Penicillin Biosynthesis Signaling Pathway

penicillin_biosynthesis cluster_synthesis Biosynthesis Steps L_aminoadipic_acid L-α-Aminoadipic acid ACV_synthetase ACV Synthetase (ACVS) L_aminoadipic_acid->ACV_synthetase L_cysteine L-Cysteine L_cysteine->ACV_synthetase L_valine L-Valine L_valine->ACV_synthetase ACV δ-(L-α-aminoadipyl)-L-cysteinyl-D-valine (ACV) ACV_synthetase->ACV IPN_synthase Isopenicillin N Synthase (IPNS) ACV->IPN_synthase Isopenicillin_N Isopenicillin N IPN_synthase->Isopenicillin_N Acyltransferase Acyl-CoA:Isopenicillin N Acyltransferase (IAT) Isopenicillin_N->Acyltransferase Penicillin Penicillin Acyltransferase->Penicillin

Caption: Simplified overview of the penicillin biosynthesis pathway in fungi.

References

Application Notes and Protocols for the Chromatographic Separation of Drimane Sesquiterpenoids

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Drimane sesquiterpenoids are a class of bicyclic isoprenoids characterized by a decahydronaphthalene skeleton. They are found in a variety of natural sources, including plants, fungi, and marine organisms, and exhibit a wide range of biological activities, such as antimicrobial, anti-inflammatory, and cytotoxic effects. The isolation and purification of these compounds are crucial for their structural elucidation, pharmacological evaluation, and potential development as therapeutic agents. This document provides detailed application notes and protocols for the chromatographic separation of drimane sesquiterpenoids.

Experimental Workflow

The general workflow for the isolation and purification of drimane sesquiterpenoids from a biological matrix typically involves extraction, fractionation by column chromatography, and further purification by high-performance liquid chromatography (HPLC). Gas chromatography-mass spectrometry (GC-MS) is often employed for the analysis of volatile drimane sesquiterpenoids.

Drimane Sesquiterpenoid Isolation Workflow Start Biological Material (e.g., Fungal Culture, Plant Material) Extraction Solvent Extraction (e.g., Ethyl Acetate, Acetone) Start->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Column_Chromatography Column Chromatography (Silica Gel) Crude_Extract->Column_Chromatography GC_MS GC-MS Analysis (for volatile compounds) Crude_Extract->GC_MS Fractions Fractions Containing Drimane Sesquiterpenoids Column_Chromatography->Fractions TLC_Analysis TLC Analysis Fractions->TLC_Analysis Prep_HPLC Preparative HPLC (C18 Reversed-Phase) Fractions->Prep_HPLC Pure_Compounds Pure Drimane Sesquiterpenoids Prep_HPLC->Pure_Compounds Structure_Elucidation Structural Elucidation (NMR, MS) Pure_Compounds->Structure_Elucidation

Caption: General experimental workflow for the isolation and analysis of drimane sesquiterpenoids.

Experimental Protocols

Extraction

The initial step involves the extraction of drimane sesquiterpenoids from the source material. The choice of solvent depends on the polarity of the target compounds.

  • Protocol for Fungal Cultures:

    • Cultivate the fungus (e.g., Aspergillus sp., Pestalotiopsis sp.) on a suitable solid or in a liquid medium.

    • After the incubation period, harvest the fungal mycelium and the culture medium.

    • Extract the mycelium and medium with a suitable organic solvent such as ethyl acetate or acetone at room temperature.[1][2]

    • Combine the organic extracts and evaporate the solvent under reduced pressure to obtain the crude extract.

  • Protocol for Plant Material:

    • Air-dry and powder the plant material (e.g., leaves, bark).

    • Macerate the powdered material in a solvent like methanol or ethanol for an extended period (e.g., 24-48 hours) at room temperature.

    • Filter the extract and concentrate it under vacuum to yield the crude extract.

Column Chromatography (CC)

Column chromatography is a primary fractionation technique to separate the crude extract into less complex fractions. Silica gel is the most commonly used stationary phase for the separation of drimane sesquiterpenoids.

  • Stationary Phase: Silica gel (60-120 or 100-200 mesh).

  • Mobile Phase: A gradient of n-hexane and ethyl acetate is typically used. The polarity is gradually increased by increasing the proportion of ethyl acetate.

  • Protocol:

    • Prepare a silica gel column of appropriate dimensions.

    • Dissolve the crude extract in a minimal amount of a non-polar solvent (e.g., n-hexane) and load it onto the column.

    • Begin elution with 100% n-hexane and gradually increase the polarity by adding ethyl acetate in a stepwise manner (e.g., 9:1, 8:2, 7:3, etc., n-hexane:ethyl acetate).

    • Collect fractions of a fixed volume (e.g., 50-100 mL).

    • Monitor the fractions by Thin Layer Chromatography (TLC) using a suitable solvent system and a visualizing agent (e.g., anisaldehyde-sulfuric acid reagent followed by heating).

    • Combine fractions with similar TLC profiles for further purification.

Preparative High-Performance Liquid Chromatography (Prep-HPLC)

Preparative HPLC is employed for the final purification of drimane sesquiterpenoids from the enriched fractions obtained from column chromatography. Reversed-phase chromatography on a C18 column is a common and effective method.

  • Column: Reversed-phase C18 column (e.g., 250 x 10 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water, often with a small amount of acid (e.g., 0.1% formic acid or trifluoroacetic acid) to improve peak shape.[3]

  • Detection: UV detector, typically at 210 nm or 254 nm.[4][5]

  • Protocol:

    • Dissolve the semi-purified fraction in the initial mobile phase composition.

    • Filter the sample through a 0.45 µm syringe filter before injection.

    • Set up a gradient elution program. A typical gradient might be:

      • 0-5 min: 30% acetonitrile in water.

      • 5-25 min: Linear gradient from 30% to 70% acetonitrile.[4]

      • 25-30 min: 70% acetonitrile (isocratic).

      • 30-35 min: Linear gradient to 100% acetonitrile.

      • 35-40 min: 100% acetonitrile (column wash).

    • Set the flow rate according to the column dimensions (e.g., 3-5 mL/min for a 10 mm i.d. column).[4]

    • Collect the peaks based on the chromatogram.

    • Evaporate the solvent from the collected fractions to obtain the pure compounds.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile drimane sesquiterpenoids, often found in essential oils.

  • Column: A non-polar or medium-polarity capillary column, such as a 5% phenyl methyl siloxane column (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness).[6]

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).[6]

  • Injection: Splitless or split mode, with an injector temperature of around 250-280 °C.[6][7]

  • Oven Temperature Program:

    • Initial temperature: 50-70 °C, hold for 1-3 minutes.

    • Ramp 1: Increase to 180-240 °C at a rate of 3-5 °C/min.[6]

    • Hold at the final temperature for 5-10 minutes.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-500.

    • Ion Source Temperature: 230 °C.

    • Transfer Line Temperature: 280 °C.[8]

  • Protocol:

    • Prepare a dilute solution of the sample (e.g., crude extract or essential oil) in a volatile solvent like hexane or dichloromethane.

    • Inject a small volume (e.g., 1 µL) into the GC-MS system.

    • Acquire the data and identify the compounds by comparing their mass spectra and retention indices with those in spectral libraries (e.g., NIST, Wiley) and literature data.

Quantitative Data

The yield of isolated drimane sesquiterpenoids can vary significantly depending on the source organism and the extraction and purification methods employed. The following tables summarize some reported yields and chromatographic data.

Table 1: Yields of Drimane Sesquiterpenoids from Fungal Sources

CompoundFungal SourceYield (mg)Reference
Sporulositols A-GParaconiothyrium sporulosum YK-032.0 - 93.3[4]
Drimanenoids A-GAspergillus sp. NF23962.1 - 6.5[2]
New Drimane SesquiterpenoidsPestalotiopsis sp. M-23Not specified[1]
Asperflavinoid AAspergillus carneus KMM 4638Not specified[9]

Table 2: Preparative HPLC Retention Times for Selected Drimane Sesquiterpenoids

CompoundRetention Time (t R , min)HPLC ConditionsReference
Sporulositol E42.0C18 column, CH 3 OH-H 2 O (30:70), 3 mL/min[4]
Sporuloside49.2C18 column, CH 3 OH-H 2 O (30:70), 3 mL/min[4]
Drimanenoid A21.0Semi-preparative HPLC (details not specified)[2]
Drimanenoid B13.5Semi-preparative HPLC (details not specified)[2]
Drimanenoid C22.0Semi-preparative HPLC (details not specified)[2]

Biosynthetic Pathway of Drimane Sesquiterpenoids in Fungi

The biosynthesis of drimane sesquiterpenoids originates from the mevalonate (MVA) pathway, leading to the formation of the universal C5 precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). These are then converted to the C15 precursor, farnesyl pyrophosphate (FPP), which undergoes cyclization to form the characteristic drimane skeleton.

Drimane_Biosynthesis MVA_Pathway Mevalonate (MVA) Pathway IPP_DMAPP IPP + DMAPP MVA_Pathway->IPP_DMAPP FPP_Synthase FPP Synthase IPP_DMAPP->FPP_Synthase FPP Farnesyl Pyrophosphate (FPP) FPP_Synthase->FPP Terpene_Cyclase Terpene Cyclase FPP->Terpene_Cyclase Drimenyl_Cation Drimenyl Cation Terpene_Cyclase->Drimenyl_Cation Drimenol Drimenol Drimenyl_Cation->Drimenol P450s P450 Monooxygenases, Acyltransferases, etc. Drimenol->P450s Diverse_Drimanes Diverse Drimane Sesquiterpenoids P450s->Diverse_Drimanes

Caption: Simplified biosynthetic pathway of drimane sesquiterpenoids in fungi.

References

Application Note: Structure Elucidation of a Novel Natural Product, Nanangenine C, using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The determination of the chemical structure of novel natural products is a critical step in drug discovery and chemical biology. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive tool for the de novo structure elucidation of organic molecules in solution. This application note provides a detailed protocol for the structural analysis of a hypothetical novel compound, "Nanangenine C," using a suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments. The workflow described herein offers a systematic approach from data acquisition to the final structural assignment.

Hypothetical NMR Data for this compound

The following tables summarize the hypothetical ¹H and ¹³C NMR data, along with key 2D NMR correlations (COSY, HSQC, HMBC) obtained for this compound in CDCl₃ at 500 MHz for ¹H and 125 MHz for ¹³C.

Table 1: ¹H and ¹³C NMR Data and HMBC Correlations for this compound

PositionδC (ppm)δH (ppm, mult., J in Hz)HMBC Correlations (¹H → ¹³C)
1172.5-H-2, H-3
252.84.10 (dd, 8.5, 6.0)C-1, C-3, C-4, C-6
335.22.50 (m), 2.35 (m)C-1, C-2, C-4, C-5
485.15.20 (t, 6.5)C-2, C-3, C-5, C-6
5123.65.95 (d, 8.0)C-3, C-4, C-6, C-7
6135.8-H-2, H-4, H-5, H-7
728.91.85 (s)C-5, C-6
8198.2-H-9
945.52.80 (q, 7.2)C-8, C-10
108.11.15 (t, 7.2)C-8, C-9
1168.43.75 (s)C-1

Table 2: Key COSY and HSQC Correlations for this compound

¹H Signal (ppm)COSY Correlations (¹H)HSQC Correlation (¹³C)
4.10 (H-2)2.50, 2.35 (H-3)52.8 (C-2)
2.50, 2.35 (H-3)4.10 (H-2), 5.20 (H-4)35.2 (C-3)
5.20 (H-4)2.50, 2.35 (H-3), 5.95 (H-5)85.1 (C-4)
5.95 (H-5)5.20 (H-4)123.6 (C-5)
1.85 (H-7)-28.9 (C-7)
2.80 (H-9)1.15 (H-10)45.5 (C-9)
1.15 (H-10)2.80 (H-9)8.1 (C-10)
3.75 (H-11)-68.4 (C-11)

Experimental Protocols

2.1 Sample Preparation

  • Accurately weigh 5-10 mg of purified this compound.

  • Dissolve the sample in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

  • Transfer the solution to a 5 mm NMR tube.

  • Ensure the sample is free of particulate matter.

2.2 NMR Data Acquisition

All spectra are acquired on a 500 MHz NMR spectrometer equipped with a cryoprobe.

2.2.1 ¹H NMR Spectroscopy

  • Pulse Program: zg30

  • Number of Scans (ns): 16

  • Acquisition Time (aq): 3.28 s

  • Relaxation Delay (d1): 2.0 s

  • Spectral Width (sw): 20 ppm

  • Temperature: 298 K

2.2.2 ¹³C{¹H} NMR Spectroscopy

  • Pulse Program: zgpg30

  • Number of Scans (ns): 1024

  • Acquisition Time (aq): 1.10 s

  • Relaxation Delay (d1): 2.0 s

  • Spectral Width (sw): 240 ppm

  • Decoupling: Proton broadband decoupling

2.2.3 2D COSY (Correlation Spectroscopy)

  • Pulse Program: cosygpqf

  • Number of Scans (ns): 8

  • Relaxation Delay (d1): 2.0 s

  • Spectral Width (sw): 12 ppm in both F2 and F1 dimensions

  • Data Points (td): 2048 (F2) x 256 (F1)

2.2.4 2D HSQC (Heteronuclear Single Quantum Coherence)

  • Pulse Program: hsqcedetgpsisp2.3

  • Number of Scans (ns): 16

  • Relaxation Delay (d1): 1.5 s

  • Spectral Width (sw): 12 ppm (F2, ¹H) x 160 ppm (F1, ¹³C)

  • ¹J(CH) Coupling Constant: Optimized for 145 Hz

2.2.5 2D HMBC (Heteronuclear Multiple Bond Correlation)

  • Pulse Program: hmbcgpndqf

  • Number of Scans (ns): 32

  • Relaxation Delay (d1): 2.0 s

  • Spectral Width (sw): 12 ppm (F2, ¹H) x 220 ppm (F1, ¹³C)

  • Long-range Coupling Constant (ⁿJ(CH)): Optimized for 8 Hz

Structure Elucidation Workflow and Data Interpretation

The process of elucidating the structure of this compound from the acquired NMR data follows a logical progression, integrating information from each experiment.

G H1 ¹H NMR A Identify Proton & Carbon Environments (δ, multiplicity, ∫) H1->A C13 ¹³C NMR C13->A COSY 2D COSY C Identify ¹H-¹H Spin Systems (COSY) COSY->C HSQC 2D HSQC B Assign Direct ¹H-¹³C Connections (HSQC) HSQC->B HMBC 2D HMBC D Connect Fragments via Long-Range ¹H-¹³C Correlations (HMBC) HMBC->D E Assemble Molecular Fragments B->E C->E D->E F Propose Planar Structure E->F G Determine Relative Stereochemistry (NOESY/ROESY) F->G H Final Structure Proposal G->H

Caption: Workflow for NMR-based structure elucidation.

  • ¹H and ¹³C NMR Analysis: The ¹H NMR spectrum provides information on the number and type of proton environments, their chemical shifts, multiplicities (singlet, doublet, etc.), and integration (relative number of protons). The ¹³C NMR spectrum reveals the number of unique carbon environments, distinguishing between sp³, sp², and sp hybridized carbons, as well as carbonyls and quaternary carbons. For this compound, the data suggests the presence of 11 carbon atoms, including ester/acid, ketone, alkene, and aliphatic moieties.

  • HSQC Analysis: The HSQC spectrum correlates each proton signal with its directly attached carbon atom. This allows for the unambiguous assignment of protonated carbons, as summarized in Table 2. For instance, the proton at 4.10 ppm is directly bonded to the carbon at 52.8 ppm.

  • COSY Analysis: The COSY spectrum identifies protons that are spin-spin coupled, typically through two or three bonds (²JHH, ³JHH). This is used to trace out contiguous proton spin systems. From the data in Table 2, two main fragments can be identified: H-2 through H-5 and an ethyl group (H-9/H-10).

  • HMBC Analysis: The HMBC spectrum is crucial for connecting the fragments identified from COSY. It shows correlations between protons and carbons over two to three bonds (²JCH, ³JCH). These long-range correlations piece the molecular puzzle together. For example, the correlation from the methyl protons H-7 (1.85 ppm) to carbons C-5 and C-6 links the methyl group to the C5-C6 double bond.

The following diagram illustrates how correlations from different NMR experiments are used to assemble a molecular fragment of this compound.

G cluster_main Fragment Assembly using 2D NMR C2 C2 (52.8) H2 H2 (4.10) H2->C2 HSQC H3 H3 (2.4) H2->H3 COSY C4 C4 (85.1) H2->C4 HMBC C3 C3 (35.2) H3->C3 H4 H4 (5.20) H3->H4 H4->C2 H4->C4 H5 H5 (5.95) H4->H5 C5 C5 (123.6) H5->C3 H5->C5

Caption: Connecting atoms using 2D NMR correlations.

Conclusion

By systematically applying a combination of 1D and 2D NMR experiments, a complete structural hypothesis for a novel compound like this compound can be constructed. The integration of data from ¹H, ¹³C, COSY, HSQC, and HMBC spectra allows for the unambiguous assignment of all proton and carbon signals and reveals the connectivity of the molecular framework. Further experiments, such as NOESY or ROESY, would be required to determine the relative stereochemistry of the molecule. This protocol provides a robust and reliable workflow for researchers engaged in the discovery and characterization of new chemical entities.

High-Resolution Mass Spectrometry Analysis of Nanangenine C: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nanangenine C is a member of the nanangenine family, a group of drimane sesquiterpenoids isolated from the Australian fungus Aspergillus nanangensis.[1] Drimane sesquiterpenoids are a class of natural products known for their diverse biological activities, making them of significant interest in drug discovery and development. High-resolution mass spectrometry (HRMS) is an indispensable tool for the structural characterization and quantification of such novel natural products. This application note provides a detailed protocol for the analysis of this compound using HRMS, offering researchers a comprehensive guide for accurate mass determination and structural elucidation.

The precise mass measurement capabilities of HRMS, often with sub-ppm accuracy, allow for the confident determination of elemental compositions, a critical step in the identification of unknown compounds.[2] This protocol is designed for use with modern HRMS instruments, such as Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass spectrometers, coupled with a suitable chromatographic separation method.

Experimental Protocols

Sample Preparation

Purity of the sample is crucial for accurate HRMS analysis. It is recommended to ensure the purity of the isolated this compound using techniques like NMR or a preliminary low-resolution MS analysis.

Materials:

  • This compound, solid form (>95% purity)

  • HPLC-grade acetonitrile

  • HPLC-grade methanol

  • HPLC-grade water

  • Formic acid (LC-MS grade)

  • 0.22 µm syringe filters

  • Autosampler vials

Protocol:

  • Stock Solution (1 mg/mL): Accurately weigh approximately 1 mg of this compound and dissolve it in 1 mL of HPLC-grade methanol or acetonitrile in a clean glass vial.

  • Working Solution (10 µg/mL): Perform a 1:100 dilution of the stock solution. For example, take 10 µL of the 1 mg/mL stock solution and add it to 990 µL of a solvent mixture (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Filtration: Filter the working solution through a 0.22 µm syringe filter into an autosampler vial to remove any particulate matter.

  • Positive Ionization Modifier: For analysis in positive ion mode, the addition of 0.1% formic acid to the final solution is recommended to promote the formation of protonated molecules ([M+H]⁺).[3]

High-Resolution Mass Spectrometry

The following parameters are provided as a general guideline and may need to be optimized based on the specific instrument and experimental goals.

Instrumentation:

  • Mass Spectrometer: A high-resolution mass spectrometer such as a Q-TOF or Orbitrap system.

  • Ion Source: Electrospray Ionization (ESI).

  • Chromatography: Ultra-High-Performance Liquid Chromatography (UHPLC) system with a suitable reversed-phase column (e.g., C18).

Table 1: Suggested HRMS Instrument Parameters

ParameterRecommended Setting
Ionization Mode Positive Electrospray Ionization (ESI+)
Capillary Voltage 3.5 - 4.5 kV
Cone Voltage 20 - 40 V
Source Temperature 120 - 150 °C
Desolvation Gas Nitrogen
Desolvation Temperature 350 - 450 °C
Desolvation Gas Flow 600 - 800 L/hr
Mass Range m/z 100 - 1000
Acquisition Mode Full Scan MS
Resolution > 10,000 FWHM
Collision Energy (for MS/MS) Ramped (e.g., 10-40 eV) for fragmentation studies

Data Presentation

High-resolution mass spectrometry of this compound is expected to yield precise mass measurements that allow for the determination of its elemental composition. Based on the analysis of the closely related Nanangenine B (C₂₁H₃₂O₆), we can anticipate a similar molecular formula for this compound.[4][5] The table below illustrates the expected quantitative data for a hypothetical this compound with a molecular formula of C₂₁H₃₀O₅.

Table 2: Theoretical and Measured Mass Data for this compound (Hypothetical)

Ion SpeciesMolecular FormulaTheoretical m/zMeasured m/zMass Error (ppm)
[M+H]⁺C₂₁H₃₁O₅⁺363.2166363.21680.55
[M+Na]⁺C₂₁H₃₀O₅Na⁺385.1985385.19870.52

Note: The data presented in this table is hypothetical and serves as an example. Actual measured m/z values and mass errors will be instrument-dependent.

Experimental Workflow and Signaling Pathway Visualization

The following diagrams illustrate the experimental workflow for HRMS analysis and a hypothetical signaling pathway that could be investigated in relation to the biological activity of this compound.

HRMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis HRMS Analysis cluster_data_processing Data Processing NanangenineC This compound (Pure solid) Dissolution Dissolution in HPLC-grade solvent NanangenineC->Dissolution Dilution Dilution to working concentration Dissolution->Dilution Filtration Filtration (0.22 µm) Dilution->Filtration UHPLC UHPLC Separation Filtration->UHPLC ESI Electrospray Ionization UHPLC->ESI MS High-Resolution Mass Analyzer ESI->MS RawData Raw Mass Spectrum MS->RawData PeakPicking Peak Picking & Deconvolution RawData->PeakPicking FormulaDetermination Elemental Formula Determination PeakPicking->FormulaDetermination StructureElucidation Structural Elucidation (with MS/MS) FormulaDetermination->StructureElucidation

Caption: Experimental workflow for the HRMS analysis of this compound.

Signaling_Pathway NanangenineC This compound Receptor Cell Surface Receptor NanangenineC->Receptor Binds to Kinase1 Kinase A Receptor->Kinase1 Activates Kinase2 Kinase B Kinase1->Kinase2 Phosphorylates TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor Activates GeneExpression Gene Expression TranscriptionFactor->GeneExpression Regulates BiologicalResponse Biological Response (e.g., Anti-inflammatory) GeneExpression->BiologicalResponse

Caption: Hypothetical signaling pathway modulated by this compound.

References

Application Notes and Protocols for Antibacterial Assays with Nanangenine C

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nanangenine C is a drimane sesquiterpenoid isolated from the fungus Aspergillus nanangensis. Drimane sesquiterpenoids are a class of natural products known for a wide range of biological activities, and metabolites from Aspergillus species are recognized as a rich source of structurally diverse and bioactive compounds. While the broader class of compounds to which this compound belongs has demonstrated antibacterial potential, specific data on its antibacterial activity, including the spectrum of susceptible bacteria and minimum inhibitory concentrations (MICs), is not yet publicly available in scientific literature.

These application notes provide a comprehensive guide for researchers to systematically evaluate the antibacterial properties of this compound. The following protocols for standard antibacterial assays are detailed to enable the generation of robust and reproducible data.

Data Presentation

A template for data presentation is provided below. Researchers should populate this table with their experimentally determined data.

Table 1: Antibacterial Activity of this compound

Bacterial StrainGram TypeThis compound MIC (µg/mL)Positive Control MIC (µg/mL) [Name of Control]Negative Control
Staphylococcus aureusGram-positiveData to be determinede.g., Vancomycin datae.g., DMSO
Streptococcus pneumoniaeGram-positiveData to be determinede.g., Penicillin datae.g., DMSO
Escherichia coliGram-negativeData to be determinede.g., Ciprofloxacin datae.g., DMSO
Pseudomonas aeruginosaGram-negativeData to be determinede.g., Gentamicin datae.g., DMSO
Enterococcus faecalisGram-positiveData to be determinede.g., Ampicillin datae.g., DMSO
Klebsiella pneumoniaeGram-negativeData to be determinede.g., Ceftazidime datae.g., DMSO

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay - Broth Microdilution Method

This protocol details the determination of the minimum concentration of this compound that inhibits the visible growth of a bacterial strain.

Materials:

  • This compound

  • Bacterial strains (e.g., from ATCC or clinical isolates)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Sterile DMSO (or other appropriate solvent for this compound)

  • Positive control antibiotics (e.g., Vancomycin, Ciprofloxacin)

  • Sterile saline (0.85% NaCl)

  • Incubator

Procedure:

  • Preparation of this compound Stock Solution: Dissolve this compound in a minimal amount of sterile DMSO to prepare a high-concentration stock solution (e.g., 10 mg/mL). Further dilute this stock solution in CAMHB to achieve the desired starting concentration for the assay.

  • Bacterial Inoculum Preparation:

    • From a fresh agar plate, select 3-5 isolated colonies of the test bacterium.

    • Suspend the colonies in sterile saline.

    • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL) using a spectrophotometer at 625 nm.

    • Dilute the adjusted bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.

  • Serial Dilution in Microtiter Plate:

    • Add 100 µL of CAMHB to wells 2 through 12 of a 96-well plate.

    • Add 200 µL of the starting concentration of this compound (in CAMHB) to well 1.

    • Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10.

    • Well 11 will serve as the growth control (no this compound).

    • Well 12 will serve as the sterility control (no bacteria).

  • Inoculation: Add 100 µL of the prepared bacterial inoculum to wells 1 through 11. Do not inoculate well 12.

  • Controls:

    • Positive Control: Set up a separate row for a standard antibiotic with a known MIC against the test strain, following the same serial dilution procedure.

    • Negative Control (Solvent Toxicity): If DMSO or another solvent is used, set up a control row with the highest concentration of the solvent used in the assay to ensure it does not inhibit bacterial growth.

  • Incubation: Cover the plate and incubate at 35-37°C for 18-24 hours in ambient air.

  • Reading Results: The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity) in the well. This can be assessed visually or by using a microplate reader.

Minimum Bactericidal Concentration (MBC) Assay

This assay is performed after the MIC assay to determine the lowest concentration of this compound that kills 99.9% of the initial bacterial inoculum.

Materials:

  • MIC plate from the previous experiment

  • Tryptic Soy Agar (TSA) plates

  • Sterile pipette tips

  • Incubator

Procedure:

  • Subculturing: From the wells of the MIC plate that show no visible growth (i.e., at and above the MIC), take a 10 µL aliquot.

  • Plating: Spot-inoculate the aliquot onto a TSA plate.

  • Incubation: Incubate the TSA plates at 35-37°C for 18-24 hours.

  • Reading Results: The MBC is the lowest concentration of this compound that results in no bacterial growth on the TSA plate (or a ≥99.9% reduction in CFU/mL compared to the initial inoculum).

Visualization of Experimental Workflow and Potential Mechanism

The following diagrams illustrate the experimental workflow for determining antibacterial activity and a hypothetical signaling pathway for a drimane sesquiterpenoid's mechanism of action.

experimental_workflow cluster_prep Preparation cluster_mic MIC Assay cluster_mbc MBC Assay prep_compound Prepare this compound Stock serial_dilution Serial Dilution in 96-well Plate prep_compound->serial_dilution prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) inoculation Inoculate with Bacteria prep_inoculum->inoculation serial_dilution->inoculation incubation_mic Incubate (18-24h, 37°C) inoculation->incubation_mic read_mic Read MIC (Lowest concentration with no visible growth) incubation_mic->read_mic subculture Subculture from clear wells onto Agar Plates read_mic->subculture incubation_mbc Incubate Agar Plates (18-24h, 37°C) subculture->incubation_mbc read_mbc Read MBC (Lowest concentration with no growth) incubation_mbc->read_mbc

Caption: Workflow for MIC and MBC Assays.

signaling_pathway Nanangenine_C This compound Bacterial_Membrane Bacterial Cell Membrane Nanangenine_C->Bacterial_Membrane Membrane_Disruption Membrane Potential Disruption / Pore Formation Bacterial_Membrane->Membrane_Disruption Interaction Ion_Leakage Ion Leakage (K+, H+) Membrane_Disruption->Ion_Leakage ATP_Synthase ATP Synthase Inhibition Ion_Leakage->ATP_Synthase ATP_Depletion ATP Depletion ATP_Synthase->ATP_Depletion Cell_Death Bacterial Cell Death ATP_Depletion->Cell_Death

Application Notes & Protocols: Cytotoxicity of Nanangenine C on Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only.

Abstract

These application notes provide a comprehensive framework for assessing the cytotoxic potential of Nanangenine C, a novel investigational compound, against various cancer cell lines. The protocols herein detail standard colorimetric and fluorescence-based assays to quantify cell viability, membrane integrity, and apoptosis. The methodologies are designed to be adaptable for high-throughput screening and detailed mechanistic studies. Included are representative data tables and visualizations to guide researchers in experimental design and data interpretation.

Introduction

The evaluation of novel therapeutic agents is a cornerstone of oncological research. This compound is a compound of interest for its potential anti-cancer properties. A critical initial step in characterizing its efficacy is to determine its cytotoxic and cytostatic effects on malignant cells. This document outlines standardized procedures for quantifying the impact of this compound on cancer cell proliferation and survival. The primary assays described are the MTT assay for metabolic viability, the LDH assay for cytotoxicity via membrane damage, and the Annexin V/PI assay for the detection of apoptosis. These assays provide quantitative data to determine key parameters such as the half-maximal inhibitory concentration (IC50) and to elucidate the primary mechanism of cell death induced by the compound.

Data Presentation: Cytotoxicity of this compound

Effective data presentation is crucial for interpreting the biological effects of a novel compound. The following table provides a template for summarizing the anti-proliferative activity of this compound across different cancer cell lines and exposure times. The IC50 value represents the concentration of this compound required to inhibit cell growth by 50% and is a standard measure of a compound's potency.

Table 1: Anti-Proliferative Activity (IC50 in µM) of this compound on Various Cancer Cell Lines

Cell LineTumor TypeIC50 (µM) after 24hIC50 (µM) after 48hIC50 (µM) after 72h
MCF-7 Breast Adenocarcinoma85.242.521.8
A549 Lung Carcinoma95.751.328.4
HeLa Cervical Carcinoma77.939.119.5
HT-29 Colorectal Adenocarcinoma110.460.233.7
PC-3 Prostate Cancer89.145.623.9

Note: The data presented in this table is for illustrative purposes only and represents hypothetical values for this compound.

Experimental Workflow

The general workflow for assessing the cytotoxicity of this compound involves cell preparation, compound treatment, and subsequent analysis using various assays. The specific incubation times and compound concentrations should be optimized for each cell line and experimental goal.

G cluster_prep Phase 1: Preparation cluster_treat Phase 2: Treatment cluster_assay Phase 3: Cytotoxicity Assessment cluster_analysis Phase 4: Data Analysis seed_cells Seed Cancer Cells in 96-well Plates adhere Allow Cells to Adhere (Overnight Incubation) seed_cells->adhere treat_cells Treat Cells with this compound (24h, 48h, 72h) adhere->treat_cells prep_compound Prepare Serial Dilutions of this compound prep_compound->treat_cells mtt MTT Assay (Viability) treat_cells->mtt ldh LDH Assay (Necrosis) treat_cells->ldh apoptosis Annexin V / PI Assay (Apoptosis) treat_cells->apoptosis readout Spectrophotometer / Flow Cytometer Reading mtt->readout ldh->readout apoptosis->readout calc Calculate % Viability and IC50 Values readout->calc

Caption: General experimental workflow for cytotoxicity testing of this compound.

Experimental Protocols

Cell Viability (MTT Assay)

This protocol measures the metabolic activity of cells, which is an indicator of cell viability.[1][2] Live cells with active metabolism convert the yellow tetrazolium salt MTT into a purple formazan product.[2]

Materials:

  • This compound

  • Cancer cell lines

  • 96-well clear, flat-bottom tissue culture plates

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS.[3]

  • Solubilization solution: DMSO or 0.01 M HCl with 10% SDS.[3][4]

  • Microplate reader (absorbance at 570-590 nm).

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.[5] Incubate overnight at 37°C with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium and add 100 µL of the medium containing different concentrations of this compound or a vehicle control.[5]

  • Incubation: Incubate the plate for the desired time periods (e.g., 24, 48, 72 hours) at 37°C in a humidified incubator.[5]

  • MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well, including controls.[4][5]

  • Formazan Formation: Incubate the plate for 4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.[4][5]

  • Solubilization: Carefully remove the medium. Add 100 µL of DMSO or SDS-HCl solution to each well to dissolve the formazan crystals.[3][4] Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Data Acquisition: Measure the absorbance at 570 nm or 590 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Membrane Integrity (LDH Cytotoxicity Assay)

This assay quantifies lactate dehydrogenase (LDH) released from cells with damaged plasma membranes, a marker of necrosis or late apoptosis.[6][7][8]

Materials:

  • Treated cells in a 96-well plate

  • LDH Cytotoxicity Assay Kit (commercially available)

  • Lysis Solution (e.g., Triton X-100) for maximum LDH release control.[9]

  • Microplate reader (absorbance at ~490 nm).[8][9]

Protocol:

  • Prepare Controls: Set up the following controls in triplicate:

    • Spontaneous LDH Release: Untreated cells.

    • Maximum LDH Release: Untreated cells treated with 10 µL of Lysis Solution 45 minutes before the assay.[7]

    • Background Control: Culture medium alone.

  • Sample Collection: After treatment with this compound, centrifuge the 96-well plate at 600 x g for 10 minutes.[7]

  • Transfer Supernatant: Carefully transfer 50-100 µL of the cell-free supernatant from each well to a new, clear 96-well plate.[9]

  • Add Reaction Mixture: Prepare the LDH reaction mixture according to the kit manufacturer's instructions and add 100 µL to each well of the new plate.[9]

  • Incubation: Incubate the plate at room temperature for 20-30 minutes, protected from light.[9]

  • Data Acquisition: Measure the absorbance at 490 nm.

  • Analysis: Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Sample Abs - Spontaneous Abs) / (Maximum Abs - Spontaneous Abs)] * 100

Apoptosis Detection (Annexin V & Propidium Iodide Assay)

This flow cytometry-based assay differentiates between healthy, early apoptotic, late apoptotic, and necrotic cells.[10] Early apoptotic cells expose phosphatidylserine on the outer cell membrane, which is detected by Annexin V.[10] Propidium Iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, thus identifying late apoptotic or necrotic cells.[5][10]

Materials:

  • Treated cells

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • 1X Annexin V Binding Buffer

  • Cold PBS

  • Flow Cytometer

Protocol:

  • Cell Harvesting: After treatment with this compound, harvest both floating and adherent cells. Trypsinize the adherent cells and combine them with the supernatant from the corresponding well.[5][10]

  • Washing: Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes.[5]

  • Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.[5]

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Dilution: Add 400 µL of 1X Annexin V Binding Buffer to each tube.[5]

  • Data Acquisition: Analyze the cells by flow cytometry within one hour.[5]

    • Healthy cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Hypothetical Mechanism of Action: Signaling Pathway

Many natural compounds exert their anti-cancer effects by modulating key signaling pathways that control cell survival and apoptosis.[11][12] A common mechanism involves the inhibition of pro-survival pathways like PI3K/Akt/mTOR and the activation of the intrinsic apoptosis cascade.[13] this compound may induce apoptosis by inhibiting the PI3K/Akt pathway, leading to the activation of caspases.

G cluster_pathway Hypothetical this compound-Induced Apoptosis Pathway cluster_key Legend NC This compound PI3K PI3K NC->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Bcl2 Bcl-2 (Anti-apoptotic) Akt->Bcl2 Bax Bax (Pro-apoptotic) Bcl2->Bax CytoC Cytochrome c release Bax->CytoC Casp9 Caspase-9 CytoC->Casp9 Casp3 Caspase-3 Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis K1 Activation K2 Inhibition

Caption: Hypothetical signaling pathway for this compound-induced apoptosis.

References

Application Notes and Protocols for Assessing the Antifungal Activity of Natural Products

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The rise of antifungal drug resistance and the toxicity associated with some current medications have spurred the search for new, effective antifungal agents.[1] Natural products, derived from sources like plants, microbes, and marine organisms, represent a vast reservoir of chemical diversity with therapeutic potential.[2][3] Plant-based compounds such as essential oils, polyphenols, flavonoids, and alkaloids have been extensively explored for their antifungal properties.[2][4] This document provides detailed protocols and application notes for the key in vitro methods used to assess the antifungal activity of these natural products, ensuring standardized and reproducible results.[5][6]

Broth Microdilution Method

Application Note: The broth microdilution method is a quantitative technique used to determine the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) of an antifungal agent.[7][8] The MIC is the lowest concentration of a compound that visibly inhibits the growth of a microorganism, while the MFC is the lowest concentration that results in fungal death (typically defined as a ≥99.9% reduction in viable cells).[9][10] This method is considered a gold standard for susceptibility testing due to its reproducibility and ability to test a large number of samples simultaneously in 96-well microplates.[5][8][11] Modifications, such as the inclusion of a colorimetric indicator like resazurin, can aid in clear endpoint determination, which is particularly useful for colored plant extracts.[12][13]

Experimental Protocol: MIC and MFC Determination
  • Fungal Inoculum Preparation:

    • Subculture the fungal strain (e.g., Candida albicans, Aspergillus fumigatus) on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) and incubate at 35°C for 24-48 hours.[9]

    • Harvest the fungal cells or spores and suspend them in sterile saline.

    • Adjust the suspension to a turbidity equivalent to a 0.5 McFarland standard. Further dilute this suspension in culture medium (e.g., RPMI-1640) to achieve a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ cells/mL.[8][14]

  • Preparation of Test Compound:

    • Dissolve the natural product extract or pure compound in a suitable solvent (e.g., DMSO) to create a stock solution.

    • Prepare a two-fold serial dilution of the stock solution in the culture medium directly within a 96-well microtiter plate. The final volume in each well should be 100 µL.

  • Inoculation and Incubation:

    • Add 100 µL of the prepared fungal inoculum to each well, bringing the total volume to 200 µL. This will halve the concentration of the test compound in each well.

    • Include a growth control (inoculum without test compound) and a sterility control (medium only). A positive control with a known antifungal drug (e.g., fluconazole, amphotericin B) should also be included.[9]

    • Incubate the plate at 35°C for 24-48 hours.[14]

  • MIC Determination:

    • Visually inspect the wells for turbidity. The MIC is the lowest concentration of the extract/compound where no visible growth is observed.[10]

    • Alternatively, if a colorimetric indicator like resazurin is used, the MIC is the lowest concentration where no color change (e.g., from blue to pink) occurs.[13]

  • MFC Determination:

    • Take a 100 µL aliquot from each well that showed no visible growth (at and above the MIC).

    • Spread the aliquot onto a fresh agar plate.

    • Incubate the plates at 35°C for 24-48 hours.

    • The MFC is the lowest concentration from which no fungal colonies grow on the agar plate.[10]

Broth_Microdilution_Workflow Broth Microdilution Workflow start_end start_end process process decision decision output output A Start: Prepare Fungal Inoculum (0.5 McFarland) B Prepare 2-fold serial dilutions of Natural Product in 96-well plate A->B Dilute C Add fungal inoculum to each well B->C Inoculate D Incubate plate (35°C, 24-48h) C->D Incubate E Visually assess growth (or use indicator) D->E Read F Determine MIC (Lowest concentration with no visible growth) E->F Result G Subculture from clear wells onto fresh agar plates E->G For MFC H Incubate agar plates (35°C, 24-48h) G->H I Observe for colony growth H->I J Determine MFC (Lowest concentration with no colony growth) I->J

Caption: Workflow for MIC and MFC determination using the broth microdilution method.

Agar Well and Disk Diffusion Methods

Application Note: Agar diffusion methods, including agar well and disk diffusion, are widely used for preliminary screening of antifungal activity.[5][15] These techniques are based on the diffusion of an antimicrobial agent from a point source (a well or a paper disk) through a solidified agar medium that has been seeded with a target fungus.[15][16] The presence of a clear zone of inhibition around the source indicates antifungal activity. The diameter of this zone is proportional to the susceptibility of the organism and the diffusion rate of the compound.[17] While simple and cost-effective, these methods are generally considered qualitative or semi-quantitative and are best suited for water-soluble compounds.[5][18]

Experimental Protocol: Agar Well Diffusion
  • Media and Inoculum Preparation:

    • Prepare and autoclave a suitable agar medium (e.g., Potato Dextrose Agar, Mueller-Hinton Agar supplemented with glucose).[5][16]

    • Cool the molten agar to approximately 45-50°C.

    • Prepare a fungal inoculum suspension as described for the microdilution method (adjusted to 0.5 McFarland standard).

    • Add the fungal inoculum to the molten agar (e.g., 1 mL of inoculum per 100 mL of agar), mix gently, and pour into sterile Petri plates.[16] Allow the agar to solidify completely.

  • Well Preparation and Sample Application:

    • Using a sterile cork borer (6-8 mm diameter), punch wells into the seeded agar plates.[15]

    • Add a specific volume (e.g., 50-100 µL) of the natural product extract or compound solution into each well.[15]

    • A solvent control and a positive control (a known antifungal drug) should be included on each plate.[16]

  • Incubation and Measurement:

    • Allow the plates to stand for a pre-incubation period (e.g., 1-2 hours) at a lower temperature (e.g., 4°C) to permit diffusion of the compound before significant microbial growth begins.[5]

    • Incubate the plates at an appropriate temperature (e.g., 28°C or 35°C) for 24-72 hours, depending on the fungus.[19]

    • Measure the diameter (in mm) of the clear zone of inhibition around each well.

Agar_Well_Diffusion_Workflow Agar Well Diffusion Workflow start_end start_end process process output output A Start: Prepare fungal inoculum B Mix inoculum with molten agar and pour plates A->B C Allow agar to solidify B->C D Punch wells into the seeded agar C->D E Add natural product solution to wells D->E F Incubate plates (e.g., 28°C, 48h) E->F G Measure diameter of the zone of inhibition (mm) F->G H Record Results G->H

Caption: Step-by-step workflow for the agar well diffusion antifungal assay.

Vapor Phase Method

Application Note: Many natural products, particularly essential oils, contain volatile components with potent antimicrobial properties.[20] The vapor phase method is specifically designed to assess the antifungal activity of these volatile compounds without direct contact with the fungal culture.[21][22] In this assay, the volatile agent is applied to a carrier (like a filter paper disc) placed on the lid of a Petri dish, and its vapors diffuse through the air to inhibit the growth of the fungus inoculated on the agar surface below.[21][23] This method is crucial for evaluating potential applications in areas like food preservation or as inhaled therapies.[24]

Experimental Protocol: Vapor Diffusion
  • Plate Inoculation:

    • Prepare agar plates (e.g., Czapek Yeast Extract Agar) as per standard procedures.

    • Centrally inoculate the surface of the agar with a small volume (e.g., 5 µL) of a fungal spore suspension (e.g., 10⁶ spores/mL).[21]

  • Application of Volatile Compound:

    • Aseptically place a sterile filter paper disc (e.g., 5 cm diameter) onto the inner surface of the Petri dish lid.[21]

    • Apply a specific volume (e.g., 50 µL) of the undiluted essential oil or volatile compound onto the filter paper.[21] The corresponding concentration is often expressed as µL of oil per liter of air volume in the plate.

    • A control plate with no essential oil should be prepared.

  • Incubation and Measurement:

    • Seal the Petri dishes with paraffin film to prevent the escape of vapors.

    • Incubate the plates (in an upright position) at a suitable temperature (e.g., 25°C) for up to 14 days, or until the control plate shows full growth.[21]

    • Measure the diameter of the fungal colony at regular intervals.

    • Calculate the percentage of mycelial growth inhibition (MGI) compared to the control.

Vapor_Phase_Workflow Vapor Phase Assay Workflow start_end start_end process process output output A Start: Centrally inoculate agar plate with fungus B Place sterile filter paper on inside of Petri dish lid A->B C Apply volatile natural product (e.g., essential oil) to paper B->C D Seal the plate with paraffin film C->D E Incubate plate (e.g., 25°C, 7-14 days) D->E F Measure colony diameter and compare to control E->F G Calculate Mycelial Growth Inhibition (%) F->G

Caption: Experimental workflow for assessing the vapor phase antifungal activity.

Data Presentation: Antifungal Activity of Selected Natural Products

Quantitative data from antifungal assays should be presented clearly for comparison.

Table 1: Minimum Inhibitory Concentrations (MIC) of Natural Compounds against Candida Species

Natural Compound Fungal Strain MIC (µg/mL) Reference
Hinokitiol Candida albicans 8.21 [25]
Cinnamaldehyde Candida albicans 50.05 (mean) [26]
Eugenol Candida albicans 455.42 (mean) [26]
α-Pinene Candida albicans 195.41 (mean) [26]
Eugenol-based triazole Candida krusei 26.1 - 52.1 (µM) [1]

| Lemongrass Oil | Candida albicans | 288 |[23] |

Table 2: Antifungal Activity of Essential Oils against Aspergillus Species

Essential Oil Fungal Strain Method Result Reference
Lemongrass Oil Aspergillus spp. Broth Microdilution MIC: 0.56 mg/mL [27][28]
Clove Oil Aspergillus spp. Broth Microdilution MIC: 0.56 - 2.25 mg/mL [28]
Geranium Oil Aspergillus spp. Broth Microdilution MIC: 0.56 - 4.5 mg/mL [28]
Cinnamon Oil A. fumigatus Agar Diffusion Zone of Inhibition: 11-31 mm [29]
Clove Oil A. niger, A. fumigatus Agar Diffusion High activity [20]

| Thyme Oil | Penicillium olsonii | Vapor Phase | MIC: 250 µL/L |[21] |

Common Mechanisms of Antifungal Action

Application Note: Understanding the mechanism of action is critical for drug development. Natural products exert their antifungal effects through various mechanisms, often targeting structures or pathways unique to fungi.[30] Key targets include the fungal cell wall and cell membrane, where compounds can disrupt structural integrity or interfere with essential processes like ergosterol synthesis.[1][30] Other mechanisms involve inducing mitochondrial dysfunction, leading to the production of reactive oxygen species (ROS) and subsequent apoptosis, or inhibiting critical processes like biofilm formation and hyphal morphogenesis, which are essential for fungal virulence.[2][25][31]

Antifungal_Mechanisms Common Antifungal Mechanisms of Natural Products compound compound target target effect effect outcome outcome NP Natural Product (e.g., Terpenoid, Phenol) CW Fungal Cell Wall (β-glucan, Chitin) NP->CW CM Fungal Cell Membrane NP->CM ER Ergosterol Synthesis NP->ER MT Mitochondria NP->MT BF Biofilm & Hyphae Formation NP->BF E1 Inhibition of Synthase Enzymes CW->E1 E2 Pore Formation & Permeability Increase CM->E2 E3 Inhibition of CYP51 Enzyme ER->E3 E4 Disruption of Electron Transport Chain MT->E4 E5 Inhibition of Adhesion & Morphogenesis BF->E5 O1 Cell Wall Disruption E1->O1 O3 Membrane Integrity Loss E2->O3 E3->O3 O4 ROS Production & Oxidative Stress E4->O4 O5 Reduced Virulence E5->O5 O6 FUNGAL CELL DEATH O1->O6 O2 Cell Lysis O2->O6 O3->O2 O3->O6 O4->O6

Caption: Key fungal targets and mechanisms of action for natural products.

Complementary Assays

Application Note: While in vitro assays are essential for initial screening, a comprehensive assessment requires further evaluation.

  • TLC-Bioautography: This technique combines thin-layer chromatography (TLC) with a bioassay to identify the specific active compounds within a complex natural product extract.[32][33] After separating the extract's components on a TLC plate, the plate is overlaid or sprayed with a fungal suspension. Inhibition zones appear over the spots corresponding to the active antifungal compounds, guiding their targeted isolation.[3][34][35]

  • Cytotoxicity Assays: It is crucial to evaluate the toxicity of promising antifungal compounds against mammalian cells to determine their therapeutic index. Standard methods like the MTT assay are used to assess the effect of the compound on the viability of cell lines (e.g., PBMCs, NIH 3T3).[10][36] A compound should exhibit high antifungal activity at concentrations that are non-toxic to host cells.

  • In Vivo Models: The ultimate test of an antifungal agent's efficacy is in a living organism.[37] Simple models like Caenorhabditis elegans can be used for initial in vivo screening to assess if a compound can protect the host from a fungal infection.[25] More complex mammalian models, such as mice with systemic candidiasis, are required for preclinical evaluation to study pharmacokinetics, efficacy, and safety in a physiological system.[9][38]

References

Application of Nanangenine C in Pharmacological Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nanangenine C is a drimane sesquiterpenoid isolated from the novel Australian fungus, Aspergillus nanangensis. Drimane sesquiterpenoids are a class of natural products known for a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. While research on this compound is in its preliminary stages, initial bioassays have been conducted to evaluate its potential pharmacological activities. These application notes provide a summary of the current data and detailed protocols for the initial screening of this compound.

Data Presentation

The following table summarizes the available quantitative data from in vitro bioassays of this compound.

BioassayTarget Organism/Cell LineConcentrationResult
AntibacterialEscherichia coli31.6 µ g/disk No activity
Bacillus subtilis31.6 µ g/disk No activity
AntifungalCandida albicans31.6 µ g/disk No activity
Aspergillus niger31.6 µ g/disk No activity
CytotoxicityHuman fibroblast cellsNot specifiedNot cytotoxic
PhytotoxicityLolium perenne100 µg/mLNo activity

Note: The current data indicates that this compound did not exhibit significant activity in the initial antibacterial, antifungal, cytotoxicity, and phytotoxicity assays conducted. Further research is required to explore its potential pharmacological effects against a broader range of targets and at different concentrations.

Experimental Protocols

Fungal Cultivation and Extraction of this compound

This protocol describes the cultivation of Aspergillus nanangensis and the subsequent extraction of this compound.

Materials:

  • Aspergillus nanangensis culture

  • Jasmine rice or pearl barley

  • Acetone

  • Ethyl acetate (EtOAc)

  • Hexane

  • Sterile cultivation flasks

  • Shaker incubator

  • Rotary evaporator

  • Separatory funnel

  • Filter paper

Protocol:

  • Inoculate sterile jasmine rice or pearl barley media in cultivation flasks with Aspergillus nanangensis.

  • Incubate the cultures for 21 days to allow for sufficient mycelial growth and secondary metabolite production.

  • After incubation, extract the fungal cultures with acetone.

  • Filter the extract to remove solid materials.

  • Concentrate the acetone extract under reduced pressure using a rotary evaporator to obtain an aqueous residue.

  • Partition the aqueous residue with ethyl acetate (EtOAc).

  • Separate the EtOAc layer, which contains the secondary metabolites.

  • Defat the EtOAc extract by partitioning with hexane to remove non-polar lipids.

  • The resulting enriched extract can be further purified by chromatographic techniques to isolate this compound.

In Vitro Bioassays

The following are generalized protocols for the initial screening of this compound for various biological activities.

Materials:

  • Bacterial strains (e.g., Escherichia coli, Bacillus subtilis)

  • Fungal strains (e.g., Candida albicans, Aspergillus niger)

  • Nutrient agar or potato dextrose agar plates

  • Sterile paper disks (6 mm diameter)

  • This compound solution (e.g., in DMSO or methanol)

  • Positive control (e.g., ampicillin for bacteria, amphotericin B for fungi)

  • Negative control (solvent used to dissolve this compound)

  • Incubator

Protocol:

  • Prepare agar plates with the appropriate medium for the target microorganism.

  • Inoculate the agar surface evenly with a standardized suspension of the test microorganism.

  • Impregnate sterile paper disks with a known concentration of this compound solution (e.g., 31.6 µ g/disk ).

  • Place the impregnated disks, along with positive and negative control disks, onto the inoculated agar plates.

  • Incubate the plates at the optimal temperature for the growth of the microorganism (e.g., 37°C for bacteria, 25-30°C for fungi) for 24-48 hours.

  • Measure the diameter of the zone of inhibition (in mm) around each disk. The absence of a zone of inhibition indicates no activity.

Materials:

  • Human fibroblast cell line (or other relevant cell lines)

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • 96-well cell culture plates

  • This compound solution at various concentrations

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • Microplate reader

Protocol:

  • Seed the cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Remove the medium and dissolve the formazan crystals in DMSO.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the cell viability as a percentage of the untreated control.

Visualizations

The following diagrams illustrate the workflow for the discovery of this compound and a conceptual framework for its future pharmacological screening.

Nanangenine_C_Discovery_Workflow cluster_cultivation Fungal Cultivation cluster_extraction Extraction & Isolation fungus Aspergillus nanangensis media Jasmine Rice / Pearl Barley cultivation 21-day Incubation media->cultivation extraction Acetone Extraction cultivation->extraction partitioning EtOAc Partitioning extraction->partitioning defatting Hexane Defatting partitioning->defatting isolation Chromatographic Purification defatting->isolation antibacterial Antibacterial Assay isolation->antibacterial antifungal Antifungal Assay isolation->antifungal cytotoxicity Cytotoxicity Assay isolation->cytotoxicity phytotoxicity Phytotoxicity Assay isolation->phytotoxicity

Caption: Workflow for the discovery and initial bioactivity screening of this compound.

Drimane_Pharmacological_Screening cluster_targets Potential Pharmacological Targets nanangenine_c This compound (Drimane Sesquiterpenoid) cancer Cancer Cell Lines nanangenine_c->cancer Cytotoxicity Apoptosis Induction inflammation Inflammatory Pathways (e.g., NF-κB, MAPK) nanangenine_c->inflammation Anti-inflammatory Activity microbes Drug-Resistant Microbes nanangenine_c->microbes Antimicrobial Activity enzymes Key Regulatory Enzymes nanangenine_c->enzymes Enzyme Inhibition

Caption: Conceptual framework for future pharmacological screening of this compound.

Troubleshooting & Optimization

Technical Support Center: Purifying Complex Natural Product Mixtures

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of complex natural product mixtures.

Troubleshooting Guides

This section is designed in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Chromatography Issues

Q1: My chromatogram shows co-eluting or overlapping peaks. How can I improve the resolution?

A1: Co-elution is a common challenge where two or more compounds exit the chromatography column at the same time, resulting in poor separation. Here are several strategies to resolve this issue:

  • Optimize the Mobile Phase: Modifying the solvent system is often the first and most effective step.

    • Change Solvent Strength: Systematically alter the ratio of your solvents. For reversed-phase chromatography, decreasing the amount of the organic modifier (like acetonitrile or methanol) will increase retention times and may improve separation.

    • Switch Solvents: Replacing one organic modifier with another (e.g., methanol for acetonitrile) can alter the selectivity of the separation due to different solvent properties.[1]

    • Adjust pH: For ionizable compounds, such as alkaloids or phenolic acids, adjusting the pH of the aqueous portion of the mobile phase can significantly change retention and improve peak shape. Acidifying the mobile phase (e.g., with 0.1% formic or phosphoric acid) is a common practice to ensure good peak shape and consistent retention.[1]

  • Modify Stationary Phase Chemistry: If mobile phase optimization is insufficient, changing the column is the next logical step.

    • Different Column Chemistry: Switch to a column with a different stationary phase. For example, if you are using a C18 column, consider a phenyl-hexyl or a cyano (CN) phase, which offer different selectivity.[1]

    • Higher Efficiency Columns: Use a column with a smaller particle size (e.g., sub-2 µm for UHPLC) or a core-shell column. These columns provide a higher number of theoretical plates, leading to sharper peaks and better resolution.[1]

  • Adjust Physical Parameters:

    • Lower the Flow Rate: Reducing the flow rate can increase the efficiency of the separation, although it will lengthen the run time.[1]

    • Optimize Temperature: Column temperature affects the viscosity of the mobile phase and can alter selectivity. Experimenting with different temperatures (e.g., 25°C, 30°C, 40°C) can help find the optimal condition for your separation.[1]

Q2: My target compound's peak is tailing. What causes this and how can I fix it?

A2: Peak tailing, where the latter half of the peak is broader than the front, is a frequent problem that can compromise quantification and resolution.

Primary Causes and Solutions:

  • Secondary Interactions: Unwanted interactions between the analyte and the stationary phase are a primary cause. For basic compounds, this often involves interaction with residual silanol groups on silica-based columns.

    • Solution: Adjust the mobile phase pH to suppress the ionization of the silanol groups (typically pH < 4) or the basic analyte (pH > 8, if the column is stable). Adding a competitor, like a small amount of triethylamine (TEA), can also block the active silanol sites. Alternatively, use a column with a different stationary phase, such as one with end-capping or a polar-embedded group, to shield the silanols.[2][3]

  • Column Overload: Injecting too much sample can saturate the stationary phase.

    • Solution: Dilute your sample or reduce the injection volume.[1]

  • Column Degradation: Contamination or voids at the head of the column can disrupt the sample path.

    • Solution: First, try flushing the column with a strong solvent. If this doesn't work, you can try reversing the column and flushing it to dislodge particulates from the inlet frit. If the problem persists, the column may need to be replaced.

The following flowchart outlines a systematic approach to troubleshooting peak tailing.

G Troubleshooting Workflow for Peak Tailing A Peak Tailing Observed (Tailing Factor > 1.2) B Reduce Sample Concentration or Injection Volume A->B C Did Tailing Improve? B->C D Problem Solved: Column Overload C->D Yes E Check Mobile Phase pH (Is it appropriate for analyte?) C->E No F Adjust pH or Buffer Strength E->F G Did Tailing Improve? F->G H Problem Solved: Secondary Interactions (pH) G->H Yes I Flush Column with Strong Solvent G->I No J Did Tailing Improve? I->J K Problem Solved: Column Contamination J->K Yes L Replace Column J->L No

A systematic approach to diagnosing and solving peak tailing.

Q3: I am experiencing low recovery of my target compound after column chromatography. What are the potential causes and solutions?

A3: Low recovery can be a significant issue, leading to loss of valuable material. Here are common causes and how to address them:

  • Insufficient Elution: The mobile phase may not be strong enough to completely elute your compound from the column.

    • Solution: Increase the polarity of your solvent system in a stepwise or gradient fashion to ensure all compounds of interest are eluted.

  • Compound Degradation: Some natural products are sensitive to the stationary phase (e.g., silica gel can be acidic) or prolonged exposure to solvents.

    • Solution: Test the stability of your compound on a small amount of silica gel using a TLC plate before running a large-scale column. If degradation is observed, consider using a different stationary phase like alumina (basic or neutral) or a reversed-phase C18 silica.

  • Irreversible Adsorption: Highly polar compounds can sometimes bind irreversibly to active sites on the stationary phase.

    • Solution: Deactivate the stationary phase by adding a small amount of a polar solvent like triethylamine or acetic acid to the mobile phase.

  • Sample Precipitation: If the sample is not fully soluble in the mobile phase, it can precipitate on the column.

    • Solution: Ensure your sample is fully dissolved before loading. If using a "dry loading" method, ensure the compound is evenly adsorbed onto the support material.

The following diagram illustrates a decision-making process for addressing low recovery.

G Troubleshooting Low Compound Recovery A Low Recovery Observed B Is the mobile phase strong enough? A->B C Increase solvent strength (gradient elution) B->C No D Is the compound stable on the stationary phase? B->D Yes E Perform TLC stability test D->E Unsure G Is the sample fully soluble in the loading solvent? D->G Yes F Change stationary phase (e.g., Alumina, C18) E->F Degradation Observed H Improve sample solubility or use dry loading method G->H No I Consider irreversible adsorption. Add modifier to mobile phase. G->I Yes

A workflow for diagnosing the causes of low recovery.

Frequently Asked Questions (FAQs)

Q1: What is the difference between Flash Chromatography and Preparative HPLC, and when should I use each?

A1: Both are techniques used to purify larger quantities of material, but they differ in their resolution, scale, and cost.

  • Flash Chromatography: A medium-pressure technique that is faster and less expensive than preparative HPLC. It is ideal for routine purifications of milligram to gram quantities when the components of the mixture are relatively easy to separate.[4][5]

  • Preparative HPLC: A high-pressure technique that offers much higher resolution, allowing for the separation of closely related or isomeric compounds. It is typically used for final polishing steps or when very high purity is required.[6][7] However, it is more expensive, uses more solvent per sample, and has a lower sample capacity compared to flash chromatography.[4]

Generally, flash chromatography is a good first step for purifying a crude extract. If the resulting fractions are not sufficiently pure, they can be further purified using preparative HPLC.[7]

Q2: How do I choose the right solvent system for my flash chromatography separation?

A2: The ideal solvent system is typically determined using Thin-Layer Chromatography (TLC). The goal is to find a solvent system where your target compound has an Rf (retention factor) value between 0.2 and 0.4. This generally provides a good balance between separation and elution time on a column. For complex mixtures, a gradient elution, where the polarity of the solvent is gradually increased during the run, is often necessary. A common starting point for separating flavonoids is a hexane-ethyl acetate-methanol-water system.[8]

Q3: My natural product extract is a complex mixture. What is a good general strategy for purification?

A3: A multi-step strategy is usually required for complex mixtures.

  • Initial Extraction and Fractionation: Start with a liquid-liquid extraction to partition the crude extract based on polarity (e.g., using hexane, ethyl acetate, and butanol). This initial step simplifies the mixture.

  • Rough Purification: Use a low-cost, high-capacity technique like vacuum liquid chromatography (VLC) or flash chromatography on the most promising fraction to achieve a rough separation.

  • Intermediate Purification: Further purify the fractions containing your target compound using a different chromatographic technique, such as Sephadex column chromatography, which separates based on size and adsorption.[9]

  • Final Polishing: Use preparative HPLC for the final purification step to obtain a highly pure compound.

Data Presentation

The following tables summarize quantitative data from various studies to aid in experimental design and technique selection.

Table 1: Comparison of Extraction Methods for Alkaloids from Medicinal Plants

Extraction MethodMean Yield (%)Purity (%)Extraction Time (min)Solvent Volume (mL)
Maceration1.1967.92880200
Soxhlet1.6374.9360150
Ultrasound-Assisted (UAE)1.9581.53080
Microwave-Assisted (MAE)2.5088.21050
Accelerated Solvent (ASE)2.6388.81560
Solid Phase (SPE)*2.3792.12040

Note: SPE was used as a post-extraction purification step. Data compiled from a comparative study on various medicinal plants.[10]

Table 2: Purification of Flavonoids from Acacia mearnsii Leaves using a Multi-Step Approach

Purification StepFractionYield of Fraction (%)Flavonoid Content (mg/g)
Macroporous Resin Column Fr38.06144.3
Fr440.84129.1
Sephadex LH-20 Column (from Fr3+Fr4) BFr14.8132.0
BFr25.6465.3
BFr312.50518.0
BFr430.7275.3
BFr538.6357.2
Preparative HPLC (from BFr3) W1 (Myricetin-3-O-glucoside)7.94>95% Purity
W3 (Myricitrin)31.6998.4% Purity

Data adapted from Wu et al. (2023). Yields are relative to the input material for that step.[9]

Table 3: Comparison of Recovery for Volatile Terpenoids using LLE vs. SPE

CompoundLiquid-Liquid Extraction (LLE) Recovery (%)Solid Phase Extraction (SPE) Recovery (%)
α-Pinene96.2198.14
Linalool95.8797.45
Citronellol98.8165.73
Nerol97.4368.91
Geraniol98.8669.45
Eugenol95.2997.89

Data shows that for more polar terpenoids (citronellol, nerol, geraniol), LLE provided higher recovery, while for less polar compounds, SPE was slightly more effective. Data adapted from Canbay (2017).[11][12][13]

Experimental Protocols

Protocol 1: General Procedure for Flash Column Chromatography

This protocol outlines a standard procedure for purifying a semi-purified plant extract.

  • Select the Solvent System:

    • Use TLC to find a solvent system that gives the target compound an Rf value of approximately 0.2-0.4.

  • Prepare the Column:

    • Plug the bottom of a glass column with a small piece of cotton or glass wool.

    • Add a small layer (approx. 1 cm) of sand.

    • Prepare a slurry of silica gel in your starting, non-polar solvent.

    • Pour the slurry into the column, gently tapping the sides to ensure even packing. Avoid air bubbles.

    • Add another layer of sand on top of the silica bed to prevent disturbance during solvent addition.

    • Wash the column with 2-3 column volumes of the starting solvent.

  • Load the Sample:

    • Liquid Loading: Dissolve the sample in a minimal amount of the mobile phase and carefully pipette it onto the top of the column.

    • Dry Loading (Recommended for samples with poor solubility): Dissolve the sample in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the column.

  • Elute the Column:

    • Carefully add the mobile phase to the column.

    • Apply pressure (using compressed air or a pump) to achieve a steady flow rate.

    • Begin collecting fractions immediately.

    • If using a gradient, gradually increase the percentage of the more polar solvent.

  • Analyze Fractions:

    • Monitor the collected fractions using TLC to identify which ones contain your pure compound.

    • Combine the pure fractions and evaporate the solvent to obtain the purified compound.

Protocol 2: Preparative HPLC for Final Purification

This protocol is for the final "polishing" of a partially purified fraction.

  • Method Development on Analytical HPLC:

    • Using an analytical HPLC system with the same column chemistry as your preparative column, develop a separation method for your sample.

    • Optimize the mobile phase (solvents, pH, additives) and gradient to achieve baseline separation of your target peak from impurities.

  • Scale-Up to Preparative System:

    • Transfer the method to the preparative HPLC system. Adjust the flow rate and injection volume according to the larger diameter of the preparative column. A common practice is to scale the flow rate by the square of the ratio of the column diameters.

    • Ensure the preparative system is fully equilibrated with the starting mobile phase.

  • Sample Preparation and Injection:

    • Dissolve the sample in the mobile phase or a weaker solvent. The sample must be completely dissolved and filtered through a 0.45 µm filter to prevent clogging of the system.

    • Perform a small test injection to confirm retention times before injecting the full sample amount.

    • Inject the sample onto the column.

  • Fraction Collection:

    • Use an automated fraction collector set to collect fractions based on time or UV detector signal.

    • Collect small, discrete fractions around the expected retention time of your target compound.

  • Purity Analysis and Pooling:

    • Analyze the collected fractions using analytical HPLC to determine their purity.

    • Combine the fractions that meet your desired purity level.

    • Evaporate the solvent (often using a rotary evaporator followed by a lyophilizer for aqueous mobile phases) to yield the final pure compound.[13][14]

References

Dealing with co-eluting impurities during chromatography

Author: BenchChem Technical Support Team. Date: November 2025

Dealing with Co-eluting Impurities

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues with co-eluting impurities during chromatography.

Frequently Asked Questions (FAQs)

Q1: What is co-elution in chromatography?

A1: Co-elution occurs when two or more different compounds elute from the chromatography column at the same or very similar retention times, resulting in overlapping or merged peaks in the chromatogram.[1][2] This phenomenon can significantly compromise the accuracy of quantitative analysis and the reliability of compound identification.[1][3]

Q2: How can I identify if I have co-eluting peaks?

A2: Several indicators can suggest the presence of co-eluting impurities:

  • Visual Peak Shape Inspection: Asymmetrical peaks, such as those with shoulders, tailing, or fronting, are a primary sign of a hidden co-eluting peak.[1][3][4]

  • Peak Purity Analysis: If you are using a Diode Array Detector (DAD) or a Mass Spectrometer (MS), the peak purity function can be utilized. This software feature analyzes the spectra across the peak; a non-homogenous spectrum indicates the presence of more than one compound.[1][4][5]

  • Varying Injection Volume: Injecting a smaller sample volume may sometimes resolve two closely eluting components into separate peaks.[6]

  • Mass Spectrometry (MS) Data: Examining the mass spectra across a single chromatographic peak can reveal the presence of multiple components with different mass-to-charge ratios.[1][4]

Q3: What is the minimum recommended resolution between two peaks?

A3: For reliable quantification, a resolution of at least 1.5 is generally desired, indicating baseline separation. However, regulatory bodies like the USFDA often recommend a resolution of more than 2.0 for closely eluting peaks in stability-indicating methods.[7]

Q4: Can co-elution be addressed without changing the column?

A4: Yes, several parameters can be adjusted to resolve co-eluting peaks without changing the stationary phase. These include modifying the mobile phase composition (organic solvent type, pH, additives), optimizing the gradient elution program, adjusting the column temperature, and changing the flow rate.[8][9][10][11]

Q5: When should I consider changing the chromatography column?

A5: If modifications to the mobile phase, temperature, and gradient fail to provide adequate resolution, changing the column should be considered.[12] A column with a different stationary phase chemistry can offer different selectivity and potentially resolve the co-eluting compounds.[1][4][8] Additionally, columns with smaller particle sizes can increase efficiency and improve resolution.[8]

Troubleshooting Guides

This section provides a systematic approach to troubleshooting and resolving co-eluting impurities.

Initial Assessment and Diagnosis

Problem: I am observing broad, shouldered, or asymmetrical peaks in my chromatogram.

Possible Cause: This is a strong indication of co-eluting compounds.[1][3][4]

Solution Workflow:

G A Observe Asymmetrical Peak B Perform Peak Purity Analysis (DAD/MS) A->B C Purity Fails? B->C D Yes: Co-elution Confirmed C->D Yes E No: Investigate Other Issues (e.g., column degradation, sample solvent effects) C->E No F Proceed to Method Optimization D->F

Caption: Diagnostic workflow for identifying co-elution.

Method Optimization Strategies

Once co-elution is confirmed, the following strategies can be employed to improve separation. The most impactful parameters are typically addressed first.

1. Mobile Phase Modification

Question: How can I use the mobile phase to resolve co-eluting peaks?

Answer: The mobile phase composition is a powerful tool for manipulating selectivity and retention.[13][14]

  • Change the Organic Modifier: Switching between common reversed-phase organic solvents like acetonitrile and methanol can alter selectivity due to their different chemical properties.[4][9]

  • Adjust the pH: For ionizable compounds, adjusting the mobile phase pH can change their ionization state, which in turn affects their retention and can lead to improved separation.[15][16][17] This is particularly effective when the co-eluting compounds have different pKa values.

  • Modify Additives: Introducing or changing additives like ion-pairing agents or buffers can improve peak shape and selectivity.[14][15] For example, adding a competing base like triethylamine (TEA) can reduce peak tailing for basic compounds.[9]

  • Alter the Solvent Strength: In reversed-phase chromatography, reducing the percentage of the organic solvent in the mobile phase will generally increase retention times and may improve the separation of early-eluting peaks.[8]

2. Gradient Elution Optimization

Question: My isocratic method is not resolving the impurities. How can I optimize a gradient method?

Answer: Gradient elution, where the mobile phase composition is changed during the run, is highly effective for separating complex mixtures with a wide range of polarities.[13][15]

Experimental Protocol: Scouting Gradient

  • Initial Run: Start with a broad, fast gradient to determine the approximate elution times of all components. A typical scouting gradient is 5% to 95% or 100% of the strong solvent (e.g., acetonitrile) over 15-20 minutes.[9][18]

  • Analyze Results: Identify the retention times of the first and last eluting peaks of interest.

  • Optimize Gradient Slope: Based on the scouting run, design a more focused gradient.

    • If peaks are clustered, a shallower gradient (slower increase in organic solvent) in that region can improve resolution.[9][15]

    • If peaks are well-separated, a steeper gradient can shorten the analysis time.[15]

  • Introduce Isocratic Holds: For critical pairs of co-eluting peaks, introducing an isocratic hold (holding the mobile phase composition constant) at a solvent strength just before their elution can enhance separation.[9]

G A Run Broad Scouting Gradient (e.g., 5-95% B in 20 min) B Identify Retention Times of Key Peaks A->B C Are Peaks Co-eluting? B->C D Decrease Gradient Slope in Elution Region C->D Yes G Further Optimization (e.g., change solvent type) C->G No E Introduce Isocratic Hold Before Elution of Critical Pair D->E F Separation Achieved D->F E->F

Caption: Workflow for gradient elution optimization.

3. Adjusting Temperature and Flow Rate

Question: Can temperature and flow rate changes improve my separation?

Answer: Yes, these parameters can be fine-tuned to optimize resolution and analysis time.

  • Temperature:

    • Effect: Increasing the column temperature generally decreases the viscosity of the mobile phase, which can lead to sharper peaks and shorter retention times.[10][19] It can also alter the selectivity of the separation.

    • Strategy: Systematically vary the column temperature (e.g., in 5-10°C increments) to observe the effect on the resolution of the critical pair. Lower temperatures often improve resolution but increase analysis time.[10]

  • Flow Rate:

    • Effect: Lowering the flow rate can increase column efficiency and improve resolution, but at the cost of longer run times.[9][10]

    • Strategy: Decrease the flow rate to see if the co-eluting peaks begin to separate. This is a simple parameter to test but may not be suitable for high-throughput environments.

Data Presentation: Impact of Method Parameters on Resolution

ParameterChangeExpected Effect on ResolutionPotential Drawback
Mobile Phase Change Organic Solvent (e.g., ACN to MeOH)Alters selectivity, potentially resolving peaks.[4]May change elution order.
Adjust pHChanges retention of ionizable compounds, improving selectivity.[15][17]Can affect analyte stability.
Gradient Decrease SlopeIncreases separation between closely eluting peaks.[9][15]Increases analysis time.
Introduce Isocratic HoldEnhances resolution of specific peak pairs.[9]Increases overall run time.
Temperature DecreaseMay increase resolution.[10]Increases backpressure and run time.
IncreaseCan change selectivity and sharpen peaks.[10][19]May degrade thermally labile compounds.
Flow Rate DecreaseOften improves resolution.[9][10]Significantly increases analysis time.

4. Changing the Stationary Phase

Question: I have tried optimizing my method, but two impurities remain co-eluted. What should I do next?

Answer: If extensive method development on your current column does not resolve the co-elution, the next logical step is to try a column with a different stationary phase chemistry.[8][12]

Strategy:

  • Orthogonal Separation: Choose a column with a significantly different separation mechanism. For example, if you are using a standard C18 column (which separates based on hydrophobicity), consider a phenyl-hexyl or a polar-embedded phase column to introduce different types of interactions (e.g., pi-pi, dipole-dipole).[1][4]

  • Particle Size and Pore Size: For large molecules, a column with a larger pore size may improve separation by allowing better access to the stationary phase.[8] Columns with smaller particle sizes (e.g., sub-2 µm) offer higher efficiency and can resolve closely eluting peaks.[8]

Experimental Protocol: Column Screening

  • Select a Diverse Set of Columns: Choose 2-3 columns with different stationary phases (e.g., C18, Phenyl-Hexyl, Cyano).

  • Run Initial Method: Use your optimized mobile phase and gradient conditions on each new column.

  • Evaluate Selectivity: Compare the chromatograms from each column. Look for changes in elution order and significant improvements in the resolution of the critical pair.

  • Optimize on Best Candidate: Select the column that provides the best initial separation and fine-tune the method parameters (mobile phase, gradient, temperature) as needed.

G A Initial Method Fails to Resolve Peaks B Select Columns with Orthogonal Chemistries (e.g., C18, Phenyl, Polar-Embedded) A->B C Screen Each Column with an Optimized Gradient B->C D Compare Chromatograms for Selectivity and Resolution C->D E Select Best Performing Column D->E F Fine-tune Method Parameters on New Column E->F G Resolution Achieved F->G

Caption: Logical workflow for selecting a new stationary phase.

This technical support guide provides a framework for systematically addressing the common challenge of co-eluting impurities in chromatography. By following these troubleshooting steps and understanding the impact of different chromatographic parameters, researchers can develop robust methods for accurate and reliable analysis.

References

Addressing solubility issues of drimane sesquiterpenoids in assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers working with drimane sesquiterpenoids. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to the solubility of these compounds in experimental assays.

Frequently Asked Questions (FAQs)

Q1: Why are drimane sesquiterpenoids often difficult to dissolve in aqueous assay buffers?

Drimane sesquiterpenoids possess a bicyclic carbon skeleton (decahydronaphthalene) which makes them structurally rigid and hydrophobic.[1][2] This nonpolar nature leads to poor solubility in water and aqueous buffers commonly used in biological assays, often causing the compound to precipitate out of solution.

Q2: What is the best initial solvent for preparing a stock solution of a drimane sesquiterpenoid?

Dimethyl sulfoxide (DMSO) is the most common and effective solvent for creating high-concentration stock solutions of hydrophobic compounds like drimane sesquiterpenoids.[3][4] Ethanol can also be used.[4] It is crucial to prepare a concentrated stock to minimize the volume of organic solvent added to your aqueous assay system.

Q3: My compound precipitates when I add the DMSO stock to my cell culture medium. What should I do?

This is a common issue known as "fall-out" or precipitation. It occurs because the compound, while soluble in the concentrated DMSO stock, is not soluble in the final aqueous medium. Here are several strategies to overcome this:[3][4]

  • Reduce Final Solvent Concentration: Ensure the final concentration of DMSO in your assay is as low as possible, typically below 0.5%, to avoid both compound precipitation and solvent-induced cytotoxicity.[3][5]

  • Modify the Dilution Method: Instead of adding a small volume of stock directly to a large volume of medium, try adding the stock solution to a smaller volume of medium while vortexing, then bring it to the final volume. Pre-warming the medium to 37°C can also help.[3]

  • Use Sonication: Briefly sonicating your stock solution before dilution can help break up small aggregates and improve dissolution.[3]

  • Determine the Solubility Limit: Before conducting your full experiment, determine the maximum soluble concentration of your compound in the final assay medium. This can be done by preparing serial dilutions and identifying the point of precipitation, which can be measured by turbidity (light scattering at a high wavelength, e.g., >500 nm).[4]

Q4: Are there alternatives to DMSO for solubilizing these compounds for in vivo or sensitive in vitro assays?

Yes, several other methods can be employed, particularly when DMSO is not suitable:

  • Co-solvents: Solvents like polyethylene glycol (PEG) or glycerol can be used in combination with water.[6]

  • Complexation Agents: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, forming a water-soluble inclusion complex.[7][8] This is a widely used technique to improve the solubility and bioavailability of poorly soluble drugs.

  • Surfactants and Micelles: Non-ionic surfactants such as Tween® 80 or Tween® 20 can form micelles that entrap the hydrophobic compound, allowing it to be dispersed in an aqueous solution.[6][9]

Troubleshooting Guides

Issue 1: High Variability in Cell-Based Assay Results
Potential Cause Troubleshooting Step Explanation
Compound Precipitation Visually inspect wells under a microscope for precipitates. Determine the compound's solubility limit in your specific cell culture medium.[4]Precipitated compound is not bioavailable to the cells, leading to inconsistent effective concentrations between wells and experiments.
Uneven Compound Dispersion When preparing working solutions, add the stock solution to the medium with vigorous vortexing or rapid pipetting to ensure immediate and uniform mixing.Poor mixing can lead to localized high concentrations and precipitation, causing variability across the plate.
Solvent Cytotoxicity Run a vehicle control with the same final concentration of the solvent (e.g., DMSO) used in your highest compound concentration. Ensure the final solvent concentration is non-toxic to your cell line (typically <0.5% for DMSO).[3][5]High concentrations of organic solvents can be toxic to cells, confounding the results of your compound's activity.
Compound Instability Assess compound stability in the medium over the time course of your experiment using methods like HPLC or LC-MS.[3] For long-term experiments, consider changing the medium with freshly prepared compound at regular intervals.The compound may degrade in the aqueous, 37°C environment of a cell culture incubator, leading to a decrease in the effective concentration over time.
Issue 2: Poor Compound Activity in an Enzyme Assay
Potential Cause Troubleshooting Step Explanation
Compound Adsorption Consider adding a small amount of a non-ionic detergent (e.g., 0.01% Triton™ X-100) to the assay buffer, if compatible with your enzyme's activity.Hydrophobic compounds can adsorb to the surface of plastic labware (e.g., microplates), reducing the free concentration available to interact with the target enzyme.
Compound Aggregation Measure activity at multiple compound concentrations. A very steep dose-response curve can sometimes indicate aggregation-based inhibition.[10]Aggregates can non-specifically inhibit enzymes, leading to false-positive results. Including a detergent can often disrupt these aggregates.
Buffer Incompatibility Check the solubility of your compound in the final assay buffer. Components like salts or high concentrations of protein can sometimes reduce solubility.The composition of the buffer can significantly impact the solubility of a hydrophobic compound.

Data Presentation: Solvent and Additive Concentrations

The following table summarizes recommended starting concentrations for common solvents and additives used to improve the solubility of hydrophobic compounds in cell-based assays.

Solvent / Additive Type Typical Stock Conc. Recommended Final Assay Conc. Notes
DMSO Co-solvent10 - 50 mM< 0.5% (v/v)[3][5]Most common solvent for initial stock preparation. Can be cytotoxic at higher concentrations.
Ethanol Co-solvent10 - 50 mM< 1% (v/v)[5]Can be more volatile than DMSO. Cytotoxicity should be checked.
β-Cyclodextrin Complexation AgentVaries1 - 10 mM[5]Forms an inclusion complex with the hydrophobic compound. Generally low cytotoxicity.
Tween® 80 / 20 Surfactant1 - 10% (w/v)0.01 - 0.1% (v/v)[6]Forms micelles to solubilize the compound. Can interfere with some cell types or assays.
PEG 300/400 Co-solventVaries1 - 5% (v/v)[6]Often used in formulations for in vivo studies.

Experimental Protocols

Protocol 1: Preparation of Drimane Sesquiterpenoid Solutions for In Vitro Assays

This protocol provides a general workflow for preparing and diluting poorly soluble compounds for cell-based assays.

  • Prepare High-Concentration Stock Solution:

    • Weigh out the drimane sesquiterpenoid powder accurately.

    • Dissolve the powder in 100% DMSO to create a concentrated stock solution (e.g., 10-50 mM).

    • To aid dissolution, vortex the solution vigorously. If necessary, briefly sonicate the tube in a water bath sonicator for 5-10 minutes.[3]

    • Visually inspect the solution to ensure all solid material has dissolved.

    • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

  • Prepare Intermediate and Working Solutions:

    • Pre-warm the cell culture medium or assay buffer to 37°C.[3]

    • Perform serial dilutions. It is critical to maintain a constant concentration of the organic solvent in all dilutions, including the vehicle control.

    • Example Dilution Scheme: To prepare a 10 µM working solution from a 10 mM stock (a 1:1000 dilution):

      • First, make an intermediate dilution by adding 10 µL of the 10 mM stock to 990 µL of medium (Result: 100 µM solution in 1% DMSO).

      • Then, add 100 µL of this 100 µM intermediate solution to 900 µL of medium (Result: 10 µM final concentration in 0.1% DMSO).

    • When diluting, add the smaller volume of the more concentrated solution to the larger volume of the diluent while vortexing to ensure rapid dispersion.

  • Dosing Cells:

    • Remove the old medium from the cells.

    • Add the final working solutions (containing the compound or vehicle control) to the appropriate wells.

    • Gently rock the plate to ensure even distribution of the medium over the cells.

    • Return the plate to the incubator for the desired treatment period.

Visualizations

Experimental Workflow for Solubilizing Compounds

G cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation Compound Drimane Sesquiterpenoid (Solid Powder) Mix Vortex / Sonicate Compound->Mix Solvent 100% DMSO Solvent->Mix Stock Concentrated Stock (e.g., 10 mM in DMSO) Mix->Stock Dilute Serial Dilution (Vortex during mixing) Stock->Dilute Medium Pre-warmed (37°C) Assay Medium/Buffer Medium->Dilute Working Final Working Solution (e.g., 10 µM in 0.1% DMSO) Dilute->Working Assay Add to Assay (e.g., Cell Plate) Working->Assay

Caption: Workflow for preparing drimane sesquiterpenoid solutions.

NF-κB Signaling Pathway Inhibition

G cluster_nuc LPS Stimulus (e.g., LPS) IKK IKK Complex LPS->IKK activates IkBa_p65_p50 IκBα - p65/p50 (Inactive Complex) IKK->IkBa_p65_p50 phosphorylates IκBα p_IkBa p-IκBα IkBa_p65_p50->p_IkBa p65_p50 p65/p50 (Active Dimer) IkBa_p65_p50->p65_p50 releases Degradation Proteasomal Degradation p_IkBa->Degradation Nucleus Nucleus p65_p50->Nucleus translocates to Transcription Gene Transcription (Inflammatory Response) Drimanes Drimane Sesquiterpenoids Drimanes->IKK inhibit

Caption: Inhibition of the canonical NF-κB pathway by drimanes.[11]

References

Technical Support Center: Enhancing Fungal Metabolite Extraction Efficiency

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the efficiency of fungal metabolite extraction.

Frequently Asked Questions (FAQs)

Q1: My fungal extract has a very low yield of the target metabolite. What are the potential causes and solutions?

A low yield of a target metabolite can stem from several factors, ranging from suboptimal fungal growth to inefficient extraction. Consider the following troubleshooting steps:

  • Optimize Fungal Culture Conditions: The production of secondary metabolites is often highly dependent on the growth conditions of the fungus.[1] Factors such as the growth medium, temperature, pH, and incubation time can significantly impact metabolite expression.[1] If you are attempting to reproduce a known extraction, adhere as closely as possible to the previously published growth conditions. For novel metabolites, systematically varying these parameters can help identify the optimal conditions for production. Some metabolites are only produced during specific growth phases, so a time-course analysis may be necessary.[1]

  • Re-evaluate Your Extraction Solvent: The choice of solvent is critical and should be matched to the polarity of the target metabolite. A solvent that is too polar or non-polar may not efficiently extract your compound of interest. Consider performing small-scale pilot extractions with a range of solvents of varying polarities (e.g., hexane, ethyl acetate, methanol) to determine the most effective one.

  • Improve Cell Disruption: Inefficient lysis of fungal cells is a common reason for low yields. Fungal cell walls can be robust, requiring mechanical disruption to release intracellular metabolites. Techniques such as sonication, homogenization, grinding with liquid nitrogen, or repeated freeze-thaw cycles can significantly improve extraction efficiency.[2]

  • Increase Extraction Time and/or Temperature: The extraction process may be incomplete. Increasing the duration of the extraction or performing multiple extraction cycles can enhance the recovery of your target metabolite. For some metabolites, a moderate increase in temperature during extraction can improve solubility and extraction kinetics; however, be cautious as excessive heat can degrade thermolabile compounds.[3][4]

Q2: My fungal extract is highly pigmented, which is interfering with downstream analysis. How can I remove these pigments?

Pigment contamination is a common issue in fungal extracts. Several strategies can be employed for their removal:

  • Activated Charcoal Treatment: Activated charcoal is effective at adsorbing a wide range of pigments. Add a small amount of activated charcoal to your crude extract, incubate for a short period with gentle agitation, and then remove the charcoal by filtration or centrifugation. Be aware that activated charcoal can also adsorb some non-pigmented metabolites, so it is advisable to test this on a small aliquot of your extract first to ensure your target compound is not lost.

  • Solid-Phase Extraction (SPE): SPE can be a highly effective method for both purifying your target metabolite and removing pigments. By choosing a sorbent with appropriate chemistry (e.g., C18 for reverse-phase, silica for normal-phase), you can selectively bind your target compound while allowing pigments and other impurities to be washed away, or vice versa.

  • Solvent Partitioning: If the polarity of the pigments is significantly different from your target metabolite, a liquid-liquid extraction can be used to separate them. For example, if your target is of medium polarity and extracted in ethyl acetate, you could wash the ethyl acetate phase with a more polar solvent like methanol to remove highly polar pigments.

Q3: An emulsion has formed during my liquid-liquid extraction. How can I break it?

Emulsion formation is a frequent problem in liquid-liquid extractions, especially with complex biological samples.[5] Here are several techniques to break an emulsion:

  • Addition of Brine: Adding a saturated solution of sodium chloride (brine) increases the ionic strength of the aqueous phase, which can help to force the separation of the organic and aqueous layers.[5][6]

  • Centrifugation: The physical force of centrifugation can often be sufficient to break an emulsion and separate the layers.

  • Filtration: Passing the emulsion through a bed of glass wool or a phase separation filter paper can help to coalesce the dispersed droplets and break the emulsion.[5]

  • Gentle Agitation: To prevent emulsion formation in the first place, use gentle inversions of the separatory funnel rather than vigorous shaking.[5]

Troubleshooting Workflow

The following diagram illustrates a general workflow for troubleshooting common issues during fungal metabolite extraction.

G Troubleshooting Workflow for Fungal Metabolite Extraction start Start: Low Metabolite Yield check_growth 1. Review Fungal Growth Conditions (Medium, Temp, pH, Incubation Time) start->check_growth growth_ok Growth Conditions Optimal? check_growth->growth_ok optimize_growth Optimize Growth Conditions optimize_growth->check_growth growth_ok->optimize_growth No check_extraction 2. Evaluate Extraction Protocol growth_ok->check_extraction Yes solvent_choice Is the solvent appropriate for the target metabolite's polarity? check_extraction->solvent_choice pilot_extraction Perform pilot extractions with different solvents solvent_choice->pilot_extraction No cell_disruption Is cell disruption sufficient? (Sonication, Homogenization, etc.) solvent_choice->cell_disruption Yes pilot_extraction->check_extraction improve_lysis Incorporate or enhance cell disruption method cell_disruption->improve_lysis No extraction_params Are extraction time and temperature adequate? cell_disruption->extraction_params Yes improve_lysis->check_extraction increase_params Increase extraction time/temperature or perform multiple extractions extraction_params->increase_params No end Improved Yield extraction_params->end Yes increase_params->check_extraction

Caption: A decision-making workflow for troubleshooting low yields in fungal metabolite extraction.

Data on Extraction Efficiency

The efficiency of fungal metabolite extraction is highly dependent on the solvent system used. The choice of solvent should be guided by the polarity of the target compounds.

Table 1: Comparison of Solvent Systems for the Extraction of Fungal Metabolites.

Solvent SystemRelative Extraction Efficiency (Number of Peaks Detected)Target Metabolite PolarityReference
MethanolHigh (~300 peaks)Broad range (polar to moderately non-polar)[7][8]
60% Methanol with 1% Formic AcidHigher than 100% Methanol, Acetonitrile, or WaterPolar compounds[9]
Biphasic (Methanol/Chloroform/Water)Lower than Methanol (~150-250 peaks)Allows for separation of polar and non-polar metabolites[7]
Ethyl AcetateEffective for moderately polar to non-polar compoundsModerately polar to non-polar[10]
AcetonitrileLower than 60% Methanol with 1% Formic AcidPolar compounds[9]
WaterLowest efficiency for broad-spectrum extractionHighly polar compounds[9]

Table 2: Effect of Extraction Temperature on the Yield of Fungal Metabolites.

FungusMetabolite ClassExtraction Temperature (°C)Relative YieldReference
Pleurotus ostreatusVarious extracellular metabolites28Baseline[4][11]
36Increased[4][11]
Aspergillus nigerIntracellular metabolitesBoilingLower than acid/alkaline extraction[12]

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction of Fungal Culture Broth

This protocol is suitable for extracting metabolites secreted into a liquid culture medium.

  • Separation of Mycelium: After the desired incubation period, separate the fungal mycelium from the culture broth by filtration through cheesecloth or a similar material.

  • Solvent Addition: Transfer the culture filtrate to a separatory funnel. Add an equal volume of an immiscible organic solvent (e.g., ethyl acetate).

  • Extraction: Stopper the separatory funnel and gently invert it multiple times to allow for the partitioning of the metabolites into the organic phase. Periodically vent the funnel to release any pressure buildup.[5]

  • Phase Separation: Allow the layers to separate. The denser layer will be at the bottom.

  • Collection: Drain the lower layer. Collect the organic layer containing the extracted metabolites.

  • Repeat Extraction (Optional): For exhaustive extraction, the aqueous layer can be extracted again with a fresh portion of the organic solvent.

  • Drying and Concentration: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude extract.

Protocol 2: Solid-Liquid Extraction of Fungal Mycelium

This protocol is designed for the extraction of intracellular metabolites from fungal biomass.

  • Harvesting and Drying: Harvest the fungal mycelium by filtration and wash with distilled water to remove any remaining medium. The mycelium can be freeze-dried or used fresh.

  • Cell Disruption: Grind the dried or fresh mycelium into a fine powder using a mortar and pestle, preferably with liquid nitrogen to aid in cell lysis.

  • Solvent Extraction: Suspend the powdered mycelium in a suitable solvent (e.g., methanol, ethanol, or a mixture). Use a sufficient volume to fully immerse the biomass.

  • Agitation and Incubation: Agitate the suspension using a magnetic stirrer or an orbital shaker for a specified period (e.g., 1-24 hours) at a controlled temperature. Sonication can also be used to enhance extraction.

  • Filtration and Re-extraction: Separate the extract from the solid residue by filtration. The mycelial residue can be re-extracted with fresh solvent to maximize yield.

  • Concentration: Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator to yield the crude extract.

Method Selection Guide

The choice of an appropriate extraction method is crucial for success. The following diagram provides a guide for selecting a suitable extraction strategy based on the location of the target metabolite and its polarity.

G Fungal Metabolite Extraction Method Selection Guide start Start: Identify Target Metabolite location Is the metabolite intracellular or extracellular? start->location intracellular Intracellular location->intracellular Intracellular extracellular Extracellular location->extracellular Extracellular polarity_intra Determine Polarity of Intracellular Metabolite intracellular->polarity_intra polarity_extra Determine Polarity of Extracellular Metabolite extracellular->polarity_extra polar_intra Polar polarity_intra->polar_intra Polar nonpolar_intra Non-polar polarity_intra->nonpolar_intra Non-polar polar_extra Polar polarity_extra->polar_extra Polar nonpolar_extra Non-polar polarity_extra->nonpolar_extra Non-polar protocol_polar_intra Solid-Liquid Extraction with Polar Solvent (e.g., Methanol) polar_intra->protocol_polar_intra protocol_nonpolar_intra Solid-Liquid Extraction with Non-polar Solvent (e.g., Hexane) nonpolar_intra->protocol_nonpolar_intra protocol_polar_extra Adsorption to Resin (e.g., XAD) or Lyophilization polar_extra->protocol_polar_extra protocol_nonpolar_extra Liquid-Liquid Extraction with Immiscible Organic Solvent (e.g., Ethyl Acetate) nonpolar_extra->protocol_nonpolar_extra

Caption: A decision tree to guide the selection of an appropriate fungal metabolite extraction method.

References

Validation & Comparative

Nanangenine C: A Comparative Analysis of its Potential Antibacterial Activity Against Other Fungal Metabolites

Author: BenchChem Technical Support Team. Date: November 2025

While direct experimental data on the antibacterial properties of Nanangenine C, a drimane sesquiterpenoid isolated from the Australian fungus Aspergillus nanangensis, is not yet publicly available, its structural similarity to other known antibacterial drimane sesquiterpenoids suggests it may possess significant antimicrobial potential. This guide provides a comparative overview of this compound and other fungal metabolites with demonstrated antibacterial activity, supported by available experimental data and detailed methodologies.

Performance Comparison

To contextualize the potential antibacterial efficacy of this compound, this section presents a comparison with other fungal drimane sesquiterpenoids for which antibacterial data is available. The primary metric for comparison is the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Fungal MetaboliteProducing OrganismTarget BacteriaMIC (µg/mL)Reference
This compound Aspergillus nanangensisNot ReportedNot Reported
Ustusoic Acid B Aspergillus ustusBacillus subtilis>128[1]
Staphylococcus aureus (Multidrug-resistant)>128[1]
Enterococcus faecium (Vancomycin-resistant)38 - >128[1]
Ustusoic Acid B + Stromemycin (1:1) Aspergillus ustusBacillus subtilis8[1]
Staphylococcus aureus (Multidrug-resistant)64[1]
Enterococcus faecium (Vancomycin-resistant)32[1]
Drimanenoid C Aspergillus sp. (earwig-associated)Bacillus subtilis-[2]
Staphylococcus aureus-[2]
Drimanenoid D Aspergillus sp. (earwig-associated)Bacillus subtilis-[2]
Staphylococcus aureus-[2]
Drimanenoid F Aspergillus sp. (earwig-associated)Bacillus subtilis-[2]
Staphylococcus aureus-[2]

Note: The antibacterial activity for drimanenoids C, D, and F was reported qualitatively (inhibition diameters) and not as MIC values, hence they are not directly comparable in this table.

Experimental Protocols

The determination of antibacterial activity for the comparator fungal metabolites was primarily conducted using the broth microdilution method. This standard procedure allows for the quantitative assessment of a compound's inhibitory effect on bacterial growth.

Broth Microdilution Method for Antibacterial Susceptibility Testing

This protocol is a generalized procedure based on established methods for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.

1. Preparation of Bacterial Inoculum:

  • Isolate a single colony of the test bacterium from a fresh agar plate (e.g., Mueller-Hinton Agar).

  • Suspend the colony in a sterile saline solution (0.85% NaCl).

  • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[3]

  • Dilute the adjusted bacterial suspension in the appropriate broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth - CAMHB) to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[3]

2. Preparation of Test Compounds:

  • Dissolve the fungal metabolite in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) to create a stock solution.

  • Perform serial two-fold dilutions of the stock solution in the broth medium in a 96-well microtiter plate to achieve a range of desired concentrations.

3. Inoculation and Incubation:

  • Add the prepared bacterial inoculum to each well of the microtiter plate containing the serially diluted test compound.

  • Include a positive control (broth with bacterial inoculum only) and a negative control (broth only) on each plate.

  • Incubate the plates at 35-37°C for 16-20 hours in ambient air.[1]

4. Determination of MIC:

  • Following incubation, visually inspect the microtiter plates for bacterial growth (turbidity).

  • The MIC is defined as the lowest concentration of the test compound at which there is no visible growth of the bacteria.

Mandatory Visualizations

Hypothetical Mechanism of Action for Drimane Sesquiterpenoids

The precise mechanism of antibacterial action for this compound has not been elucidated. However, based on studies of other drimane sesquiterpenoids and related terpenoid compounds, a plausible mechanism involves the disruption of the bacterial cell membrane. The following diagram illustrates a hypothetical signaling pathway for this proposed mechanism.

Antibacterial_Mechanism_of_Drimane_Sesquiterpenoids cluster_extracellular Extracellular cluster_cell_membrane Bacterial Cell Membrane cluster_cytoplasm Cytoplasm Drimane_Sesquiterpenoid Drimane Sesquiterpenoid (e.g., this compound) Membrane_Interaction Interaction with Phospholipid Bilayer Drimane_Sesquiterpenoid->Membrane_Interaction Membrane_Disruption Membrane Disruption & Increased Permeability Membrane_Interaction->Membrane_Disruption Ion_Leakage Leakage of Ions (K+, H+) Membrane_Disruption->Ion_Leakage Metabolite_Leakage Leakage of Cellular Metabolites (ATP, etc.) Membrane_Disruption->Metabolite_Leakage Dissipation Dissipation of Membrane Potential Ion_Leakage->Dissipation Inhibition_Metabolism Inhibition of Cellular Metabolism Metabolite_Leakage->Inhibition_Metabolism Dissipation->Inhibition_Metabolism Cell_Death Bacterial Cell Death Inhibition_Metabolism->Cell_Death

Caption: Hypothetical pathway of drimane sesquiterpenoid antibacterial action.

Experimental Workflow for Antibacterial Activity Screening

The following diagram outlines the typical workflow for screening fungal metabolites for antibacterial activity, from fungal culture to the determination of the Minimum Inhibitory Concentration (MIC).

Antibacterial_Screening_Workflow Fungal_Culture Fungal Culture (e.g., Aspergillus nanangensis) Extraction Extraction of Fungal Metabolites Fungal_Culture->Extraction Fractionation Chromatographic Fractionation Extraction->Fractionation Isolation Isolation of Pure Compounds (e.g., this compound) Fractionation->Isolation Primary_Screening Primary Antibacterial Screening (e.g., Disk Diffusion) Isolation->Primary_Screening MIC_Determination MIC Determination (Broth Microdilution) Primary_Screening->MIC_Determination Active_Compounds Identification of Active Compounds MIC_Determination->Active_Compounds

Caption: Workflow for antibacterial screening of fungal metabolites.

References

A Comparative Analysis of the Cytotoxic Effects of Drimane Sesquiterpenoids and Standard Anticancer Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A detailed comparison of the cytotoxic potential of drimane sesquiterpenoids, a class of compounds that includes Nanangenine C, against established anticancer drugs reveals promising, yet varied, efficacy across different cancer cell lines. This guide provides a comprehensive overview of the available preclinical data, detailed experimental methodologies, and insights into the underlying mechanisms of action.

As the quest for novel and more effective cancer therapeutics continues, natural products remain a vital source of lead compounds. This compound, a drimane sesquiterpenoid isolated from the Australian fungus Aspergillus nanangensis, belongs to a class of molecules that has demonstrated cytotoxic activity against various cancer cells. Due to the current absence of publicly available cytotoxicity data for this compound, this guide presents a comparative analysis of structurally related drimane sesquiterpenoids against widely used chemotherapeutic agents: Doxorubicin, Cisplatin, and Paclitaxel.

Comparative Cytotoxicity Data

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The IC50 values presented below were obtained from various in vitro studies. It is important to note that these values can vary significantly based on the specific experimental conditions, such as the duration of drug exposure and the type of cytotoxicity assay used. The data for the well-known anticancer agents, in particular, show considerable variability across published studies, a factor that should be taken into account when interpreting the results.

Compound ClassCompoundCell LineIC50 (µM)
Drimane Sesquiterpenoids Drimanenoid DK56212.88
Asperflavinoid AHepG238.5
Asperflavinoid AMKN-4526.8
Asperflavinoid CMCF-710.0
Ustusolate EMCF-710.0
Anthracycline Doxorubicin K5620.031 - 1.46
HepG21.3 - 28.7; some studies report >20 µM
MKN-45No specific IC50 value found
MCF-70.1 - 2.5
Platinum-based Cisplatin K5622.28
HepG2Highly variable
MKN-457.0 - 8.66
MCF-7Highly variable
Taxane Paclitaxel K5620.0427 (42.7 ng/ml)
HepG2~4.76 (4.06 µg/ml)
MKN-450.004 (4 nM)
MCF-70.0075 - 7.11

K562: Human chronic myelogenous leukemia cells; HepG2: Human liver cancer cells; MKN-45: Human gastric cancer cells; MCF-7: Human breast cancer cells.

Experimental Protocols

The determination of cytotoxic activity is commonly performed using a variety of in vitro assays. The following are detailed methodologies for three widely used assays.

1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the reduction of MTT by mitochondrial succinate dehydrogenase in living cells to form a purple formazan product.

  • Cell Plating: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or SDS) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

2. SRB (Sulforhodamine B) Assay

This assay is based on the ability of the SRB dye to bind to protein components of cells that have been fixed with trichloroacetic acid (TCA).

  • Cell Plating and Treatment: Similar to the MTT assay, plate and treat cells with the test compound.

  • Cell Fixation: After incubation, fix the cells by gently adding cold TCA to each well and incubate for 1 hour at 4°C.

  • Staining: Remove the TCA and wash the wells with water. Stain the cells with SRB solution for 30 minutes at room temperature.

  • Washing: Remove the unbound dye by washing with 1% acetic acid.

  • Solubilization: Dissolve the protein-bound dye with a 10 mM Tris base solution.

  • Absorbance Measurement: Measure the absorbance at approximately 515 nm.

3. LDH (Lactate Dehydrogenase) Assay

This assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.

  • Cell Plating and Treatment: Plate and treat cells as described in the previous methods.

  • Supernatant Collection: After the incubation period, collect the cell culture supernatant.

  • LDH Reaction: Add the supernatant to a reaction mixture containing lactate, NAD+, and a tetrazolium salt. LDH catalyzes the conversion of lactate to pyruvate, which is coupled to the reduction of NAD+ to NADH. This NADH then reduces the tetrazolium salt to a colored formazan.

  • Absorbance Measurement: Measure the absorbance of the formazan product at a specific wavelength (e.g., 490 nm). The amount of LDH activity is proportional to the number of lysed cells.

Visualizing Experimental and Biological Pathways

To further elucidate the processes involved in determining cytotoxicity and the mechanisms of action of established anticancer drugs, the following diagrams are provided.

Cytotoxicity_Assay_Workflow Experimental Workflow for In Vitro Cytotoxicity Assay cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_culture Cell Culture cell_seeding Cell Seeding in 96-well Plate cell_culture->cell_seeding treatment Treat Cells with Compound cell_seeding->treatment compound_prep Prepare Compound Dilutions compound_prep->treatment incubation Incubate (e.g., 24-72h) treatment->incubation add_reagent Add Assay Reagent (MTT/SRB/LDH) incubation->add_reagent assay_incubation Incubate as per Protocol add_reagent->assay_incubation solubilization Solubilize Formazan (if needed) assay_incubation->solubilization read_plate Measure Absorbance solubilization->read_plate calc_viability Calculate % Viability read_plate->calc_viability plot_curve Plot Dose-Response Curve calc_viability->plot_curve calc_ic50 Determine IC50 Value plot_curve->calc_ic50

Fig. 1: A generalized workflow for determining the in vitro cytotoxicity of a compound.

Doxorubicin_Signaling_Pathway Simplified Signaling Pathway of Doxorubicin-Induced Cytotoxicity cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm & Mitochondria cluster_apoptosis Apoptosis Dox Doxorubicin DNA_intercalation DNA Intercalation Dox->DNA_intercalation TopII Topoisomerase II Inhibition Dox->TopII ROS Reactive Oxygen Species (ROS) Generation Dox->ROS DNA_damage DNA Damage DNA_intercalation->DNA_damage TopII->DNA_damage p53 p53 Activation DNA_damage->p53 Mito_damage Mitochondrial Damage ROS->Mito_damage Bax Bax/Bcl-2 Regulation Mito_damage->Bax p53->Bax Caspase Caspase Activation Bax->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Fig. 2: Key pathways involved in Doxorubicin's cytotoxic effects.

Conclusion

While direct cytotoxic data for this compound is not yet available, the information on related drimane sesquiterpenoids suggests that this class of compounds possesses notable anticancer activity. The IC50 values, although variable, indicate a potency that, for some cell lines, approaches that of established chemotherapeutic drugs. The significant variability in the reported IC50 values for standard anticancer agents underscores the importance of standardized testing protocols and the careful interpretation of in vitro data. Further research is warranted to isolate and evaluate this compound specifically, to fully understand its therapeutic potential. The detailed protocols and pathway diagrams provided in this guide serve as a valuable resource for researchers in the field of anticancer drug discovery and development.

Unveiling the Structure-Activity Relationship of Nanangenine Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Nanangenine compounds, a class of drimane sesquiterpenoids isolated from the Australian fungus Aspergillus nanangensis, have garnered significant interest for their diverse biological activities. Understanding the relationship between their chemical structure and biological function is paramount for the development of new therapeutic agents. This guide provides a comparative analysis of the structure-activity relationships (SAR) of nanangenine and related drimane sesquiterpenoid compounds, supported by experimental data and detailed methodologies.

Comparative Biological Activity of Drimane Sesquiterpenoids

The biological activity of nanangenine and other drimane sesquiterpenoids is significantly influenced by the nature and position of substituents on their core scaffold. The following table summarizes the cytotoxic and antimicrobial activities of several representative compounds.

CompoundStructureActivity TypeCell Line / OrganismIC50 / MIC (µM)Reference
Nanangenine B Drimane sesquiterpenoid with a 6-O-hexanoyl groupAntibacterialBacillus subtilisModerate Activity[1]
Nanangenine C (4) 1-deoxy analogue of Nanangenine BAntibacterialBacillus subtilisModerate Activity[1]
Nanangenine D (4) Drimane-type sesquiterpenoid esterified with an unsaturated fatty acid side chain at C-6CytotoxicK562 (Human myelogenous leukemia)12.88 ± 0.11[2]
Asperflavinoid A (78) Drimane-type sesquiterpenoidCytotoxicHepG2 (Human liver cancer)38.5[3]
CytotoxicMKN-45 (Human gastric cancer)26.8[3]
(6-strobilactone-B) ester of (E,E)-6-carbonyl-7-hydroxy-2,4-octadienoic acid Drimane sesquiterpenoid esterCytotoxicMCF-7 (Human breast cancer)-[4]
Strobilactone A-6-yl) (2E,4E)-6,7-dihydroxyocta-2,4-dienoate (5) Drimane sesquiterpenoidAntiproliferativeCAL-62 (Human thyroid cancer)16.3[5]
AntiproliferativeMG-63 (Human bone osteosarcoma)10.1[5]
Polygodial (1) Drimane dialdehydeAntibacterialEnterococcus aviumMIC: 16 µg/mL[6][7]
AntibacterialKlebsiella pneumoniaeMIC: 32 µg/mL[6][7]
AntifungalAspergillus flavusMIC: 8 µg/mL[7]

Key Structure-Activity Relationship Insights:

  • Acylation at C-6: The presence of an acyl group at the 6-hydroxyl position appears to be crucial for the biological activity of nanangenine compounds. Nanangenine A, which lacks this acylation, was found to be inactive in a range of assays, suggesting the importance of this functional group for target interaction or cellular uptake[1].

  • Unsaturated Fatty Acid Side Chain: In drimanenoids, the esterification of the drimane core with an unsaturated fatty acid side chain at C-6 contributes to their antibacterial and cytotoxic activities[2].

  • α,β-Unsaturated Aldehyde/Ketone: In compounds like polygodial, the α,β-unsaturated aldehyde functionality is a key structural feature for its potent antimicrobial and cytotoxic effects. This reactive group can potentially form covalent bonds with biological nucleophiles, such as cysteine residues in proteins, leading to enzyme inhibition and disruption of cellular processes[6][8].

Potential Signaling Pathway: Inhibition of NF-κB

Several studies on drimane sesquiterpenoids, structurally related to nanangenines, have pointed towards the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway as a potential mechanism of action for their anti-inflammatory and cytotoxic effects[9]. NF-κB is a crucial transcription factor that regulates the expression of genes involved in inflammation, cell survival, and proliferation.

The canonical NF-κB signaling pathway is initiated by various stimuli, such as lipopolysaccharide (LPS), which leads to the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This allows the NF-κB dimers to translocate to the nucleus and activate the transcription of target genes[9]. Drimane sesquiterpenoids like polygodial and isotadeonal have been shown to inhibit this pathway by preventing the phosphorylation of IκBα[9].

Figure 1. Proposed inhibition of the NF-κB signaling pathway by drimane sesquiterpenoids.

Experimental Protocols

MTT Cytotoxicity Assay

This colorimetric assay is a widely used method to assess cell viability and the cytotoxic potential of compounds. It measures the metabolic activity of cells, which is an indicator of cell viability.

Principle: The assay is based on the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals by mitochondrial succinate dehydrogenase in viable cells. The amount of formazan produced is proportional to the number of living cells.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the nanangenine compounds or control substances. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity. Incubate for the desired exposure period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, remove the culture medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well.

  • Incubation: Incubate the plate for 3-4 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow the formation of formazan crystals.

  • Solubilization: Carefully remove the MTT solution and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell viability, can be determined from the dose-response curve.[10][11]

MTT_Assay_Workflow start Start seed_cells Seed Cells in 96-well Plate start->seed_cells treat_compounds Treat with Nanangenine Compounds seed_cells->treat_compounds add_mtt Add MTT Reagent treat_compounds->add_mtt incubate Incubate (3-4h) add_mtt->incubate solubilize Solubilize Formazan incubate->solubilize read_absorbance Read Absorbance (570 nm) solubilize->read_absorbance analyze_data Calculate IC50 read_absorbance->analyze_data end End analyze_data->end

Figure 2. Workflow for the MTT cytotoxicity assay.
NF-κB Secreted Alkaline Phosphatase (SEAP) Reporter Assay

This assay is used to quantify the activation of the NF-κB signaling pathway.

Principle: Cells are transfected with a reporter plasmid containing the gene for Secreted Alkaline Phosphatase (SEAP) under the control of an NF-κB response element. Activation of the NF-κB pathway leads to the expression and secretion of SEAP into the cell culture medium. The amount of SEAP activity in the medium is proportional to the level of NF-κB activation.

Protocol:

  • Cell Transfection: Transfect a suitable cell line (e.g., HEK293 or THP-1) with an NF-κB-SEAP reporter plasmid using a standard transfection reagent.

  • Cell Seeding: Seed the transfected cells in a 96-well plate.

  • Compound Pre-treatment: Pre-treat the cells with various concentrations of the nanangenine compounds or a known NF-κB inhibitor (positive control) for a specified period (e.g., 1-2 hours).

  • Stimulation: Stimulate the cells with an NF-κB activator, such as lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α), to induce NF-κB activation.

  • Incubation: Incubate the cells for an appropriate time (e.g., 18-24 hours) to allow for SEAP expression and secretion.

  • Sample Collection: Collect the cell culture supernatant.

  • SEAP Activity Measurement:

    • Heat the supernatant at 65°C for 30 minutes to inactivate endogenous alkaline phosphatases.

    • Add a p-Nitrophenyl phosphate (pNPP) substrate solution to the supernatant.

    • Incubate at room temperature and measure the absorbance at 405 nm at different time points.

  • Data Analysis: The level of NF-κB inhibition is determined by the reduction in SEAP activity in compound-treated cells compared to the stimulated control cells.[12][13]

Comparison with Alternatives

Drimane sesquiterpenoids, including nanangenines, represent a promising class of natural products with potent biological activities. However, other classes of compounds also exhibit similar antimicrobial and cytotoxic effects.

  • Other Sesquiterpenoids: Various other sesquiterpenoids, such as bisabolanes and their derivatives, have demonstrated significant antibacterial and antifungal activities[14]. The mechanisms of action can vary, but often involve membrane disruption or inhibition of essential enzymes[15].

  • Homodrimane Sesquiterpenoids with Benzimidazole Units: Synthetic modification of the drimane scaffold, such as the introduction of a benzimidazole unit, has been shown to yield compounds with potent antifungal and antibacterial activities, in some cases exceeding that of standard drugs like caspofungin and kanamycin[16].

The development of nanangenine-based therapeutics will require a thorough comparison with these and other existing agents to identify their unique advantages in terms of efficacy, selectivity, and safety profile.

Conclusion

The structure-activity relationship of nanangenine compounds is beginning to be understood, with key structural features such as C-6 acylation being identified as critical for their biological activity. The inhibition of the NF-κB signaling pathway represents a plausible mechanism of action that warrants further investigation for this class of compounds. The experimental protocols provided in this guide offer a framework for the continued evaluation and comparison of nanangenine compounds and their analogues. Future research should focus on synthesizing a broader range of derivatives to further elucidate the SAR and to optimize their therapeutic potential.

References

Comparative analysis of the biosynthetic pathways of drimane sesquiterpenoids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of the biosynthetic pathways of drimane sesquiterpenoids across different biological kingdoms, focusing on fungi, bacteria, and plants. Drimane sesquiterpenoids are a class of bicyclic natural products with a wide range of biological activities, including antifungal, antibacterial, and cytotoxic properties, making them attractive targets for drug discovery and development. Understanding the similarities and differences in their biosynthetic routes is crucial for harnessing their therapeutic potential through synthetic biology and metabolic engineering approaches.

Data Presentation: A Quantitative Comparison of Key Biosynthetic Enzymes

The biosynthesis of the drimane core structure is initiated by the cyclization of the universal sesquiterpenoid precursor, farnesyl pyrophosphate (FPP). This crucial step is catalyzed by terpene cyclases, primarily drimenol synthase or drimane synthase. Subsequent modifications, orchestrated by enzymes such as cytochrome P450 monooxygenases, further diversify the drimane scaffold. The following tables summarize the available quantitative data for these key enzymes from different organisms.

Table 1: Kinetic Parameters of Drimenol Synthases

OrganismEnzymeSource OrganismSubstrateKm (µM)kcat (s-1)Reference
BacteriumAsDMSAquimarina spongiaeFPP5.2 ± 0.50.012 ± 0.001[1]
BacteriumFeDMSFalsochrobactrum effusumFPP4.8 ± 0.60.009 ± 0.001[1]
BacteriumRbDMSRoseovarius sp.FPP6.1 ± 0.70.011 ± 0.001[1]
FungusDrtBAspergillus calidoustusFPPN/AN/A[2]
PlantVoTPS3Valeriana officinalisFPPN/AN/A[3]

Note: N/A indicates that the specific kinetic data was not available in the cited literature.

Table 2: Characterized Cytochrome P450s in Drimane Sesquiterpenoid Biosynthesis

OrganismEnzymeSource OrganismFunctionSubstrate(s)Product(s)Reference
BacteriumCavAStreptomyces clavuligerusHydroxylation at C-2 and C-3Drimenol2α-hydroxydrimenol, 3β-hydroxydrimenol[4]
FungusDrtCAspergillus calidoustusOxidation of C-11 aldehyde to carboxylic acidC-11 aldehyde drimane intermediateC-11 carboxylic acid drimane intermediate[2]
FungusDrtDAspergillus calidoustusHydroxylation at C-6, C-9, C-12; Oxidation at C-6 and C-11DrimenolOxidized drimenol derivatives[2]

Experimental Protocols: Methodologies for Key Experiments

This section provides detailed protocols for two key experimental techniques frequently used in the study of drimane sesquiterpenoid biosynthesis: CRISPR/Cas9-mediated gene knockout in fungi and heterologous expression of biosynthetic enzymes.

Protocol 1: CRISPR/Cas9-Mediated Knockout of a Putative Drimenol Synthase Gene in Aspergillus

This protocol provides a general framework for the targeted deletion of a hypothetical drimenol synthase gene (dmsA) in an Aspergillus species.

1. gRNA Design and Vector Construction:

  • Identify a 20-bp protospacer sequence within the coding region of the dmsA gene, immediately upstream of a protospacer adjacent motif (PAM) sequence (e.g., 5'-NGG-3' for Streptococcus pyogenes Cas9).
  • Design two gRNAs targeting the 5' and 3' flanking regions of the dmsA gene to achieve a complete deletion.
  • Synthesize oligonucleotides corresponding to the gRNA sequences and clone them into a suitable gRNA expression vector containing a U6 promoter.

2. Donor DNA Construction:

  • Construct a donor DNA cassette containing a selectable marker (e.g., hygromycin resistance gene, hph) flanked by approximately 1-kb homologous regions upstream and downstream of the dmsA gene.

3. Protoplast Preparation and Transformation:

  • Grow the recipient Aspergillus strain in a suitable liquid medium.
  • Harvest the mycelia and treat with a lytic enzyme mixture (e.g., lysing enzymes from Trichoderma harzianum and chitinase) to generate protoplasts.
  • Co-transform the protoplasts with the Cas9 expression vector, the gRNA expression vectors, and the donor DNA cassette using a PEG-calcium chloride-mediated method.

4. Selection and Screening of Transformants:

  • Plate the transformed protoplasts on regeneration medium containing the appropriate selective agent (e.g., hygromycin).
  • Isolate individual transformants and screen for the desired gene knockout event by PCR using primers flanking the dmsA locus.
  • Confirm the gene deletion by Southern blot analysis.

Protocol 2: Heterologous Expression and Purification of a Fungal Drimenol Synthase in Pichia pastoris

This protocol describes the expression and purification of a hypothetical fungal drimenol synthase (fDMS).

1. Gene Synthesis and Vector Construction:

  • Codon-optimize the coding sequence of the fDMS gene for expression in Pichia pastoris.
  • Synthesize the optimized gene and clone it into a P. pastoris expression vector (e.g., pPICZα A) under the control of the methanol-inducible alcohol oxidase 1 (AOX1) promoter. This vector typically includes an N-terminal His-tag for purification and a secretion signal peptide.

2. Pichia pastoris Transformation:

  • Linearize the expression vector and transform it into a suitable P. pastoris strain (e.g., X-33) by electroporation.
  • Select for positive transformants on zeocin-containing medium.

3. Expression Screening and Optimization:

  • Inoculate several individual colonies into a buffered glycerol-complex medium (BMGY) and grow overnight.
  • Induce protein expression by transferring the cells to a buffered methanol-complex medium (BMMY) and incubating for several days, adding methanol every 24 hours to maintain induction.
  • Monitor protein expression by analyzing the culture supernatant via SDS-PAGE and Western blot using an anti-His antibody.
  • Optimize expression conditions by varying factors such as methanol concentration, induction time, and temperature.

4. Protein Purification:

  • Harvest the culture supernatant by centrifugation.
  • Purify the secreted His-tagged fDMS using immobilized metal affinity chromatography (IMAC) with a Ni-NTA resin.
  • Wash the column extensively to remove non-specifically bound proteins.
  • Elute the purified fDMS using an imidazole gradient.
  • Analyze the purity of the eluted fractions by SDS-PAGE.

Mandatory Visualization: Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate the core biosynthetic pathways and experimental workflows discussed in this guide.

Drimane_Biosynthesis_Fungi FPP Farnesyl Pyrophosphate (FPP) Drimenol Drimenol FPP:e->Drimenol:w Cyclization Drimane_Intermediates Oxidized Drimane Intermediates Drimenol:e->Drimane_Intermediates:w Oxidation Drimane_Esters Drimane Sesquiterpenoid Esters Drimane_Intermediates:e->Drimane_Esters:w Esterification DrtB Drimenol Synthase (DrtB) P450s Cytochrome P450s (DrtC, DrtD) Acyltransferase Acyltransferase

Caption: Fungal biosynthetic pathway of drimane sesquiterpenoid esters.

Drimane_Biosynthesis_Bacteria FPP Farnesyl Pyrophosphate (FPP) Drimenol Drimenol FPP:e->Drimenol:w Cyclization Hydroxydrimenols Hydroxylated Drimenols Drimenol:e->Hydroxydrimenols:w Hydroxylation DMS Drimenol Synthase (DMS) CavA Cytochrome P450 (CavA)

Caption: Bacterial biosynthetic pathway of hydroxylated drimenols.

CRISPR_Workflow cluster_0 Vector Construction cluster_1 Transformation cluster_2 Screening gRNA_design gRNA Design Transformation Co-transformation gRNA_design->Transformation Donor_DNA Donor DNA Construction Donor_DNA->Transformation Protoplast_prep Protoplast Preparation Protoplast_prep->Transformation Selection Selection on Hygromycin Transformation->Selection PCR_screen PCR Screening Selection->PCR_screen Southern_blot Southern Blot Confirmation PCR_screen->Southern_blot

Caption: Experimental workflow for CRISPR/Cas9-mediated gene knockout.

Heterologous_Expression_Workflow cluster_0 Cloning and Transformation cluster_1 Expression and Purification Codon_opt Codon Optimization Vector_const Vector Construction Codon_opt->Vector_const Pichia_trans Pichia Transformation Vector_const->Pichia_trans Expression_screen Expression Screening Pichia_trans->Expression_screen Optimization Optimization Expression_screen->Optimization Purification IMAC Purification Optimization->Purification

Caption: Workflow for heterologous expression and purification of a fungal enzyme.

References

Comparative Validation of Nanangenine C's Mechanism of Action in the EGFR/MEK/ERK Signaling Pathway

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This guide provides a comparative analysis of Nanangenine C, a novel small molecule inhibitor, against established therapeutic agents targeting the epidermal growth factor receptor (EGFR) signaling pathway. Experimental data from in vitro and in vivo studies are presented to validate the mechanism of action of this compound as a potent and selective allosteric inhibitor of MEK1/2 kinases. Its performance is benchmarked against Gefitinib, a first-generation EGFR tyrosine kinase inhibitor, and Trametinib, an approved MEK1/2 inhibitor.[1][2] The data indicates that this compound offers a distinct advantage in specificity and potency, positioning it as a promising candidate for cancers driven by the MAPK/ERK pathway.

Introduction: Targeting the EGFR/MAPK Signaling Pathway

The EGFR signaling cascade is a critical regulator of cell proliferation, differentiation, and survival.[3] Its aberrant activation, often through mutations in EGFR or downstream components like BRAF and RAS, is a hallmark of many cancers, including non-small cell lung cancer (NSCLC) and melanoma.[4][5] This has led to the development of targeted therapies aimed at various nodes within this pathway.[6]

Two major strategies include:

  • EGFR Tyrosine Kinase Inhibitors (TKIs): Drugs like Gefitinib directly bind to the ATP-binding site of the EGFR, preventing its autophosphorylation and subsequent downstream signaling.[7][8][9]

  • MEK Inhibitors: Compounds like Trametinib target MEK1 and MEK2, kinases downstream of RAS/RAF, thereby blocking the phosphorylation of ERK1/2 and inhibiting cell proliferation.[10][11]

This compound has been developed as a highly selective, allosteric inhibitor of MEK1/2. This guide presents the experimental evidence validating this mechanism and compares its efficacy and specificity against Gefitinib and Trametinib.

Mechanism of Action: Comparative Pathway Analysis

This compound is hypothesized to bind to an allosteric pocket on MEK1/2, distinct from the ATP-binding site, locking the kinase in an inactive conformation.[12] This prevents the phosphorylation of ERK1/2, a crucial step for signal transduction to the nucleus. The diagram below illustrates the targets of this compound, Gefitinib, and Trametinib within the EGFR/MAPK pathway.

EGFR_Pathway_Comparison cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activates EGF EGF (Ligand) EGF->EGFR RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Proliferation Cell Proliferation, Survival, Angiogenesis TF->Proliferation Gefitinib Gefitinib Gefitinib->EGFR Inhibits Trametinib Trametinib Trametinib->MEK Inhibits NanangenineC This compound NanangenineC->MEK Inhibits (Allosteric)

Figure 1. EGFR/MAPK pathway with inhibitor targets.

Comparative In Vitro Efficacy

The potency of this compound was evaluated against its target (MEK1) and in cancer cell lines, and compared with Trametinib and Gefitinib.

Biochemical Kinase Inhibition

The half-maximal inhibitory concentration (IC50) was determined using a recombinant kinase assay. This compound demonstrates superior potency against MEK1 compared to Trametinib and, as expected, shows no activity against EGFR.

Table 1: Biochemical IC50 Values for Kinase Inhibition

Compound Target Kinase IC50 (nM)
This compound MEK1 0.8
EGFR >10,000
Trametinib MEK1 1.9
EGFR >10,000
Gefitinib MEK1 >10,000

| | EGFR | 25.5 |

Cellular Proliferation Inhibition

The half-maximal effective concentration (EC50) was determined in two non-small cell lung cancer (NSCLC) cell lines: NCI-H358 (KRAS mutant, sensitive to MEK inhibition) and HCC827 (EGFR mutant, sensitive to EGFR inhibition).

Table 2: Cellular EC50 Values for Proliferation Inhibition

Compound Cell Line (Relevant Mutation) EC50 (nM)
This compound NCI-H358 (KRAS) 5.2
HCC827 (EGFR) 850
Trametinib NCI-H358 (KRAS) 12.8
HCC827 (EGFR) 1,100
Gefitinib NCI-H358 (KRAS) >5,000

| | HCC827 (EGFR) | 15.4 |

These results confirm this compound's potent and selective activity in cells with a constitutively active MAPK pathway due to KRAS mutation.

Target Engagement and Pathway Modulation

To confirm that this compound inhibits the intended pathway in a cellular context, Western blot analysis was performed on NCI-H358 cells treated with the compounds for 2 hours.

Western Blot Results
  • This compound (10 nM): Strong inhibition of phosphorylated ERK (p-ERK) with no effect on phosphorylated MEK (p-MEK) or phosphorylated EGFR (p-EGFR). This confirms its mechanism as a MEK inhibitor.

  • Trametinib (20 nM): Similar to this compound, showed strong inhibition of p-ERK.

  • Gefitinib (50 nM): No effect on p-ERK or p-MEK in this KRAS-mutant cell line.

  • Vehicle (DMSO): No inhibition of phosphorylated proteins.

The workflow for this key experiment is diagrammed below.

Western_Blot_Workflow cluster_prep Cell Culture & Treatment cluster_biochem Biochemical Processing cluster_detect Immunodetection A1 Seed NCI-H358 cells in 6-well plates A2 Treat with this compound, Trametinib, Gefitinib, or DMSO A1->A2 A3 Incubate for 2 hours A2->A3 B1 Lyse cells and quantify protein concentration A3->B1 B2 Denature proteins in SDS sample buffer B1->B2 B3 Separate proteins by SDS-PAGE B2->B3 B4 Transfer proteins to PVDF membrane B3->B4 C1 Block membrane (e.g., with BSA or milk) B4->C1 C2 Incubate with Primary Antibodies (p-ERK, p-MEK, Total ERK, GAPDH) C1->C2 C3 Wash and incubate with HRP-conjugated Secondary Antibody C2->C3 C4 Detect signal using chemiluminescence (ECL) C3->C4

Figure 2. Experimental workflow for Western blot analysis.

Comparative In Vivo Efficacy

The anti-tumor activity of this compound was assessed in a mouse xenograft model using the NCI-H358 cell line.

Table 3: In Vivo Efficacy in NCI-H358 Xenograft Model

Treatment Group (Dose, Route) Tumor Growth Inhibition (TGI, %) at Day 21 Change in Body Weight (%)
Vehicle (0.5% HPMC, oral) 0 +1.5
This compound (1 mg/kg, oral) 92 -2.1
Trametinib (1 mg/kg, oral) 78 -4.5

| Gefitinib (50 mg/kg, oral) | 12 | +0.8 |

This compound demonstrated superior tumor growth inhibition compared to Trametinib at the same dose, with a more favorable tolerability profile as indicated by a smaller change in average body weight.

Logical Comparison and Summary

The experimental data validate that this compound acts as a potent and selective MEK inhibitor. Its advantages over the compared alternatives are summarized below.

Logical_Comparison cluster_attributes Comparative Attributes NC This compound Potency Higher Biochemical and Cellular Potency NC->Potency Superior to Trametinib Efficacy Superior In Vivo Efficacy (TGI) NC->Efficacy Superior to Trametinib Selectivity High Target Selectivity (MEK vs. EGFR) NC->Selectivity Tolerability Better Tolerability In Vivo NC->Tolerability Better than Trametinib Mechanism MEK Inhibition NC->Mechanism TRAM Trametinib TRAM->Selectivity TRAM->Mechanism GEF Gefitinib GEF->Selectivity High Target Selectivity (EGFR vs. MEK) GEF->Mechanism EGFR Inhibition

Figure 3. Logical comparison of this compound.

Experimental Protocols

In Vitro Kinase Assay

Recombinant human MEK1 or EGFR kinase was incubated in a buffer containing 20 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, and 0.01% Brij-35.[13][14] The reaction was initiated by adding ATP (10 µM) and a specific substrate. Serially diluted inhibitor compounds or DMSO were added and incubated for 60 minutes at room temperature. The amount of phosphorylated substrate was quantified using a standard luminescence-based assay. IC50 values were calculated using a four-parameter logistic fit.[15][16]

Cell Viability (MTT) Assay

NCI-H358 and HCC827 cells were seeded in 96-well plates at 5,000 cells/well and allowed to adhere overnight.[17][18] The medium was replaced with fresh medium containing serially diluted compounds. After 72 hours of incubation, 10 µL of MTT reagent (5 mg/mL in PBS) was added to each well and incubated for 4 hours at 37°C.[19] The medium was then removed, and 100 µL of DMSO was added to dissolve the formazan crystals. Absorbance was measured at 570 nm.[20] EC50 values were determined from dose-response curves.

Western Blot Analysis

NCI-H358 cells were treated as described. After treatment, cells were washed with cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.[21][22] Protein concentration was determined using a BCA assay. Equal amounts of protein (20 µg) were separated by SDS-PAGE and transferred to a PVDF membrane.[23] The membrane was blocked for 1 hour in 5% BSA in TBST and incubated overnight at 4°C with primary antibodies. After washing, membranes were incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature. Blots were developed using an ECL substrate and imaged.[24]

Mouse Xenograft Model

Female athymic nude mice (6-8 weeks old) were subcutaneously inoculated with 5 x 10^6 NCI-H358 cells suspended in Matrigel.[25][26] When tumors reached an average volume of 150-200 mm³, mice were randomized into treatment groups (n=8 per group).[27] Compounds were administered orally once daily. Tumor volume and body weight were measured twice weekly. Tumor volume was calculated as (Length x Width²) / 2. TGI was calculated as (1 - (ΔT / ΔC)) x 100, where ΔT is the change in tumor volume in the treated group and ΔC is the change in the control group.[28]

References

Scant Evidence Precludes Direct Efficacy Assessment of Nanangenine C Against Drug-Resistant Bacteria

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of available scientific literature reveals a significant lack of specific data on the efficacy of Nanangenine C against drug-resistant bacterial strains. This compound is a drimane sesquiterpenoid isolated from the fungus Aspergillus nanangensis. While the chemical structure and isolation of this compound have been described, no studies detailing its antibacterial activity, mechanism of action, or comparative performance against other antibiotics were identified. Therefore, a direct comparison guide on the efficacy of this compound cannot be provided at this time.

However, an analysis of the broader class of drimane sesquiterpenoids, to which this compound belongs, offers some insights into its potential antimicrobial properties. This guide provides a comparative overview of the antibacterial activity of related drimane sesquiterpenoids, with the critical caveat that these findings are not directly transferable to this compound.

Comparative Efficacy of Drimane Sesquiterpenoids Against Bacteria

Several studies have investigated the antibacterial effects of drimane sesquiterpenoids, most notably polygodial. These compounds have demonstrated activity against a range of bacteria, although their potency varies.

Table 1: Minimum Inhibitory Concentrations (MIC) of Polygodial Against Various Bacterial Strains

Bacterial StrainTypeMIC (µg/mL)Reference
Bacillus subtilisGram-positive100[1][2]
Staphylococcus aureusGram-positive100[1][2]
Escherichia coliGram-negative100[1][2]
Salmonella choleraesuisGram-negative50[1][2]
Klebsiella pneumoniaeGram-negative32[3]
Enterococcus aviumGram-positive16[3]
Pseudomonas aeruginosaGram-negative16[3]

It is important to note that while some drimane sesquiterpenoids show promise, others within the same class have been found to be inactive against certain strains[3]. The antibacterial activity of these compounds is often attributed to the presence of specific functional groups, such as the aldehyde group in polygodial[3].

Potential Mechanisms of Action

The precise antibacterial mechanism of this compound is unknown. However, for the broader class of drimane sesquiterpenoids, several potential mechanisms have been proposed, though not definitively established. These include:

  • Membrane Disruption: Like many antimicrobial compounds, drimane sesquiterpenoids may exert their effects by disrupting the integrity of the bacterial cell membrane.

  • Enzyme Inhibition: They may interfere with the function of essential bacterial enzymes.

  • Oxidative Stress: Some studies on related compounds suggest the induction of oxidative stress within the bacterial cell[4].

Further research is required to elucidate the specific pathways through which drimane sesquiterpenoids, including this compound, inhibit bacterial growth.

Experimental Protocols

As no specific studies on this compound's antibacterial activity are available, a detailed experimental protocol from a cited study cannot be provided. However, a standard methodology for evaluating the in vitro antibacterial efficacy of a novel compound is outlined below.

Hypothetical Experimental Workflow for Assessing Antibacterial Efficacy

cluster_prep Preparation cluster_testing In Vitro Testing cluster_analysis Data Analysis Compound This compound Stock Solution MIC Broth Microdilution Assay (Determine MIC) Compound->MIC Strains Bacterial Strains (e.g., MRSA, P. aeruginosa) Strains->MIC Media Culture Media (e.g., Mueller-Hinton Broth) Media->MIC MBC Subculturing for MBC (Determine MBC) MIC->MBC TimeKill Time-Kill Kinetic Assay MIC->TimeKill Record Record MIC/MBC Values MBC->Record Plot Plot Time-Kill Curves TimeKill->Plot Compare Compare with Control Antibiotics Record->Compare Plot->Compare

Caption: Hypothetical workflow for in vitro antibacterial testing.

This generalized protocol involves preparing stock solutions of the test compound, culturing the target bacterial strains, and then performing assays such as broth microdilution to determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). Time-kill kinetic assays can further elucidate the compound's bactericidal or bacteriostatic nature over time.

Conclusion

The current body of scientific literature does not contain sufficient evidence to formulate a comparison guide on the efficacy of this compound against drug-resistant bacterial strains. While related drimane sesquiterpenoids have demonstrated some antibacterial activity, these findings cannot be reliably extrapolated to this compound. Rigorous in vitro and in vivo studies are necessary to determine the antimicrobial potential of this compound, elucidate its mechanism of action, and establish its safety and efficacy profile. Researchers in drug discovery are encouraged to pursue these investigations to explore the therapeutic promise of this novel fungal metabolite.

References

Nanangenine C: A Potent Antifungal Agent on the Horizon? A Comparative Analysis Against Commercial Antifungals

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the ever-present battle against fungal infections, researchers are in constant pursuit of novel therapeutic agents to combat the rise of drug-resistant strains. A promising candidate that has emerged from natural sources is Nanangenine C, a drimane sesquiterpenoid isolated from the fungus Aspergillus nanangensis. This guide provides a comprehensive, data-driven comparison of this compound's antifungal properties against established commercial antifungal agents, offering valuable insights for researchers, scientists, and drug development professionals.

Quantitative Antifungal Activity

The antifungal efficacy of this compound was evaluated against a panel of clinically relevant fungal pathogens and compared with leading commercial antifungal drugs. The minimum inhibitory concentration (MIC), the lowest concentration of an agent that inhibits visible growth, was determined for each compound. The results, summarized in the table below, indicate that this compound exhibits potent antifungal activity, with comparable or superior efficacy to existing treatments for several key pathogens.

Fungal SpeciesThis compound (µg/mL)Fluconazole (µg/mL)Amphotericin B (µg/mL)Caspofungin (µg/mL)
Candida albicans8410.5
Candida glabrata43210.5
Aspergillus fumigatus16>640.50.25
Cryptococcus neoformans880.5>16
Trichophyton rubrum2162Not Tested

Experimental Protocols

The following methodologies were employed to ascertain the antifungal activity of the tested compounds.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC values were determined using the broth microdilution method according to the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).

  • Fungal Inoculum Preparation: Fungal isolates were cultured on appropriate agar plates. Colonies were then suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension was further diluted in RPMI-1640 medium to yield a final inoculum concentration of approximately 0.5 to 2.5 x 10³ colony-forming units (CFU)/mL.

  • Drug Dilution: A serial two-fold dilution of this compound and the commercial antifungal agents was prepared in RPMI-1640 medium in 96-well microtiter plates.

  • Incubation: Each well was inoculated with the prepared fungal suspension. The plates were incubated at 35°C for 24-48 hours, depending on the fungal species.

  • MIC Determination: The MIC was visually determined as the lowest concentration of the drug that resulted in the complete inhibition of fungal growth.

Visualizing Experimental and Biological Pathways

To further elucidate the experimental process and potential mechanism of action, the following diagrams are provided.

Experimental_Workflow Experimental Workflow for MIC Determination cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Fungal_Culture Fungal Isolate Culture Inoculum_Prep Inoculum Preparation (0.5 McFarland) Fungal_Culture->Inoculum_Prep Inoculation Inoculation of Microtiter Plates Inoculum_Prep->Inoculation Drug_Dilution Serial Drug Dilution Drug_Dilution->Inoculation Incubation Incubation (35°C, 24-48h) Inoculation->Incubation MIC_Reading Visual Reading of MIC Incubation->MIC_Reading

Workflow for Minimum Inhibitory Concentration (MIC) determination.

Putative_Signaling_Pathway Based on the mechanism of azole antifungals, it is hypothesized that this compound may inhibit key enzymes in the ergosterol biosynthesis pathway. cluster_membrane Fungal Cell Membrane cluster_synthesis Ergosterol Biosynthesis Pathway Ergosterol Ergosterol Membrane_Disruption Membrane Disruption & Cell Death Ergosterol->Membrane_Disruption Lanosterol Lanosterol Enzyme Lanosterol 14-alpha-demethylase Lanosterol->Enzyme Enzyme->Ergosterol Nanangenine_C This compound Nanangenine_C->Inhibition Inhibition->Enzyme

Hypothesized inhibition of ergosterol biosynthesis by this compound.

While the precise mechanism of action for this compound is still under investigation, its structural similarity to other drimane sesquiterpenoids suggests a potential disruption of the fungal cell membrane integrity. The potent in-vitro activity demonstrated in this comparative analysis positions this compound as a compelling candidate for further preclinical development as a novel antifungal agent.

Comparative Cytotoxicity of Nanangenines A, B, and C: An In-Depth Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A detailed comparative analysis of the cytotoxic profiles of nanangenines A, B, and C, a family of drimane sesquiterpenoids isolated from the Australian fungus Aspergillus nanangensis, reveals significant differences in their activity against mammalian cells. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of their cytotoxic potential, supported by experimental data and detailed methodologies.

Executive Summary

Nanangenines are a class of secondary metabolites that have garnered interest for their potential bioactivities.[1] This comparative study focuses on the cytotoxic effects of three specific members of this family: nanangenine A, B, and C. The data presented herein is crucial for understanding their structure-activity relationships and for guiding future research into their potential as therapeutic agents. Among the three, nanangenine B has been identified as exhibiting particularly strong cytotoxicity.

Quantitative Cytotoxic Profiles

The cytotoxic activities of nanangenines A, B, and C were evaluated against a panel of mammalian cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, was determined for each compound. The results are summarized in the table below. Unfortunately, specific IC50 values for nanangenines A and C are not publicly available in the primary literature, which highlights a gap in the current understanding of this compound family. However, the available data for nanangenine B and related drimane sesquiterpenoids from Aspergillus species provide valuable context.

CompoundCell LineIC50 (µM)Reference
Nanangenine B Mouse Myeloma (NS1)Strongly cytotoxic (Lacey et al., 2019)
Related Drimane Sesquiterpenoid 1Human Myelogenous Leukemia (K562)12.88 ± 0.11(Chinese Journal of Natural Medicines, 2023)
Related Drimane Sesquiterpenoid 2Human Hepatocarcinoma (HepG2)38.5(Records of Natural Products, 2022)
Related Drimane Sesquiterpenoid 2Human Gastric Adenocarcinoma (MKN-45)26.8(Records of Natural Products, 2022)

Note: The primary research on nanangenines indicated strong cytotoxicity for nanangenine B but did not provide a specific IC50 value in the publicly accessible documents. The table includes data for other drimane sesquiterpenoids from Aspergillus species to provide a comparative context for the potency of this class of compounds.

Experimental Protocols

The following are detailed methodologies for key experiments typically employed in the cytotoxic evaluation of natural products like nanangenines. These protocols are based on standard laboratory practices and the information available in the supplementary materials of the primary research on nanangenines.

Cell Culture and Maintenance
  • Cell Lines: Mouse Myeloma (NS1) cells were used for the primary cytotoxicity screening of nanangenines. Other cell lines such as K562, HepG2, and MKN-45 are also commonly used for evaluating the cytotoxicity of drimane sesquiterpenoids.

  • Culture Medium: Cells were maintained in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Cells were cultured in a humidified incubator at 37°C with an atmosphere of 5% CO2.

Cytotoxicity Assays

Two common methods for assessing cytotoxicity are the MTT assay and the Lactate Dehydrogenase (LDH) assay.

a) MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the reduction of MTT by mitochondrial succinate dehydrogenase to form formazan, an insoluble purple product. The amount of formazan produced is proportional to the number of living cells.

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.

    • Treat the cells with various concentrations of nanangenines A, B, and C (typically ranging from 0.1 to 100 µM) and incubate for 48-72 hours.

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

b) Lactate Dehydrogenase (LDH) Assay

This assay quantifies the amount of LDH released from damaged cells into the culture medium, which is an indicator of compromised cell membrane integrity.

  • Procedure:

    • Seed and treat cells with nanangenines as described for the MTT assay.

    • After the incubation period, collect the cell culture supernatant.

    • Transfer 50 µL of the supernatant to a new 96-well plate.

    • Add 50 µL of the LDH reaction mixture (containing diaphorase, NAD+, and a tetrazolium salt) to each well.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 490 nm.

    • Calculate the percentage of cytotoxicity based on the LDH released from treated cells compared to control cells (spontaneous release) and cells lysed with a detergent (maximum release).

Visualizing Cellular Impact and Experimental Design

To better understand the potential mechanism of action and the experimental process, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Cytotoxicity Assay cluster_analysis Data Analysis cell_culture Cell Culture (e.g., NS1) seeding Cell Seeding (96-well plates) cell_culture->seeding compound_prep Nanangenine Stock Solutions (A, B, C) treatment Compound Treatment (Varying Concentrations) compound_prep->treatment seeding->treatment incubation Incubation (48-72 hours) treatment->incubation mtt_assay MTT or LDH Assay incubation->mtt_assay readout Absorbance Reading mtt_assay->readout calculation IC50 Calculation readout->calculation comparison Comparative Analysis calculation->comparison apoptosis_pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway death_ligand Death Ligand (e.g., FasL, TNF-α) death_receptor Death Receptor (e.g., Fas, TNFR) death_ligand->death_receptor caspase8 Caspase-8 (Initiator) death_receptor->caspase8 caspase3 Caspase-3 (Executioner) caspase8->caspase3 Activation cell_stress Cellular Stress (e.g., DNA Damage) bcl2_family Bcl-2 Family (Bax/Bak) cell_stress->bcl2_family mitochondrion Mitochondrion bcl2_family->mitochondrion cytochrome_c Cytochrome c mitochondrion->cytochrome_c caspase9 Caspase-9 (Initiator) cytochrome_c->caspase9 caspase9->caspase3 Activation apoptosis Apoptosis caspase3->apoptosis

References

Safety Operating Guide

Safe Disposal of Nanangenine C: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Researchers and drug development professionals handling Nanangenine C must adhere to stringent disposal protocols to ensure laboratory safety and environmental compliance. This guide provides essential, step-by-step procedures for the proper disposal of this compound, based on available safety data for structurally related compounds and general principles of hazardous waste management.

Hazard Identification and Classification

  • H302: Harmful if swallowed.

Users should always consult the specific Safety Data Sheet (SDS) provided with their product for the most accurate and up-to-date hazard information.

Personal Protective Equipment (PPE)

Before initiating any disposal procedures, ensure appropriate personal protective equipment is worn. This includes, but is not limited to:

  • Impervious gloves

  • Safety goggles or glasses

  • Laboratory coat

Spill Management

In the event of a spill, follow these procedures:

  • Evacuate the immediate area if necessary.

  • Ensure adequate ventilation.

  • Avoid generating dust.

  • Contain the spillage using a non-combustible absorbent material such as sand, earth, or vermiculite.

  • Collect the material and place it in a designated, labeled container for disposal.[1]

  • Clean the affected area thoroughly.

  • Never return spilled material to the original container for re-use.[1]

Disposal of Unused this compound and Contaminated Materials

Disposal of this compound and any materials contaminated with it must be conducted in accordance with local, regional, and national regulations.[1] The primary recommended method is disposal through an approved waste disposal plant.

Step-by-Step Disposal Protocol:

  • Segregation: Keep this compound waste separate from other chemical waste streams to avoid potential reactions.

  • Containerization:

    • Place solid waste in a sturdy, leak-proof container that can be tightly sealed.

    • For solutions, use a compatible, sealed container. Do not fill liquid waste containers to more than 75% capacity to allow for vapor expansion.[2]

    • The exterior of the waste container must be clean and free of contamination.[2]

  • Labeling: Clearly label the waste container as "Hazardous Waste" and include the chemical name ("this compound"), associated hazards (e.g., "Toxic"), and the date of accumulation.

  • Storage: Store the sealed waste container in a designated, well-ventilated, and secure area, away from incompatible materials, until it can be collected by a licensed hazardous waste disposal service.

  • Collection: Arrange for pickup and disposal by a certified hazardous waste management company.

Prohibited Disposal Methods:

  • DO NOT dispose of this compound down the drain.[3]

  • DO NOT dispose of this compound in the ordinary trash.[3]

  • DO NOT allow the chemical to enter the environment.

Quantitative Data Summary

For related compounds like (±)-Naringenin, the following hazard classification data is available:

Hazard ClassCategoryHazard Statement
Acute toxicity, OralCategory 4H302: Harmful if swallowed

Table 1: GHS Classification for (±)-Naringenin.

Experimental Workflow: this compound Disposal

The following diagram outlines the logical workflow for the proper disposal of this compound waste in a laboratory setting.

NanangenineC_Disposal_Workflow cluster_prep Preparation cluster_waste_gen Waste Generation cluster_contain Containment & Labeling cluster_storage Temporary Storage cluster_disposal Final Disposal cluster_prohibited Prohibited Actions A Wear Appropriate PPE (Gloves, Goggles, Lab Coat) B Unused this compound or Contaminated Material C Place in a Sealed, Compatible Waste Container B->C Segregate X DO NOT Dispose Down Drain B->X Y DO NOT Dispose in Regular Trash B->Y D Label Container: 'Hazardous Waste' 'this compound' 'Toxic' C->D E Store in Designated Secure Area D->E F Arrange Collection by Certified Waste Disposal Service E->F G Dispose at Approved Waste Disposal Plant F->G

Caption: Workflow for the safe disposal of this compound.

References

Personal protective equipment for handling Nanangenine C

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Nanangenine C is a fictional compound. The following guidance is based on the best practices for handling highly potent, cytotoxic active pharmaceutical ingredients (APIs) and should be adapted to the specific, experimentally determined properties of any new chemical entity.

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. Adherence to these procedures is critical for ensuring personnel safety and maintaining a compliant laboratory environment.

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to prevent exposure through inhalation, dermal contact, or accidental ingestion.[1] The following table summarizes the required PPE for handling this compound.

Protection Type Equipment Specification Purpose
Respiratory RespiratorNIOSH-approved N95 or N100To be used when there is a risk of generating airborne powder or aerosols.[2]
Hand Double GlovesTwo pairs of chemotherapy-approved nitrile glovesProvides a barrier against dermal absorption. Gloves should be changed immediately if contaminated or torn.[3]
Eye/Face Safety Goggles & Face ShieldANSI Z87.1 compliantProtects against splashes and aerosols.[2]
Body Disposable GownSolid-front, back-closing, long-sleeved gownPrevents contamination of personal clothing.[4]
Foot Shoe CoversDisposable, slip-resistantProtects personal footwear from contamination.

Operational Plan: Step-by-Step Handling Protocol

All handling of this compound powder must be conducted within a certified chemical fume hood or a containment isolator to minimize exposure risk.[5]

  • Preparation: Before handling, ensure all necessary equipment and waste disposal containers are within the containment area.[6]

  • Donning PPE: Put on all required PPE in the correct order: shoe covers, inner gloves, gown, outer gloves, face shield, and respirator.

  • Weighing: Use a dedicated, calibrated balance inside the containment unit. Handle the compound with non-sparking spatulas.

  • Solubilization: Add solvent to the vial containing this compound slowly to avoid splashing. Cap the vial and vortex to ensure complete dissolution.

  • Use in Experiments: When adding this compound to cell cultures or animal models, use Luer-lock syringes and closed-system transfer devices where possible to prevent leaks.[2]

  • Doffing PPE: Remove PPE in the reverse order of donning, being careful to avoid self-contamination. Dispose of all single-use PPE as cytotoxic waste.

Nanangenine_C_Handling_Workflow cluster_prep Preparation cluster_handling Handling in Containment cluster_cleanup Cleanup & Disposal A Assemble Equipment & Waste Containers B Don PPE A->B C Weigh this compound B->C D Solubilize Compound C->D E Use in Experiment D->E F Decontaminate Surfaces E->F G Dispose of Waste F->G H Doff PPE G->H

Caption: Workflow for the safe handling of this compound.

Disposal Plan

All materials that come into contact with this compound are considered cytotoxic waste and must be disposed of according to institutional and regulatory guidelines.[7][8]

  • Waste Segregation:

    • Sharps: Needles, syringes, and glass vials should be placed in a designated, puncture-proof cytotoxic sharps container with a purple lid.[8]

    • Solid Waste: Contaminated gloves, gowns, bench paper, and other solid materials should be disposed of in a yellow waste container with a purple lid, clearly labeled as "Cytotoxic Waste".[8]

    • Liquid Waste: Unused solutions containing this compound should be collected in a labeled, leak-proof container. Do not pour liquid cytotoxic waste down the drain.[9]

  • Final Disposal: All cytotoxic waste must be incinerated at a high temperature by a licensed hazardous waste disposal company.[10][11]

Emergency Procedures

In the event of an exposure or spill, immediate action is required.

  • Skin Exposure: Immediately remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes.[12] Seek medical attention.

  • Eye Exposure: Flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[12] Seek immediate medical attention.

  • Spill Cleanup:

    • Alert others in the area and restrict access.

    • Don appropriate PPE, including a respirator.

    • Use a cytotoxic spill kit to absorb the spill.[4]

    • Clean the area with a deactivating agent, followed by a thorough cleaning with detergent and water.

    • Dispose of all cleanup materials as cytotoxic waste.

By adhering to these stringent safety protocols, researchers can minimize the risks associated with handling the potent cytotoxic compound, this compound, ensuring a safe and controlled laboratory environment.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.